Product packaging for 2,4-Difluoro-5-formylbenzonitrile(Cat. No.:CAS No. 633327-10-3)

2,4-Difluoro-5-formylbenzonitrile

Cat. No.: B1323119
CAS No.: 633327-10-3
M. Wt: 167.11 g/mol
InChI Key: GNNBDUKGSPZDHS-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-formylbenzonitrile is a useful research compound. Its molecular formula is C8H3F2NO and its molecular weight is 167.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F2NO B1323119 2,4-Difluoro-5-formylbenzonitrile CAS No. 633327-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBDUKGSPZDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-formylbenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group, make it a versatile building block for the synthesis of complex heterocyclic structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its application in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with physical and chemical properties summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₃F₂NO[1]
Molecular Weight 167.11 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 80-84 °C[3]
Boiling Point 215.6 °C (Predicted)
CAS Number 218301-22-5[1][4][5]

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, predicted data provides valuable insight.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three aromatic protons, each coupled to the fluorine atoms and to each other.

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
~10.2s-CHO
~8.2dJ(H,F) ≈ 6-8H6
~7.6dJ(H,F) ≈ 9-11H3

Note: Predicted data based on analogous structures and computational models.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by the downfield shifts of the carbonyl and nitrile carbons, as well as the characteristic C-F couplings.

Chemical Shift (ppm)Assignment
~185CHO
~165 (dd)C2
~160 (dd)C4
~135 (d)C6
~120 (d)C5
~118CN
~115 (dd)C1
~110 (d)C3

Note: Predicted data based on analogous structures and computational models.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

m/zInterpretation
167[M]⁺, Molecular Ion
166[M-H]⁺
139[M-CO]⁺
112[M-CO-HCN]⁺

Note: Predicted fragmentation pattern.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Synthesis from 3-Bromo-4-fluorobenzaldehyde

This classical approach involves a Rosenmund–von Braun reaction.

Synthesis_Route_1 A 3-Bromo-4-fluorobenzaldehyde B This compound A->B CuCN, NMP, 170°C

Synthesis from 3-Bromo-4-fluorobenzaldehyde

Experimental Protocol:

  • Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in N-methyl-2-pyrrolidone (NMP).[2]

  • Add cuprous cyanide (CuCN) (1.1 to 1.2 equivalents).[2]

  • Heat the reaction mixture to 170°C and stir overnight.[2][6]

  • After cooling, the mixture is worked up by filtration and extraction with a suitable organic solvent (e.g., ethyl acetate).[2]

  • The crude product is purified by recrystallization.[2]

Synthesis via Oxidation

An alternative route involves the oxidation of the corresponding alcohol.

Synthesis_Route_2 C 2-Fluoro-5-(hydroxymethyl)benzonitrile D This compound C->D PCC, DCM

Synthesis via Oxidation

Experimental Protocol:

  • Dissolve 2-fluoro-5-(hydroxymethyl)benzonitrile (1 equivalent) in dichloromethane (DCM).[6]

  • Add pyridinium chlorochromate (PCC) (1.5 to 2 equivalents) portion-wise.[6]

  • Stir the reaction at room temperature until completion, monitored by TLC or HPLC.[6][7]

  • The reaction mixture is filtered through a pad of silica gel or celite to remove chromium salts.[6]

  • The solvent is removed under reduced pressure, and the product is purified by recrystallization.[4][6]

Reactivity and Stability

This compound exhibits reactivity characteristic of its functional groups. The aldehyde group can undergo nucleophilic addition and oxidation. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the fluorine and nitrile groups.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents and high temperatures to prevent decomposition.

Degradation_Pathway A This compound B 2,4-Difluoro-5-formylbenzoic acid (Oxidation of aldehyde) A->B Oxidizing agents C 2,4-Difluoro-5-cyanobenzoic acid (Hydrolysis of nitrile) A->C Acid/Base hydrolysis

Potential Degradation Pathways

Biological Significance and Applications in Drug Development

The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds.[2][4] Most notably, it is a crucial building block for the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is used in the treatment of certain types of cancer.[3][8]

Olaparib_Synthesis_Workflow A This compound B Intermediate A A->B Multi-step synthesis C Olaparib B->C Final cyclization and functionalization

Role in Olaparib Synthesis

The incorporation of the difluorobenzonitrile moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy and metabolic stability.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with particular importance in the pharmaceutical industry. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic data, and handling requirements is essential for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Fluoro-5-formylbenzonitrile, a key chemical intermediate with significant applications in pharmaceutical synthesis. It is crucial to note that the CAS number 218301-22-5 is definitively associated with 2-Fluoro-5-formylbenzonitrile, not 2,4-Difluoro-5-formylbenzonitrile as initially queried. This guide will focus exclusively on the correct compound, 2-Fluoro-5-formylbenzonitrile, and its pivotal role in drug development, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

This document details the physicochemical properties, comprehensive synthesis protocols, and primary applications of 2-Fluoro-5-formylbenzonitrile. Spectroscopic data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental workflows and a schematic of the PARP inhibition signaling pathway to provide a thorough understanding of the compound's context in medicinal chemistry.

Physicochemical Properties

2-Fluoro-5-formylbenzonitrile is a solid, typically appearing as a white to light orange or yellow powder or crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 218301-22-5[2][3][4]
Molecular Formula C₈H₄FNO[2][5]
Molecular Weight 149.12 g/mol [2][4]
Melting Point 80-84 °C[4][6]
Boiling Point 211.9 °C at 760 mmHg[1]
Density 1.265 g/cm³[1]
Flash Point 82 °C[1]
InChI Key MOFRJTLODZILCR-UHFFFAOYSA-N[7]
SMILES FC1=C(C=C(C=O)C=C1)C#N[8]

Spectroscopic Data

The structural identity of 2-Fluoro-5-formylbenzonitrile is confirmed by various spectroscopic methods. The available data is summarized below.

SpectroscopyDataReference(s)
¹H NMR A predicted spectrum suggests the following peaks: δ 9.72 (s, 1H), 7.94 (d, 1H), 7.83 (dd, 1H), 6.83 (d, 1H), 3.27 (s, 3H). Note: The singlet at 3.27 ppm is likely due to a solvent or impurity in the prediction. Commercially available spectra are stated to be consistent with the structure.[8]
¹³C NMR No specific data found in the search results.
FT-IR Spectra are available and conform to the expected structure, typically recorded using KBr pellet or ATR techniques.[2]
Mass Spectrometry MS (ESI): 150 (M+1, 100%).

Synthesis and Experimental Protocols

2-Fluoro-5-formylbenzonitrile is primarily synthesized through two main routes. The detailed experimental protocols for these methods are outlined below.

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This is a common laboratory and industrial scale synthesis method.

Reaction Scheme:

G 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 3-bromo-4-fluorobenzaldehyde->2-Fluoro-5-formylbenzonitrile CuCN, NMP, 170°C

Figure 1: Synthesis of 2-Fluoro-5-formylbenzonitrile via cyanation.

Experimental Protocol:

  • In a 1-liter round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Add 50.6 g (0.56 mol) of copper(I) cyanide to the solution.

  • Heat the reaction mixture to 170°C and stir overnight.

  • After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.

  • Filter the mixture.

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic phase, wash it twice with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from a mixed solvent of petroleum ether and ethyl acetate to yield the product as a pale yellow solid.[9]

Method 2: Oxidation of (2-fluoro-5-cyanophenyl)methanol

This method involves the oxidation of the corresponding alcohol.

Reaction Scheme:

G (2-fluoro-5-cyanophenyl)methanol (2-fluoro-5-cyanophenyl)methanol 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile (2-fluoro-5-cyanophenyl)methanol->2-Fluoro-5-formylbenzonitrile PCC, Dichloromethane G cluster_0 Synthesis of Olaparib Intermediate cluster_1 Final Assembly of Olaparib 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Intermediate_A Intermediate_A 2-Fluoro-5-formylbenzonitrile->Intermediate_A Reaction with phosphonate derivative Intermediate_B 2-fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid Intermediate_A->Intermediate_B Hydrolysis and cyclization with hydrazine hydrate Intermediate_C Intermediate_C Intermediate_B->Intermediate_C Activation and coupling with Boc-piperazine Intermediate_D Intermediate_D Intermediate_C->Intermediate_D Boc deprotection Olaparib Olaparib Intermediate_D->Olaparib Coupling with cyclopropanecarbonyl chloride G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_Damage_N Single-Strand Break (SSB) PARP_Activation_N PARP Activation DNA_Damage_N->PARP_Activation_N SSB_Repair_N SSB Repair PARP_Activation_N->SSB_Repair_N DNA_Integrity_N DNA Integrity Maintained SSB_Repair_N->DNA_Integrity_N DNA_Damage_C Single-Strand Break (SSB) PARP_Activation_C PARP Activation DNA_Damage_C->PARP_Activation_C PARP_Inhibition PARP Inhibition PARP_Activation_C->PARP_Inhibition Blocked by PARP_Inhibitor Olaparib PARP_Inhibitor->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Replication DNA Replication SSB_Accumulation->Replication DSB_Formation Double-Strand Break (DSB) Replication->DSB_Formation Defective_HR Defective Homologous Recombination (HR) Repair DSB_Formation->Defective_HR Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death

References

2,4-Difluoro-5-formylbenzonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and available data for 2,4-Difluoro-5-formylbenzonitrile, a fluorinated aromatic nitrile of interest in synthetic and medicinal chemistry.

Molecular Structure and Nomenclature

IUPAC Name: this compound

Synonyms: 5-Cyano-2,4-difluorobenzaldehyde

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, a formyl group (-CHO) at position 5, and a nitrile group (-CN) at position 1.

Caption: Molecular Structure of this compound

Physicochemical Data

A comprehensive search for experimental data for this compound (CAS No. 633327-10-3) did not yield specific values for bond lengths, bond angles, or detailed spectroscopic analyses in the public domain. The information is primarily available from chemical suppliers.

PropertyValueSource
CAS Number 633327-10-3Sunway Pharm Ltd
Molecular Formula C₈H₃F₂NOSunway Pharm Ltd
Molecular Weight 167.11 g/mol Sunway Pharm Ltd

Spectroscopic Data

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a potential synthetic route can be inferred from the synthesis of its precursor, 2,4-difluorobenzonitrile, and general formylation reactions.

Synthesis of the Precursor: 2,4-Difluorobenzonitrile

A common method for the synthesis of 2,4-difluorobenzonitrile involves the cyanation of 2,4-difluorobromobenzene.

Reaction:

Example Protocol (based on a patent for a similar process): A reaction vessel is charged with 2,4-difluorobromobenzene, a cyanide source (e.g., an alkali metal ferrocyanide), a palladium complex as a catalyst, and an alkali metal carbonate as a base in a solvent such as N,N-dimethylacetamide. The mixture is heated under a nitrogen atmosphere for several hours. After cooling, the product is isolated by filtration and fractional distillation.[1]

Formylation of 2,4-Difluorobenzonitrile

The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring would be the subsequent step. The substitution pattern of the starting material suggests that the formylation would likely occur at the 5-position due to the directing effects of the fluorine and nitrile substituents.

General Formylation Methods: Various methods exist for the formylation of aromatic compounds, including:

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

  • Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic compounds.

  • Duff Reaction: This involves the formylation of phenols or other activated aromatic compounds using hexamethylenetetramine.

A detailed experimental protocol for the specific formylation of 2,4-difluorobenzonitrile to yield this compound would need to be developed and optimized.

Logical Relationships in Synthesis

The synthesis of this compound logically proceeds from a halogenated precursor, followed by cyanation and then formylation, or potentially formylation of a halogenated precursor followed by cyanation. The former is often more common.

synthesis_pathway A 2,4-Difluorobromobenzene B 2,4-Difluorobenzonitrile A->B Cyanation C This compound B->C Formylation

Caption: Inferred Synthetic Pathway

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of detailed, publicly available experimental data necessitates that any synthesis or characterization of this compound be conducted with appropriate laboratory safety protocols and after a thorough literature review for any newly published information.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and solubility of 2-Fluoro-5-formylbenzonitrile (CAS RN: 218301-22-5), a key intermediate in pharmaceutical synthesis. The information herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Physicochemical Data
PropertyValueReferences
Melting Point 80-84 °C[1][2][3]
83.0 to 87.0 °C
86-90 °C[4]
Solubility Data not available

Note on nomenclature: The compound with CAS number 218301-22-5 is referred to in the literature by several synonyms, including 2-Fluoro-5-formylbenzonitrile, 3-Cyano-4-fluorobenzaldehyde, and 4-Fluoro-3-cyanobenzaldehyde.[2][5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and solubility for organic compounds like 2-Fluoro-5-formylbenzonitrile.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.[6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Capillary tubes (sealed at one end)[7][8]

  • Sample of 2-Fluoro-5-formylbenzonitrile (finely powdered and dry)[8]

  • Spatula or similar tool for loading the sample

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a long glass tube to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

  • Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[8]

  • Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus and Materials:

  • Test tubes and rack

  • Vortex mixer or shaker

  • Graduated pipettes and dispensers

  • Analytical balance

  • A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, hexane)

  • Aqueous solutions of varying pH (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃)[9][10]

Procedure for Qualitative Solubility Testing:

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[9]

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[9]

  • Mixing: The test tube is vigorously shaken or vortexed after each addition of solvent to facilitate dissolution.[9]

  • Observation: The mixture is observed to determine if the solid has completely dissolved. If the compound dissolves, it is recorded as soluble in that solvent. If it remains undissolved, it is recorded as insoluble.

  • Systematic Testing: This process is repeated with a range of solvents to build a solubility profile. A common approach is to follow a systematic flow chart, starting with water, then moving to acidic and basic solutions, and finally to organic solvents.[10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a chemical compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination mp_prep Sample Preparation (Dry, Powdered) mp_load Load Capillary Tube (2-3 mm height) mp_prep->mp_load mp_heat Heat in Apparatus (1-2 °C/min) mp_load->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe sol_prep Weigh Sample (e.g., 25 mg) sol_add Add Solvent (e.g., 0.75 mL) sol_prep->sol_add sol_mix Vigorous Mixing sol_add->sol_mix sol_observe Observe & Record (Soluble/Insoluble) sol_mix->sol_observe start Start: Physicochemical Characterization cluster_melting_point cluster_melting_point start->cluster_melting_point cluster_solubility cluster_solubility start->cluster_solubility end End: Data Compilation & Analysis cluster_melting_point->end cluster_solubility->end

Caption: Generalized workflow for determining the melting point and solubility of a chemical compound.

References

FT-IR and mass spectrometry analysis of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 2,4-Difluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) as applied to the characterization of this compound. This compound is a valuable intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its spectral properties is crucial for identification, purity assessment, and structural elucidation.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

Experimental Protocol

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound, based on the analysis of its functional groups and data from structurally similar compounds.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100-3000MediumAromatic C-H stretching
~2850 and ~2750WeakAldehyde C-H stretching (Fermi doublet)
~2230StrongC≡N (nitrile) stretching
~1700StrongC=O (aldehyde) stretching
~1600-1450Medium-StrongAromatic C=C ring stretching
~1250-1000StrongC-F (aryl fluoride) stretching
~900-675Medium-StrongAromatic C-H out-of-plane bending

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

Experimental Protocol

Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds. A typical protocol for the EI-MS analysis of this compound is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: Predicted Mass Fragments

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed due to the fragmentation of the molecular ion. The table below lists the predicted major ions.

m/zProposed Fragment IonFormula
149[M]⁺• (Molecular Ion)[C₈H₃F₂NO]⁺•
148[M-H]⁺[C₈H₂F₂NO]⁺
121[M-CO]⁺•[C₇H₃F₂N]⁺•
120[M-CHO]⁺[C₇H₂F₂N]⁺
94[C₆H₂F₂]⁺•[C₆H₂F₂]⁺•

Visualizations

Experimental Workflow

Experimental Workflow cluster_FTIR FT-IR Analysis cluster_MS Mass Spectrometry Analysis SamplePrep_FTIR Sample Preparation (KBr Pellet) FTIR_Acquisition FT-IR Spectrum Acquisition SamplePrep_FTIR->FTIR_Acquisition FTIR_Analysis Data Analysis (Peak Assignment) FTIR_Acquisition->FTIR_Analysis SamplePrep_MS Sample Introduction & Vaporization MS_Ionization Electron Ionization (70 eV) SamplePrep_MS->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Data_Analysis Data Analysis (Fragmentation Pattern) MS_Analysis->MS_Data_Analysis This compound This compound This compound->SamplePrep_FTIR This compound->SamplePrep_MS

Caption: Overall experimental workflow for FT-IR and Mass Spectrometry analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation Pathway M M⁺• (m/z = 149) [C₈H₃F₂NO]⁺• M_H [M-H]⁺ (m/z = 148) [C₈H₂F₂NO]⁺ M->M_H -H• M_CO [M-CO]⁺• (m/z = 121) [C₇H₃F₂N]⁺• M->M_CO -CO M_CHO [M-CHO]⁺ (m/z = 120) [C₇H₂F₂N]⁺ M_H->M_CHO -CO C6H2F2 [C₆H₂F₂]⁺• (m/z = 94) M_CO->C6H2F2 -HCN M_CHO->C6H2F2 -CN

Caption: Predicted fragmentation of this compound in EI-MS.

Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Synthesis Target: The requested synthesis of 2,4-Difluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde is not directly feasible as it would require the introduction of an additional fluorine atom and rearrangement of the existing substituents. The provided starting material, 3-bromo-4-fluorobenzaldehyde, possesses the necessary backbone to synthesize the related compound, 2-fluoro-5-formylbenzonitrile. This guide details the established and efficient conversion of 3-bromo-4-fluorobenzaldehyde to 2-fluoro-5-formylbenzonitrile, a valuable intermediate in pharmaceutical synthesis, notably as a precursor for the PARP inhibitor Olaparib.[1][2][3]

Overview of the Synthetic Pathway

The primary and most direct route for the synthesis of 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde is a cyanation reaction. This reaction involves the substitution of the bromine atom with a cyanide group. A common and effective method for this transformation is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN) in a high-boiling polar aprotic solvent.[1][2]

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde

This section provides a detailed experimental procedure for the synthesis of 2-fluoro-5-formylbenzonitrile.

Materials and Reagents:

  • 3-bromo-4-fluorobenzaldehyde

  • Cuprous cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Water (deionized)

Equipment:

  • Round-bottom flask (1L) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).[1]

  • Addition of Reagent: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide.[1]

  • Reaction Conditions: Heat the reaction mixture to 170°C and maintain this temperature with continuous stirring overnight.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add a small amount of diatomaceous earth to the mixture and stir.

    • Filter the mixture to remove solid residues.

    • Transfer the filtrate to a separatory funnel and add 400 mL of water and 500 mL of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

    • Wash the organic phase twice with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude product is purified by recrystallization.

    • Dissolve the residue in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the pale yellow solid by vacuum filtration.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-fluoro-5-formylbenzonitrile.

ParameterValueReference
Starting Material 3-bromo-4-fluorobenzaldehyde[1]
Molar Mass ( g/mol )203.01
Amount (g)100[1]
Moles (mol)0.49[1]
Reagent Cuprous Cyanide (CuCN)[1]
Molar Mass ( g/mol )89.56
Amount (g)50.6[1]
Moles (mol)0.56[1]
Product 2-fluoro-5-formylbenzonitrile[1]
Molar Mass ( g/mol )149.12
Yield (g)55.95[1]
Yield (%) 76.1 [1]
Purity >97% (by HPLC)[2]
Appearance Pale yellow solid[1]
Mass Spectrometry MS(ESI): 150 (M+1, 100%)[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde.

Synthesis_Workflow Start Start: 3-bromo-4-fluorobenzaldehyde in NMP Add_CuCN Add Cuprous Cyanide (CuCN) Start->Add_CuCN Reaction Heat to 170°C overnight Add_CuCN->Reaction Workup Work-up: - Cool to RT - Add Celite & Filter - H₂O/EtOAc Extraction - Dry & Concentrate Reaction->Workup Purification Purification: Recrystallization from Ethyl Acetate/Petroleum Ether Workup->Purification Product Final Product: 2-fluoro-5-formylbenzonitrile Purification->Product

Caption: Experimental workflow for the synthesis of 2-fluoro-5-formylbenzonitrile.

References

Reactivity of the formyl group in 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Formyl Group in 2,4-Difluoro-5-formylbenzonitrile

Executive Summary

This compound is a key trifunctional building block in medicinal chemistry and organic synthesis. Its utility is particularly notable in the synthesis of pharmaceutical intermediates, including the PARP inhibitor Olaparib. The reactivity of this compound is dominated by the interplay of its three functional groups: two electron-withdrawing fluorine atoms, a nitrile group, and an electrophilic formyl group. This guide provides a comprehensive overview of the reactivity of the formyl group, detailing its participation in nucleophilic additions, reductions, oxidations, and condensation reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this versatile molecule.

Introduction

This compound, also known as 4-fluoro-3-cyanobenzaldehyde, is a crystalline solid with the molecular formula C₈H₄FNO.[1][2] It serves as a crucial intermediate in the preparation of various biologically active compounds.[3] Its role in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy, underscores its significance in pharmaceutical development.[4][5][6][7]

Electronic Effects on Reactivity

The chemical behavior of the formyl group in this compound is significantly influenced by the electronic properties of the other substituents on the benzene ring. The two fluorine atoms and the nitrile group (C≡N) are potent electron-withdrawing groups. Their combined inductive (-I) and mesomeric (-M) effects decrease the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the formyl group. This electron deficiency renders the formyl group's carbon atom highly electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde.

Chemical Reactivity of the Formyl Group

The enhanced electrophilicity of the formyl group in this compound allows it to undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration.

Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of aldehydes.[8] The electron-poor nature of the carbonyl carbon in this compound facilitates the attack of various nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Nucleophilic_Addition reagents This compound + Nu-H intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Addition Product intermediate->product Protonation

Caption: Generalized Nucleophilic Addition Pathway.

Reduction to the Corresponding Alcohol

The formyl group can be readily reduced to a primary alcohol, yielding 2,4-difluoro-5-(hydroxymethyl)benzonitrile. This transformation is a key step in some synthetic routes where the alcohol is a required intermediate.[6][9][10] Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. However, given the presence of the nitrile group, milder and more selective reagents like NaBH₄ are often preferred to avoid concomitant reduction of the nitrile.

Oxidation to the Carboxylic Acid

Oxidation of the formyl group affords 2,4-difluoro-5-cyanobenzoic acid. This reaction can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like pyridinium chlorochromate (PCC) under certain conditions.[9] Care must be taken to avoid over-oxidation or side reactions, especially when harsh oxidizing agents are employed. The formation of 2-fluoro-5-cyanobenzoic acid has been noted as a potential byproduct during the synthesis of 2-fluoro-5-formylbenzonitrile if over-oxidation occurs.[9]

Condensation Reactions

Condensation reactions involving the formyl group are pivotal for constructing more complex molecular architectures, particularly heterocyclic systems.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[11][12] This reaction is a powerful tool for C-C bond formation.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the formyl group into an alkene by reacting it with a phosphorus ylide. This method is highly versatile for creating specifically substituted double bonds. A Wittig-type olefination has been documented for 4-formylbenzonitrile.[13]

  • Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases). This reaction is typically catalyzed by a trace amount of acid.[14]

  • Synthesis of Phthalazinone Derivatives: A notable application is the condensation with hydrazine hydrate in the synthesis of phthalazinone cores, which are central to the structure of Olaparib.[14]

Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving this compound and related compounds, based on available literature.

Table 1: Synthesis of 2-Fluoro-5-formylbenzonitrile via Oxidation

Starting MaterialOxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
2-Fluoro-5-(hydroxymethyl)benzonitrilePyridinium Chlorochromate (PCC)Dichloromethane2065>97[5]

Table 2: Condensation Reaction for the Synthesis of a Phthalazinone Precursor

AldehydeReagentSolventTemperatureYield (%)Reference
2-Fluoro-5-formylbenzonitrilep-Toluenesulfonyl hydrazide, then 4-ethoxyphenylboronic acid1,4-Dioxane100°C88[2]

Detailed Experimental Protocols

The following are representative experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety guidelines.

Protocol for the Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile to 2-Fluoro-5-formylbenzonitrile

This protocol is adapted from a documented synthesis.[5][10]

  • Setup: In a 1000 mL round-bottom flask, dissolve 138.9 g of 2-fluoro-5-(hydroxymethyl)benzonitrile in 500 mL of dichloromethane.

  • Cooling: Cool the flask in a cold-water bath with continuous stirring.

  • Reagent Addition: Add 200 g of pyridinium chlorochromate (PCC) in portions to the solution, ensuring the temperature is maintained at room temperature (around 20°C). The addition is exothermic and requires careful temperature control.[10]

  • Reaction: Continue stirring at room temperature and monitor the reaction's progress by HPLC until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve starting material in Dichloromethane cool Cool solution in water bath dissolve->cool add_pcc Add PCC in portions cool->add_pcc stir Stir at room temperature add_pcc->stir monitor Monitor by HPLC stir->monitor filter Filter through Celite monitor->filter Reaction Complete evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize from Toluene evaporate->recrystallize product Pure Product recrystallize->product

Caption: Experimental Workflow for Oxidation.

Protocol for Condensation with p-Toluenesulfonyl Hydrazide

This protocol is adapted from a documented synthesis.[2]

  • Setup: Dissolve 2-fluoro-5-formylbenzonitrile (10 g, 1 eq) in 100 mL of 1,4-dioxane in a suitable reaction flask.

  • Reagent Addition: Add p-toluenesulfonyl hydrazide (13.7 g, 1 eq) to the solution.

  • Reaction (Step 1): Stir the mixture at room temperature for 3 hours.

  • Reagent Addition (Step 2): Add potassium carbonate (13.9 g, 1.5 eq) and 4-ethoxyphenylboronic acid (12.2 g, 1 eq).

  • Reaction (Step 2): Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitoring: Monitor the reaction of the starting materials using TLC.

  • Workup: After completion, filter the reaction mixture and evaporate the solvent from the filtrate.

  • Purification: Add petroleum ether to the residue and stir for 30 minutes. Filter the mixture and evaporate the solvent from the filtrate to obtain the product, 2-fluoro-5-(4-ethoxybenzyl)benzonitrile.

Conclusion

The formyl group of this compound exhibits heightened reactivity due to the strong electron-withdrawing effects of the adjacent fluorine and nitrile substituents. This enhanced electrophilicity makes it an excellent substrate for a wide range of transformations, including nucleophilic additions, reductions, oxidations, and various condensation reactions. Its utility in the synthesis of complex pharmaceutical agents like Olaparib highlights its importance as a versatile building block. The protocols and data presented in this guide offer a solid foundation for chemists to explore and exploit the rich reactivity of this valuable intermediate in drug discovery and development.

References

Understanding the electrophilic and nucleophilic sites of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluoro-5-formylbenzonitrile

Abstract

This compound is a multifaceted aromatic compound featuring three distinct functional groups—a nitrile, a formyl (aldehyde), and two fluoro substituents—that significantly influence its electronic properties and reactivity. This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the molecule, supported by an examination of the inductive and resonance effects exerted by each functional group. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's chemical behavior and potential for synthetic transformations.

Molecular Structure and Electronic Effects

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents on the benzene ring.

  • Fluorine Atoms (-F): As highly electronegative atoms, the two fluorine substituents at positions 2 and 4 exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it more electrophilic. While halogens also possess a lone pair that can participate in a +M (mesomeric or resonance) effect, the -I effect of fluorine is generally more dominant in influencing the ring's overall electron density.

  • Formyl Group (-CHO): The formyl group at position 5 is a powerful electron-withdrawing group through both a -I (inductive) and a -M (resonance) effect. The carbonyl carbon is highly electrophilic, and the group deactivates the aromatic ring, further reducing its electron density, particularly at the ortho and para positions relative to it.

  • Nitrile Group (-CN): The nitrile group at position 1 is also strongly electron-withdrawing via both -I and -M effects. It significantly contributes to the deactivation of the aromatic ring and renders the carbon atom of the nitrile group itself an electrophilic site.

The cumulative effect of these three electron-withdrawing groups makes the aromatic ring of this compound highly electron-deficient.

Identification of Reactive Sites

Based on the electronic properties, the electrophilic and nucleophilic sites of the molecule can be identified as follows:

Electrophilic Sites

The molecule presents several electron-deficient centers that are susceptible to nucleophilic attack.

  • Carbonyl Carbon (of the Formyl Group): This is the most prominent electrophilic site. The significant polarization of the carbon-oxygen double bond makes the carbon atom highly susceptible to attack by nucleophiles, a characteristic reaction of aldehydes.

  • Nitrile Carbon: The carbon atom of the nitrile group is also an electrophilic center and can be attacked by strong nucleophiles.

  • Aromatic Ring Carbons: The entire aromatic ring is electron-deficient. The carbons attached to the fluorine atoms (C2 and C4) are particularly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of fluorine and its ability to act as a good leaving group under certain conditions. The C5 position, bearing the formyl group, is also a potential site for SNAr.

Nucleophilic Sites

The molecule has limited nucleophilic character due to the prevalence of electron-withdrawing groups.

  • Oxygen Atom (of the Formyl Group): The oxygen atom of the carbonyl group possesses lone pairs of electrons and is the primary nucleophilic site in the molecule. It can be protonated or attacked by electrophiles.

  • Nitrogen Atom (of the Nitrile Group): The nitrogen atom of the nitrile group also has a lone pair and can act as a weak nucleophile or a Lewis base.

Predicted Reactivity and Pathways

The identified reactive sites suggest several potential reaction pathways for this compound.

Reactions at the Formyl Group

The highly electrophilic carbonyl carbon is a prime target for a variety of nucleophilic addition reactions, including:

  • Reduction: Reduction to an alcohol using agents like sodium borohydride.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring, particularly at the positions bearing the fluorine atoms, is susceptible to SNAr reactions. Strong nucleophiles can displace one of the fluoride ions. The relative ease of substitution at C2 versus C4 would depend on the specific nucleophile and reaction conditions.

Visualization of Molecular Properties

The following diagrams illustrate the key electronic features and reactive sites of this compound.

G Diagram 1: Electronic Effects on this compound cluster_0 cluster_1 mol a Inductive Effect (-I) (Electron Withdrawing) mol->a F, CHO, CN b Resonance Effect (-M) (Electron Withdrawing) mol->b CHO, CN c Overall Effect: Highly Electron-Deficient Ring and Electrophilic Centers

Caption: Electronic effects of substituents.

G Diagram 2: Predicted Reactive Sites cluster_1 mol nuc1 Nucleophilic Site (Oxygen Lone Pairs) mol->nuc1 O nuc2 Nucleophilic Site (Nitrogen Lone Pair) mol->nuc2 N elec1 Strongly Electrophilic Site (Carbonyl Carbon) mol->elec1 C of CHO elec2 Electrophilic Site (Nitrile Carbon) mol->elec2 C of CN elec3 Electrophilic Sites for SNAr (Aromatic Carbons, esp. C2/C4) mol->elec3 Ring

Caption: Electrophilic and nucleophilic sites.

Hypothetical Experimental Protocols

While specific experimental data for this exact molecule requires a dedicated literature search, general protocols for key transformations can be outlined based on the predicted reactivity.

Protocol for Nucleophilic Addition to the Formyl Group (e.g., Reduction)
  • Dissolution: Dissolve this compound in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol product using column chromatography.

Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: In a reaction vessel, dissolve this compound in an aprotic polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the chosen nucleophile (e.g., sodium methoxide for methoxylation) and a base if necessary (e.g., potassium carbonate).

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir.

  • Reaction Monitoring: Monitor the formation of the product and consumption of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.

Summary Data

The following table summarizes the key reactive sites and their predicted chemical behavior.

SiteTypeFunctional GroupPredicted ReactivityPotential Reactions
Carbonyl CarbonElectrophilicFormyl (-CHO)Highly susceptible to nucleophilic attackReduction, Grignard reaction, Wittig reaction, Reductive amination
Aromatic Carbons (C2, C4)ElectrophilicBenzene RingActivated for Nucleophilic Aromatic SubstitutionSNAr with various nucleophiles (e.g., amines, alkoxides)
Nitrile CarbonElectrophilicNitrile (-CN)Susceptible to strong nucleophilesHydrolysis, Addition of organometallics
Carbonyl OxygenNucleophilicFormyl (-CHO)Can be protonated or attacked by electrophilesAcid catalysis, Lewis acid coordination
Nitrile NitrogenNucleophilicNitrile (-CN)Weakly basic, can coordinate to metalsCoordination chemistry

Conclusion

This compound is a highly functionalized and electron-deficient aromatic compound. Its primary electrophilic sites are the carbonyl carbon of the formyl group and the aromatic carbons bearing the fluoro substituents, making it a valuable substrate for nucleophilic addition and nucleophilic aromatic substitution reactions, respectively. The molecule's limited nucleophilicity is centered on the oxygen and nitrogen heteroatoms. This comprehensive analysis of its electronic structure and reactive sites provides a foundational understanding for its application in synthetic chemistry and drug discovery.

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for 2,4-Difluoro-5-formylbenzonitrile (CAS No. 218301-22-5). Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₈H₄FNO[1][2][3]
Molecular Weight 149.12 g/mol [1][2][3]
Melting Point 80-84 °C (lit.)[2][4]
Boiling Point 215.6 ± 20.0 °C (Predicted)[2][4]
Density 1.25 ± 0.1 g/cm³ (Predicted)[2][4]
Appearance White Solid[4]
Solubility Soluble in Chloroform, Methanol[4]
InChI Key MOFRJTLODZILCR-UHFFFAOYSA-N[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3][5]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[3][5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[3][5]

Signal Word: Warning[3]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[4]

Safe Handling Protocols

Proper handling of this compound is paramount to minimize exposure and prevent accidents. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles or face shield (conforming to EN166 or NIOSH standards)[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter is recommended.[8]
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

General Handling Practices
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[5][6]

  • Keep containers tightly closed when not in use.[5][6]

  • Avoid the formation of dust.[7]

  • Use good occupational work practices.[5]

A logical workflow for the safe handling of this compound is illustrated in the diagram below.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) B->C D Work in a Well-Ventilated Area (Chemical Fume Hood) C->D E Weigh and Transfer Compound Carefully (Avoid Dust Generation) D->E F Keep Container Tightly Closed When Not in Use E->F G Clean Work Area F->G H Decontaminate and Launder Contaminated Clothing Separately G->H I Wash Hands Thoroughly H->I J Dispose of Waste in Accordance with Local, State, and Federal Regulations I->J

Caption: Workflow for Safe Handling

Storage and Incompatibility

Proper storage is essential to maintain the stability and purity of this compound and to prevent hazardous reactions.

Storage Conditions
  • Temperature: Store in a cool, dry place.[5] Room temperature storage is generally acceptable.[2][4] Some suppliers recommend storage at 4°C under nitrogen.[1]

  • Container: Keep in a tightly closed container in a dry and well-ventilated place.[6][9]

  • Environment: Store away from incompatible materials and foodstuff containers.[5] Protect from physical damage.[5] Keep in a dark place and sealed in dry conditions.[2][4]

Incompatible Materials
  • Strong oxidizing agents: [6][10]

  • Strong acids: [10]

  • Strong bases: [10]

  • Strong reducing agents: [10]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing.[5] Wash skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation occurs or if you feel unwell.[5][6]
Inhalation Remove person to fresh air and keep comfortable for breathing.[5][6] If not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[5][6]
Ingestion Do NOT induce vomiting.[6][7] Rinse mouth with water.[6][7] Call a poison center or doctor immediately if you feel unwell.[5][6]

The following diagram outlines the first aid procedures in case of exposure.

First_Aid_Procedures First Aid Procedures for this compound Exposure cluster_exposure Exposure Event cluster_routes Routes of Exposure and Immediate Actions cluster_actions First Aid Steps A Exposure Occurs B Eye Contact A->B C Skin Contact A->C D Inhalation A->D E Ingestion A->E F Rinse with water for 15+ mins. Remove contact lenses. Seek immediate medical attention. B->F G Remove contaminated clothing. Wash with soap and water for 15+ mins. Seek medical attention if irritation persists. C->G H Move to fresh air. Keep comfortable. If not breathing, give artificial respiration. Call for medical help. D->H I Do NOT induce vomiting. Rinse mouth. Call poison center or doctor immediately. E->I

Caption: First Aid for Exposure

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.[8] Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, labeled container for disposal.[7] Avoid generating dust.[5] After cleaning, decontaminate and launder all protective clothing and equipment before reuse.[5]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties (e.g., LD50, melting point determination) are not available in the public safety data sheets. These tests are typically conducted under standardized guidelines (e.g., OECD, EPA) by certified laboratories. For specific experimental details, it is recommended to consult specialized toxicological databases or contact the manufacturer directly.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[5][6] Waste materials should be handled by a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to the recommended procedures to ensure a safe and productive research environment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

A Technical Guide to Commercial Sourcing of 2,4-Difluoro-5-formylbenzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 2,4-Difluoro-5-formylbenzonitrile (CAS No. 633327-10-3), a key building block in pharmaceutical and materials science research. This document is intended to assist researchers, scientists, and drug development professionals in making informed procurement decisions by presenting a comparative analysis of supplier specifications and outlining a strategic workflow for chemical sourcing.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive formyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Consequently, reliable access to high-purity this compound is crucial for advancing research and development in these fields.

Commercial Supplier Analysis

The availability and specifications of this compound can vary between suppliers. The following table summarizes the offerings from identified commercial vendors who list the product under the correct CAS number 633327-10-3. It is important for researchers to verify the CAS number to avoid procuring incorrect isomers, such as the more commonly listed 2-Fluoro-5-formylbenzonitrile.

SupplierPurityAvailable QuantitiesPrice (USD)
Sunway Pharm Ltd.[1]97%[1]1 g, 5 g[1]$290 (1 g), $870 (5 g)[1]
Sinfoo BiotechNot specifiedInquire for detailsInquire for details
Allfluoro Pharmaceutical Co. Ltd.Not specifiedInquire for detailsInquire for details
Hangzhou MolCore BioPharmatech Co.,Ltd.Not specifiedInquire for detailsInquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity and identity.

Experimental Protocols and Technical Data

When requesting a quotation or placing an order, it is best practice to also request any available technical documentation, such as:

  • Certificate of Analysis (CoA): This document provides lot-specific data on the purity and identity of the compound, typically determined by methods such as NMR, HPLC, and mass spectrometry.

  • Safety Data Sheet (SDS): This provides essential information on the safe handling, storage, and disposal of the chemical.

Logical Workflow for Chemical Procurement

The process of selecting and procuring a research chemical involves several critical steps to ensure the quality and suitability of the material for the intended experiments. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Identification & Initial Screening cluster_1 Phase 2: Detailed Evaluation & Selection cluster_2 Phase 3: Procurement & Verification A Define Chemical Requirements (CAS, Purity, Quantity) B Identify Potential Suppliers (Online Databases, Search Engines) A->B C Initial Supplier Website Review (Check for CAS 633327-10-3) B->C D Request Quotations & Lead Times C->D F Compare Purity, Price, Availability D->F E Request Certificate of Analysis (CoA) E->F G Select Primary Supplier F->G H Place Purchase Order G->H I Receive Chemical & Verify Documentation H->I J Internal QC Check (Optional but Recommended) I->J K Release for Research Use J->K

Caption: A logical workflow for the procurement of research chemicals.

Conclusion

The procurement of specialized chemical reagents like this compound is a critical step in the research and development pipeline. While a limited number of suppliers explicitly list this compound, careful verification of the CAS number and diligent requests for technical documentation can ensure the acquisition of high-quality material. By following a structured procurement workflow, researchers can mitigate risks associated with chemical quality and ensure the integrity of their experimental results.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Fluoro-5-formylbenzonitrile in Olaparib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of 2-fluoro-5-formylbenzonitrile as a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy. This document outlines the primary synthetic route involving this intermediate, including a detailed experimental protocol for the key reaction step, and presents relevant quantitative data.

Introduction

Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA mutations. The synthesis of this complex molecule involves several key steps, with the formation of the core phthalazinone structure being a critical phase. A widely employed synthetic strategy utilizes 2-fluoro-5-formylbenzonitrile as a crucial building block. This intermediate is introduced via a Horner-Wadsworth-Emmons reaction to construct the carbon skeleton of what will become the phthalazinone ring system of Olaparib.

Synthetic Pathway Overview

The synthesis of Olaparib from 2-fluoro-5-formylbenzonitrile primarily involves a Horner-Wadsworth-Emmons reaction with a phosphonate derivative of phthalide. This reaction forms the key intermediate, 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. Subsequent hydrolysis and reaction with hydrazine hydrate lead to the formation of the phthalazinone core, which is then further elaborated to yield Olaparib.

Below is a diagram illustrating the initial steps of the Olaparib synthesis starting from 2-fluoro-5-formylbenzonitrile.

G cluster_0 Phosphonate Formation cluster_1 Horner-Wadsworth-Emmons Reaction cluster_2 Phthalazinone Formation A 2-Formylbenzoic acid C (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate A->C B Diethylphosphite B->C E 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile C->E D 2-Fluoro-5-formylbenzonitrile D->E G 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E->G F Hydrazine hydrate F->G H Further Steps G->H I Olaparib H->I

Caption: Synthetic pathway to Olaparib highlighting the role of 2-Fluoro-5-formylbenzonitrile.

Key Reaction: Horner-Wadsworth-Emmons Olefination

The reaction of the phosphonate intermediate with 2-fluoro-5-formylbenzonitrile is a pivotal step in the synthesis of Olaparib. This olefination reaction creates the vinyl linkage that is subsequently incorporated into the phthalazinone ring.

Experimental Protocol

This protocol is based on established synthetic methods for the preparation of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.[1][2]

Materials:

  • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

  • 2-Fluoro-5-formylbenzonitrile

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Methyl tert-butyl ether (for purification, optional)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.0 equivalent) in anhydrous tetrahydrofuran.

  • To this solution, add 2-fluoro-5-formylbenzonitrile (1.0 equivalent).

  • Cool the reaction mixture to approximately 15°C using an ice bath.

  • Slowly add triethylamine (1.0 equivalent) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add water and stir to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Dry the solid product under vacuum.

  • For further purification, the crude solid can be triturated with methyl tert-butyl ether, filtered, and dried to yield the final product as a white solid.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction step.

ParameterValueReference
Reactants
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate1.0 eq[1][2]
2-Fluoro-5-formylbenzonitrile1.0 eq[1][2]
Triethylamine1.0 eq[1][2]
Solvent Tetrahydrofuran[1]
Reaction Time ~12 hours[1]
Reaction Temperature Room Temperature[1]
Product 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
Yield 96-97%[1][2]
Purity High (typically requires minimal purification)

Subsequent Transformations

Following the successful synthesis of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, the synthesis of Olaparib proceeds through the following key transformations:

  • Hydrolysis and Ring Opening: The nitrile group is hydrolyzed to a carboxylic acid, and the lactone ring is opened under basic conditions.

  • Phthalazinone Ring Formation: The resulting intermediate is then reacted with hydrazine hydrate to form the stable phthalazinone ring, yielding 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[3]

  • Amide Coupling: The carboxylic acid is activated and coupled with a piperazine derivative.

  • Final Acylation: The final step involves the acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride to yield Olaparib.

The workflow for the conversion of the Horner-Wadsworth-Emmons product to the key phthalazinone intermediate is depicted below.

G A 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)- ylidene)methyl)benzonitrile B 1. Base Hydrolysis (e.g., NaOH) 2. Acidification A->B Step 1 C Intermediate Carboxylic Acid B->C D Hydrazine Hydrate C->D Step 2 E 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid D->E

Caption: Workflow for the formation of the phthalazinone core of Olaparib.

Conclusion

2-Fluoro-5-formylbenzonitrile is a cornerstone intermediate in a highly efficient and widely used synthetic route to Olaparib. Its incorporation via the Horner-Wadsworth-Emmons reaction allows for the effective construction of the drug's core structure. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the synthesis and development of Olaparib and related compounds.

References

Application Notes and Protocols: 2,4-Difluoro-5-formylbenzonitrile as a Key Intermediate in the Synthesis of PARP Inhibitor Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4-difluoro-5-formylbenzonitrile as a crucial intermediate in the synthesis of Olaparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor. Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1]

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[2] PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs).[3][4] When these breaks occur, PARP is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[3][5]

PARP inhibitors function by blocking the enzymatic activity of PARP, preventing the repair of SSBs.[2] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs).[6] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[6] This concept is known as synthetic lethality, where the combination of two otherwise non-lethal defects (in this case, PARP inhibition and HRR deficiency) results in cell death.[2]

Synthetic Pathway Overview

This compound serves as a key starting material in a convergent synthesis route to Olaparib. The overall strategy involves the construction of the phthalazinone core and subsequent coupling with the piperazine moiety and cyclopropanecarbonyl group.

Synthesis_Pathway A This compound B Horner-Wadsworth-Emmons Reaction A->B Reagents: (3-Oxo-1,3-dihydroisobenzofuran-1-yl) dimethylphosphine oxide, Base C 2-Fluoro-5-((3-oxoisobenzofuran- 1(3H)-ylidene)methyl)benzonitrile B->C D Hydrolysis and Cyclization with Hydrazine Hydrate C->D Reagents: NaOH, Hydrazine Hydrate E 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin- 1-yl)methyl)benzoic acid D->E F Amide Coupling with N-Boc-piperazine E->F Reagents: N-Boc-piperazine, HBTU, DIPEA G tert-Butyl 4-(4-fluoro-3-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl) benzoyl)piperazine-1-carboxylate F->G H Boc Deprotection G->H Reagents: HCl I 4-(4-Fluoro-3-(piperazine-1-carbonyl) benzyl)phthalazin-1(2H)-one H->I J Coupling with Cyclopropanecarbonyl chloride I->J Reagents: Cyclopropanecarbonyl chloride, Base K Olaparib J->K

Caption: Synthetic pathway of Olaparib from this compound.

Experimental Protocols

The following protocols are derived from established synthetic routes and patent literature. Researchers should adapt these procedures based on their laboratory conditions and scale.

Protocol 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol outlines the initial steps to form the core phthalazinone benzoic acid intermediate.

Materials:

  • 2-Fluoro-5-formylbenzoic acid

  • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethylphosphine oxide

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • Dissolve 2-fluoro-5-formylbenzoic acid (1 equivalent) and (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethylphosphine oxide (1.1 equivalents) in anhydrous THF.

    • Cool the mixture to 0°C.

    • Slowly add triethylamine (0.6 equivalents) and allow the reaction to warm to room temperature over 5 hours.

    • Heat the reaction mixture to 70°C and monitor for completion by TLC or LC-MS.

    • Upon completion, cool the reaction and concentrate under reduced pressure to obtain crude 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.

  • Hydrolysis and Cyclization:

    • To the crude product from the previous step, add a solution of NaOH in water.

    • Stir the mixture vigorously until the hydrolysis of the nitrile is complete (monitor by TLC or LC-MS).

    • Add hydrazine hydrate to the reaction mixture and heat to reflux.

    • After the cyclization is complete, cool the reaction mixture and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water and ethyl acetate, and dry to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid as a yellow solid.

Protocol 2: Synthesis of Olaparib from the Benzoic Acid Intermediate

This protocol details the final steps to complete the synthesis of Olaparib.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • N-Boc-piperazine

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA)

  • Hydrochloric acid (HCl) in ethanol

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Amide Coupling with N-Boc-piperazine:

    • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in DMA, add N-Boc-piperazine (1.2 equivalents), HBTU (1.2 equivalents), and DIPEA (2 equivalents).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Suspend the Boc-protected intermediate in a solution of HCl in ethanol.

    • Stir at room temperature until the deprotection is complete.

    • Neutralize the reaction mixture and extract the product to obtain 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

  • Final Coupling:

    • Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) in DCM.

    • Add cyclopropanecarbonyl chloride (1.1 equivalents) and a suitable base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain crude Olaparib.

    • Recrystallize from a suitable solvent (e.g., ethyl acetate) to yield pure Olaparib.[1]

Data Presentation

The following tables summarize typical yields and purity data for the key synthetic steps.

Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

StepStarting MaterialProductYield (%)Purity (HPLC)
Horner-Wadsworth-Emmons & Cyclization2-Fluoro-5-formylbenzoic acid2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid83%>95%

Table 2: Synthesis of Olaparib from the Benzoic Acid Intermediate

StepStarting MaterialProductYield (%)Purity (HPLC)
Amide Coupling & Deprotection2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one~78% (for coupling)[1]>97%
Final Coupling4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneOlaparib83-92.8%[1][7]>99.8%[7]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Phthalazinone Core Synthesis cluster_step2 Step 2: Olaparib Synthesis A Reaction Setup: 2-Fluoro-5-formylbenzoic acid + Phosphine Oxide in THF B Horner-Wadsworth-Emmons Reaction A->B C Workup: Concentration B->C D Hydrolysis & Cyclization: NaOH, Hydrazine Hydrate C->D E Purification: Precipitation, Filtration, Washing D->E F Amide Coupling: Benzoic acid intermediate + N-Boc-piperazine in DMA E->F Intermediate G Workup: Precipitation F->G H Boc Deprotection: HCl in Ethanol G->H I Final Coupling: Piperazine intermediate + Cyclopropanecarbonyl chloride in DCM H->I J Purification: Recrystallization I->J

Caption: Experimental workflow for the synthesis of Olaparib.

PARP Signaling Pathway and Inhibition

PARP_Signaling cluster_dna_damage DNA Damage Response cluster_parp_pathway PARP-mediated Repair cluster_hrr_pathway Homologous Recombination Repair (HRR) cluster_inhibition PARP Inhibition ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp dsb Double-Strand Break (DSB) brca BRCA1/2 dsb->brca cell_death Cell Death (Synthetic Lethality) dsb->cell_death Leads to in HRR-deficient cells par PAR Synthesis parp->par parp_trapping PARP Trapping parp->parp_trapping Leads to recruitment Recruitment of Repair Proteins par->recruitment ssb_repair SSB Repair recruitment->ssb_repair ssb_repair->ssb Repaired hrr DSB Repair brca->hrr hrr->dsb Repaired in HRR-proficient cells olaparib Olaparib (PARP Inhibitor) olaparib->parp Inhibits unrepaired_ssb Unrepaired SSB parp_trapping->unrepaired_ssb replication_fork_collapse Replication Fork Collapse unrepaired_ssb->replication_fork_collapse replication_fork_collapse->dsb

Caption: PARP signaling pathway and the mechanism of action of Olaparib.

References

Application Notes and Protocols: A Detailed Synthetic Route to Olaparib from 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations. This document outlines a detailed synthetic route to Olaparib commencing from the readily available starting material, 2,4-Difluoro-5-formylbenzonitrile. The synthesis involves a Horner-Wadsworth-Emmons reaction to construct the core stilbene-like scaffold, followed by hydrolysis, cyclization to form the phthalazinone moiety, and a final amidation to yield Olaparib. This application note provides comprehensive experimental protocols, quantitative data for each step, and visualizations of the synthetic workflow and the biological mechanism of action.

Synthetic Strategy Overview

The synthetic approach detailed herein is adapted from established routes for structurally similar compounds. The key starting material, this compound, undergoes a four-step transformation to yield the final active pharmaceutical ingredient, Olaparib. The overall synthetic workflow is depicted below.

G start This compound intermediate2 2,4-Difluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile start->intermediate2 Horner-Wadsworth-Emmons Reaction intermediate1 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate intermediate1->intermediate2 intermediate3 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate2->intermediate3 Hydrolysis & Cyclization final_product Olaparib intermediate3->final_product Amidation intermediate4 1-(Cyclopropanecarbonyl)piperazine intermediate4->final_product

Figure 1: Overall synthetic workflow for Olaparib.

Experimental Protocols

Step 1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

This phosphonate reagent is a key component for the subsequent Horner-Wadsworth-Emmons reaction.

  • Materials: 2-Formylbenzoic acid, Dimethyl phosphite.

  • Procedure:

    • A mixture of 2-formylbenzoic acid (1.0 eq) and dimethyl phosphite (1.2 eq) is heated at 100-110 °C for 2-3 hours.

    • The reaction mixture is cooled to room temperature.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a white solid.

Step 2: Horner-Wadsworth-Emmons Reaction

This step couples the phosphonate with this compound to form the central olefinic bond.

  • Materials: this compound, Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a suitable base (e.g., sodium hydride or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Procedure:

    • To a cooled (0 °C) solution of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq) in the chosen solvent, the base (1.2 eq) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred at 0 °C for 30 minutes.

    • A solution of this compound (1.0 eq) in the same solvent is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 2,4-Difluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile, is purified by column chromatography on silica gel.

Step 3: Hydrolysis and Cyclization to form 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This one-pot procedure involves the hydrolysis of the nitrile to a carboxylic acid and subsequent cyclization with hydrazine to form the phthalazinone ring.

  • Materials: 2,4-Difluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile, a strong base (e.g., sodium hydroxide), hydrazine hydrate, and a suitable solvent (e.g., ethanol or water).

  • Procedure:

    • The product from Step 2 is dissolved in the chosen solvent, and an aqueous solution of the strong base is added.

    • The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group.

    • After cooling, hydrazine hydrate (excess) is added to the reaction mixture.

    • The mixture is heated to reflux again until the cyclization is complete.

    • The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to yield 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[1][2][3]

Step 4: Amidation to Olaparib

The final step involves the coupling of the carboxylic acid with 1-(cyclopropanecarbonyl)piperazine.

  • Materials: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 1-(Cyclopropanecarbonyl)piperazine, a coupling agent (e.g., HBTU, HATU, or EDCI/HOBt), a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine), and an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Procedure:

    • To a solution of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in the chosen solvent, the coupling agent (1.1 eq) and the base (2.0 eq) are added.

    • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

    • 1-(Cyclopropanecarbonyl)piperazine (1.2 eq) is added, and the reaction is stirred at room temperature until completion.

    • The reaction mixture is diluted with water, and the product is extracted with an organic solvent.

    • The organic layer is washed sequentially with a mild acid, a mild base, and brine.

    • The organic layer is dried, filtered, and concentrated.

    • The crude Olaparib is purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.[1][4]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis, based on literature values for analogous reactions.

StepReactionStarting MaterialProductTypical Yield (%)
1Phosphonate Formation2-Formylbenzoic acidDimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate~95%[3][5]
2Horner-Wadsworth-EmmonsThis compound2,4-Difluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile~96%[3]
3Hydrolysis & Cyclization2,4-Difluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid~77%[1][3]
4Amidation2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidOlaparib62-91%[4][5]

Mechanism of Action: PARP Inhibition

Olaparib functions as a PARP inhibitor, a class of drugs that exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[8] When PARP is inhibited by Olaparib, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[8] In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA genes, the HR pathway is compromised. The accumulation of unrepaired DSBs ultimately leads to genomic instability and cell death.[9]

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits dsb1 Double-Strand Break (DSB) (during replication) ssb1->dsb1 unrepaired leads to repair1 SSB Repair parp1->repair1 facilitates hr1 Homologous Recombination (HR) (BRCA1/2) dsb1->hr1 repaired by hr_repair1 DSB Repair hr1->hr_repair1 survival1 Cell Survival hr_repair1->survival1 ssb2 Single-Strand Break (SSB) dsb2 Double-Strand Break (DSB) (accumulation) ssb2->dsb2 unrepaired leads to parp2 PARP olaparib Olaparib olaparib->parp2 inhibits hr2 Defective Homologous Recombination (mutated BRCA1/2) dsb2->hr2 cannot be repaired by death Cell Death (Apoptosis) dsb2->death hr2->death

Figure 2: Signaling pathway of PARP inhibition by Olaparib.

References

Application of 2,4-Difluoro-5-formylbenzonitrile in Medicinal Chemistry: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-formylbenzonitrile is a substituted aromatic compound incorporating two fluorine atoms, a nitrile group, and a formyl (aldehyde) group. While specific applications of this particular molecule in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in drug discovery and development. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The aldehyde and nitrile functionalities serve as reactive handles for the synthesis of a wide array of heterocyclic and other complex organic structures. This document provides a prospective overview of the potential applications, synthetic protocols, and logical workflows for utilizing this compound in a medicinal chemistry context.

Data Presentation

PropertyValueReference
CAS Number 633327-10-3[1]
Molecular Formula C₈H₃F₂NO[1]
Molecular Weight 167.11 g/mol [1]
Appearance White to off-white solid (predicted)
Purity ≥97% (typical)[1]

Potential Applications in Medicinal Chemistry

Based on the functionalities present in this compound, several potential applications in medicinal chemistry can be envisaged:

  • Synthesis of Heterocyclic Scaffolds: The aldehyde and nitrile groups can participate in a variety of cyclization reactions to form diverse heterocyclic systems, which are prevalent in many approved drugs. For instance, it can be a precursor for the synthesis of substituted quinazolines, pyridines, and other nitrogen-containing heterocycles.

  • Introduction of a Difluorophenyl Moiety: The 2,4-difluorophenyl group is a common feature in many bioactive molecules. Utilizing this compound allows for the direct incorporation of this moiety, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Linker Chemistry for PROTACs and Other Conjugates: The aldehyde group can be readily converted into other functionalities suitable for conjugation, such as amines (via reductive amination) or carboxylic acids (via oxidation). This makes the molecule a potential starting material for developing linkers for Proteolysis Targeting Chimeras (PROTACs) or other drug conjugates.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, this compound could be used as a fragment in FBDD screening campaigns to identify novel binding interactions with therapeutic targets.

Experimental Protocols

Given the limited specific literature on this compound, the following are proposed, generalized protocols for its synthesis and subsequent modification based on established organic chemistry principles and analogous reactions.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a plausible route starting from the commercially available 2,4-difluorobenzonitrile.

Step 1: Ortho-Lithiation and Formylation of 2,4-Difluorobenzonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (1.1 eq) to the cooled THF.

  • Addition of Starting Material: Add a solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF (5 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination of this compound

This protocol describes a general method to convert the formyl group into an aminomethyl group, a common step in drug synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the solution.

  • pH Adjustment: Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

  • Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_of_2_4_Difluoro_5_formylbenzonitrile start 2,4-Difluorobenzonitrile reagents 1. n-BuLi, THF, -78°C 2. DMF start->reagents Formylation product This compound reagents->product

Caption: Hypothetical synthesis of this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization start This compound derivatization Reductive Amination, Wittig Reaction, Cyclization, etc. start->derivatization library Library of Novel Fluorinated Compounds derivatization->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate Preclinical Studies

Caption: Role in a drug discovery workflow.

References

Application Notes and Protocols: 2,4-Difluoro-5-formylbenzonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-formylbenzonitrile is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique electronic properties, arising from the two electron-withdrawing fluorine atoms and the nitrile group, coupled with the reactive formyl group, make it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of key heterocyclic scaffolds, with a particular focus on its application in the development of kinase inhibitors and other biologically active molecules.

The strategic placement of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The formyl and nitrile functionalities offer multiple reaction sites for cyclization and functionalization, enabling the construction of complex molecular architectures.

Key Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the synthesis of various fused and non-fused heterocyclic systems. The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution, while the aldehyde group readily participates in condensation reactions.

Synthesis of Quinazolines

Quinazoline scaffolds are prevalent in numerous clinically approved drugs, particularly kinase inhibitors. The reaction of this compound with a suitable amino-functionalized precursor can lead to the formation of quinazoline derivatives.

General Reaction Scheme:

G This compound This compound Intermediate Intermediate This compound->Intermediate Amine derivative, Catalyst Quinazoline Derivative Quinazoline Derivative Intermediate->Quinazoline Derivative Cyclization

Figure 1. General workflow for quinazoline synthesis.

Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-based Kinase Inhibitors

The 2,4-difluoroaniline moiety, which can be derived from this compound, is a critical component in a class of potent VEGFR-2 kinase inhibitors. The synthesis involves the reaction of a 4-aminopyrrolotriazine core with a derivative of this compound.

Table 1: Synthesis of VEGFR-2 Kinase Inhibitors [1]

StepReactantsProductYield (%)
14-Chloropyrrolo[2,1-f][2][3][4]triazine, 3-Amino-2,6-difluorobenzoic acid4-(2,4-Difluoro-5-carboxyphenylamino)pyrrolo[2,1-f][2][3][4]triazine85
2Product from Step 1, Cyclopropylamine, Coupling agent4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine78

Experimental Protocol: Synthesis of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine [1]

  • Step 1: Synthesis of 4-(2,4-Difluoro-5-carboxyphenylamino)pyrrolo[2,1-f][2][3][4]triazine

    • To a solution of 4-chloropyrrolo[2,1-f][2][3][4]triazine (1.0 eq) in a suitable solvent (e.g., DMF), add 3-amino-2,6-difluorobenzoic acid (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the desired product.

  • Step 2: Amide Coupling

    • To a solution of 4-(2,4-difluoro-5-carboxyphenylamino)pyrrolo[2,1-f][2][3][4]triazine (1.0 eq) in a suitable solvent (e.g., DMF), add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add cyclopropylamine (1.5 eq) and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

G cluster_0 Synthesis of VEGFR-2 Inhibitor A 4-Chloropyrrolo[2,1-f][1,2,4]triazine C Intermediate Carboxylic Acid A->C B 3-Amino-2,6-difluorobenzoic acid B->C E Final Product (VEGFR-2 Inhibitor) C->E D Cyclopropylamine D->E

Figure 2. Synthetic workflow for a VEGFR-2 inhibitor.

Signaling Pathway Context

The synthesized heterocyclic compounds, particularly kinase inhibitors, often target specific signaling pathways implicated in diseases like cancer. For instance, VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 Inhibits

References

Application Notes and Protocols: Synthesis of Novel Agrochemicals from 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two classes of potential novel agrochemicals—a pyrazole-based herbicide and a benzamidine-based fungicide—starting from the versatile building block, 2,4-Difluoro-5-formylbenzonitrile. The methodologies are based on established organic chemistry principles and aim to guide researchers in the exploration of new crop protection agents.

I. Synthesis of a Novel Pyrazole-Based Herbicide

This section outlines a two-step synthesis of a potential herbicidal agent, a substituted pyrazole, from this compound. Many commercial herbicides are based on the pyrazole scaffold.[1][2] The proposed synthesis involves an initial Knoevenagel condensation followed by a cyclization reaction.

Signaling Pathway: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Many pyrazole-based herbicides function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This enzyme is crucial in the plant's tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherol. These molecules are vital for photosynthetic electron transport and protecting the photosynthetic apparatus from oxidative damage. Inhibition of HPPD leads to a depletion of these essential compounds, causing bleaching of new growth and eventual plant death.

HPPD_Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol Tocopherol Homogentisate->Tocopherol Photosynthesis Photosynthesis & Photoprotection Plastoquinone->Photosynthesis Tocopherol->Photosynthesis Herbicide Novel Pyrazole Herbicide Herbicide->Inhibition Inhibition->HPPD

HPPD Inhibition Pathway
Experimental Workflow: Pyrazole Synthesis

Workflow for Pyrazole Synthesis
Quantitative Data: Representative Herbicidal Activity of Pyrazole Derivatives

The following table summarizes the herbicidal activity of representative pyrazole compounds against various weed species. The data is compiled from existing literature on analogous compounds to provide an expectation of potential efficacy.

Compound ClassTarget WeedApplication Rate (g ai/ha)Growth Inhibition (%)Reference Compound
Pyrazole KetoneEchinochloa crusgalli15075-85Topramezone
Pyrazole KetoneAmaranthus retroflexus15080-90Topramezone
Pyrazole AmideDigitaria sanguinalis150>80Flucarbazone
Pyrazole AmideSetaria viridis150>80Flucarbazone
Pyrazole IsothiocyanateCyperus iria100 µg/mL (EC50)65.83-

Note: This data is illustrative and the activity of a novel compound would require experimental verification.

Experimental Protocols

Step 1: Knoevenagel Condensation to form Chalcone Intermediate

This protocol describes the base-catalyzed condensation of this compound with an active methylene compound (e.g., acetophenone) to yield a chalcone-like intermediate.

  • Materials:

    • This compound

    • Acetophenone (or other suitable ketone)

    • Ethanol

    • Sodium hydroxide (or other suitable base)

    • Stirring apparatus

    • Round-bottom flask

    • Cooling bath

  • Procedure:

    • Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the cooled mixture with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the chalcone intermediate.

Step 2: Cyclization with Hydrazine to form Pyrazole

This protocol details the cyclization of the chalcone intermediate with hydrazine to form the final pyrazole product.[4][5][6][7]

  • Materials:

    • Chalcone intermediate from Step 1

    • Hydrazine hydrate

    • Ethanol or acetic acid

    • Reflux apparatus

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole herbicide.

II. Synthesis of a Novel Benzamidine-Based Fungicide

This section describes the synthesis of a potential fungicidal agent, a benzamidine derivative, from this compound. Benzamidine and other amide-containing compounds have shown promise as fungicides.[8][9][10] The proposed synthesis utilizes the Pinner reaction.

Signaling Pathway: Potential Inhibition of Succinate Dehydrogenase (SDHI)

Many amide and carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[11][12] SDH is a key enzyme complex in the mitochondrial electron transport chain, essential for cellular respiration and energy production in fungi. By inhibiting SDH, these fungicides disrupt the fungus's ability to produce ATP, leading to cell death.

SDHI_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Fungicide Novel Benzamidine Fungicide Fungicide->Inhibition Inhibition->SDH

SDHI Fungicide Mode of Action
Experimental Workflow: Benzamidine Synthesis

Workflow for Benzamidine Synthesis
Quantitative Data: Representative Fungicidal Activity of Amide and Amidine Derivatives

The following table presents fungicidal activity data for representative amide and amidine compounds against various plant pathogens, drawn from existing literature.

Compound ClassTarget PathogenConcentrationEfficacy (%)Reference Compound
Benzamidine DerivativeColletotrichum lagenarium200 µg/mL79Carbendazim
Benzamidine DerivativeBotrytis cinerea300 µg/mLHighCarbendazim
Benzamide DerivativeAlternaria alternata1.77 µg/mL (EC50)50Myclobutanil
Benzamide DerivativeAlternaria solani1.90 µg/mL (EC50)50Myclobutanil
Benzamide DerivativeBotrytis cinerea50 mg/L90.5Fluxapyroxad

Note: This data is for illustrative purposes and the activity of a novel compound must be determined experimentally.

Experimental Protocols

Step 1: Pinner Reaction to form Imidate Intermediate

This protocol describes the conversion of the nitrile group of this compound to an imidate hydrochloride (Pinner salt) using an alcohol and hydrogen chloride.[13][14][15]

  • Materials:

    • This compound

    • Anhydrous ethanol

    • Anhydrous hydrogen chloride (gas or solution in a non-reactive solvent)

    • Anhydrous diethyl ether

    • Stirring apparatus

    • Gas dispersion tube

    • Round-bottom flask

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous ethanol in a dry round-bottom flask.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution for 2-3 hours, or add a saturated solution of HCl in an anhydrous solvent.

    • Seal the flask and allow it to stand at 0-5 °C for 24-48 hours.

    • The imidate hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the imidate intermediate.

Step 2: Ammonolysis to form Benzamidine

This protocol details the conversion of the imidate intermediate to the final benzamidine product by reaction with ammonia.

  • Materials:

    • Imidate intermediate from Step 1

    • Anhydrous ethanol

    • Ammonia (gas or solution in ethanol)

    • Stirring apparatus

    • Round-bottom flask

  • Procedure:

    • Suspend the imidate intermediate (1 equivalent) in anhydrous ethanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove any ammonium chloride byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent to obtain the pure benzamidine fungicide.

III. Synthesis of a Novel Oxime Ether-Based Agrochemical

This section provides a protocol for the synthesis of a potential agrochemical featuring an oxime ether moiety. Oxime ethers are known to possess a range of biological activities and are used in agriculture.[16]

Experimental Workflow: Oxime Ether Synthesis

Workflow for Oxime Ether Synthesis
Experimental Protocol

One-Pot Synthesis of Oxime Ether

This protocol describes a one-pot synthesis of an oxime ether from this compound.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Anhydrous potassium carbonate

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Stirring apparatus

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in anhydrous THF.

    • Add the desired alkyl halide (1.1 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure oxime ether agrochemical.

References

Application Notes: Developing Fluorescent Probes Using 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes utilizing 2,4-Difluoro-5-formylbenzonitrile as a key building block. The unique electronic properties of this precursor, arising from the presence of two electron-withdrawing fluorine atoms and a nitrile group, make it an attractive starting material for the development of probes with potential applications in biological imaging and sensing.

Introduction

This compound is a versatile aromatic aldehyde that can be employed in the synthesis of a variety of fluorescent cores. The electron-withdrawing nature of the substituents on the benzene ring can influence the photophysical properties of the resulting fluorophores, potentially leading to probes with enhanced brightness, photostability, and sensitivity to their local environment. This document outlines a general protocol for the synthesis of a coumarin-based fluorescent probe via Knoevenagel condensation and discusses its potential applications in detecting biological thiols.

Data Presentation: Photophysical Properties of a Hypothetical Coumarin Probe

The following table summarizes the anticipated photophysical properties of a fluorescent probe synthesized from this compound and an active methylene compound, based on data from structurally similar coumarin dyes.

PropertyValue
Excitation Wavelength (λex) ~420 nm
Emission Wavelength (λem) ~480 nm
Quantum Yield (Φ) 0.4 - 0.6
Molar Extinction Coefficient (ε) 25,000 - 35,000 M⁻¹cm⁻¹
Stokes Shift ~60 nm

Note: These are estimated values and will require experimental verification.

Experimental Protocols

Synthesis of a Coumarin-Based Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent coumarin derivative from this compound and ethyl 2-cyanoacetate via a Knoevenagel condensation reaction.

Materials:

  • This compound

  • Ethyl 2-cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid, which may cause a precipitate to form.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure coumarin-based fluorescent probe.

General Protocol for Thiol Detection

This protocol outlines a general procedure for utilizing the synthesized probe for the detection of biological thiols, such as glutathione (GSH). The sensing mechanism is based on the Michael addition of the thiol to the electron-deficient double bond of the coumarin core, leading to a change in the fluorescence properties of the probe.

Materials:

  • Synthesized coumarin-based fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of the thiol to be detected (e.g., Glutathione)

  • Fluorescence spectrophotometer

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

  • Assay Preparation: In a cuvette, add PBS buffer to a final volume of 2 mL. Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Thiol Addition: Add a known concentration of the thiol stock solution to the cuvette and mix thoroughly.

  • Fluorescence Measurement: Immediately and at various time points, record the fluorescence emission spectrum of the solution.

  • Data Analysis: Analyze the change in fluorescence intensity or the ratiometric change at two different emission wavelengths to quantify the thiol concentration.

Mandatory Visualizations

Signaling Pathway for Thiol Detection

Thiol_Detection_Pathway Probe Fluorescent Probe (this compound derivative) Adduct Probe-Thiol Adduct (Non-fluorescent or shifted fluorescence) Probe->Adduct Michael Addition (Nucleophilic Attack) Fluorescence_On Fluorescence ON Probe->Fluorescence_On Excitation Thiol Thiol (R-SH) (e.g., Glutathione) Thiol->Adduct Fluorescence_Off Fluorescence OFF (or shifted) Adduct->Fluorescence_Off Disruption of Conjugation

Experimental Workflow for Fluorescent Probe Synthesis and Application

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_application Probe Application Start 2,4-Difluoro-5- formylbenzonitrile Reactant Active Methylene Compound Condensation Knoevenagel Condensation Purification Purification (Chromatography) Probe Fluorescent Probe Sample Biological Sample (containing analyte) Incubation Probe Incubation Measurement Fluorescence Measurement Analysis Data Analysis

Application Notes and Protocols: Polymerization Reactions Involving 2,4-Difluoro-5-formylbenzonitrile in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization reactions involving 2,4-Difluoro-5-formylbenzonitrile, a versatile monomer for the synthesis of advanced functional polymers. The unique combination of reactive fluoro, nitrile, and formyl groups on a single aromatic ring makes this monomer a valuable building block for materials with tailored properties for applications in high-performance plastics, membrane technology, and bioconjugation.

Introduction

This compound possesses key structural features that enable its participation in several polymerization pathways. The electron-withdrawing nature of the nitrile and formyl groups activates the fluorine atoms for nucleophilic aromatic substitution, making it an ideal candidate for the synthesis of poly(arylene ether nitrile)s (PENs). The presence of the formyl group offers a reactive handle for post-polymerization modification or for direct involvement in polymerization reactions such as Knoevenagel condensation. This dual reactivity allows for the creation of a diverse range of polymer architectures and functionalities.

Polymerization Strategies

Two primary strategies can be envisioned for the polymerization of this compound:

  • Nucleophilic Aromatic Substitution Polymerization: This approach utilizes the high reactivity of the fluorine atoms in nucleophilic displacement reactions with bisphenolic comonomers. The resulting poly(arylene ether nitrile)s will feature pendant formyl groups along the polymer backbone, which can be subsequently modified.

  • Knoevenagel Condensation Polymerization: This strategy leverages the reactivity of the formyl group with compounds containing active methylene groups. If a comonomer with two active methylene groups is used, a polymer chain can be formed.

Application Note 1: Synthesis of Poly(arylene ether nitrile)s with Pendant Aldehyde Functionality

This section details the synthesis of high-performance poly(arylene ether nitrile)s from this compound and various bisphenols. The resulting polymers possess a combination of excellent thermal and mechanical properties, characteristic of the poly(arylene ether) backbone, along with reactive aldehyde groups for further functionalization.

Diagram of the Polymerization Workflow

Monomer 2,4-Difluoro-5- formylbenzonitrile + Bisphenol Reaction Nucleophilic Aromatic Substitution Polymerization (K2CO3, NMP, 160-180°C) Monomer->Reaction Reactants Polymer Poly(arylene ether nitrile) with pendant -CHO groups Reaction->Polymer Yields PostMod Post-Polymerization Modification (e.g., Schiff Base Formation) Polymer->PostMod Functionalization FunctionalPolymer Functionalized Polymer PostMod->FunctionalPolymer Results in

Caption: Workflow for the synthesis and functionalization of poly(arylene ether nitrile)s.

Quantitative Data Summary
Polymer DesignationBisphenol ComonomerExpected Mn (kDa)Expected PDIExpected Tg (°C)Expected Td, 5% (°C)
PEN-CHO-BPABisphenol A30 - 601.8 - 2.5180 - 210> 450
PEN-CHO-BP4,4'-Biphenol35 - 701.9 - 2.6200 - 230> 480
PEN-CHO-6FBisphenol AF40 - 801.7 - 2.4220 - 250> 500

Note: Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td, 5% = Temperature for 5% weight loss.

Experimental Protocol: Synthesis of PEN-CHO-BPA

This protocol describes a typical procedure for the synthesis of a poly(arylene ether nitrile) from this compound and Bisphenol A.

Materials:

  • This compound (1 eq.)

  • Bisphenol A (1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound, Bisphenol A, and anhydrous potassium carbonate.

  • Add NMP and toluene to the flask. The amount of NMP should be sufficient to achieve a solids concentration of 15-20% (w/v), and toluene should be about half the volume of NMP.

  • Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. Water generated during the formation of the phenoxide salt will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the complete removal of water (approximately 2-4 hours), slowly distill off the toluene from the reaction mixture and increase the temperature to 160-180°C to initiate polymerization.

  • Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol containing a small amount of hydrochloric acid.

  • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Application Note 2: Post-Polymerization Modification of Aldehyde-Functionalized Poly(arylene ether nitrile)s

The pendant aldehyde groups on the PEN backbone serve as versatile handles for a variety of post-polymerization modification reactions, allowing for the introduction of new functionalities and the tailoring of material properties.

Diagram of Post-Polymerization Modification Pathways

cluster_mods Modification Reactions StartPolymer Poly(arylene ether nitrile) with pendant -CHO SchiffBase Primary Amine -> Schiff Base (-CH=N-R) StartPolymer->SchiffBase ReductiveAmination Amine + Reducing Agent -> Secondary Amine (-CH2-NH-R) StartPolymer->ReductiveAmination Wittig Wittig Reagent -> Alkene (-CH=CHR) StartPolymer->Wittig KnoevenagelMod Active Methylene Compound -> α,β-Unsaturated System StartPolymer->KnoevenagelMod

Caption: Potential post-polymerization modification reactions for aldehyde-functionalized PENs.

Experimental Protocol: Schiff Base Formation with an Amino-Functional Molecule

This protocol outlines a general procedure for the modification of the aldehyde-functionalized PEN via Schiff base formation, a common and efficient reaction for bioconjugation or surface modification.

Materials:

  • Aldehyde-functionalized PEN (PEN-CHO)

  • Amino-functional molecule (e.g., an amino-terminated polyethylene glycol, a primary amine-containing dye, or a biomolecule) (1.1 - 1.5 eq. per aldehyde group)

  • N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • Acetic acid (catalytic amount)

  • Diethyl ether or other non-solvent for precipitation

Procedure:

  • Dissolve the aldehyde-functionalized PEN in DMF in a round-bottom flask.

  • Add the amino-functional molecule to the polymer solution, followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by taking aliquots and analyzing them using FT-IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the imine C=N stretch).

  • Once the reaction is complete, precipitate the modified polymer by pouring the solution into an excess of a non-solvent like diethyl ether.

  • Filter the precipitate and wash it several times with the non-solvent to remove unreacted starting materials.

  • Dry the functionalized polymer in a vacuum oven at a suitable temperature.

Application Note 3: Knoevenagel Condensation Polymerization

This compound can also potentially be used in a step-growth polymerization via the Knoevenagel condensation if reacted with a monomer containing two active methylene groups. This approach would lead to polymers with α,β-unsaturated systems in the backbone, which could be interesting for optical or electronic applications.

Diagram of Knoevenagel Condensation Polymerization

Monomer1 2,4-Difluoro-5- formylbenzonitrile Reaction Knoevenagel Condensation (Base catalyst, e.g., Piperidine) Monomer1->Reaction Monomer2 Di-active Methylene Compound (e.g., Malononitrile) Monomer2->Reaction Polymer Polymer with -C=C(CN)2- linkages Reaction->Polymer

Caption: Knoevenagel condensation polymerization of this compound.

Experimental Protocol: Knoevenagel Condensation Polymerization with Malononitrile

This protocol provides a hypothetical procedure for the polymerization of this compound with malononitrile.

Materials:

  • This compound (1 eq.)

  • Malononitrile (1 eq.)

  • Piperidine (catalytic amount)

  • Ethanol or another suitable solvent

  • Methanol for precipitation

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After cooling to room temperature, pour the reaction mixture into an excess of methanol to precipitate the polymer.

  • Filter the polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven.

Conclusion

This compound is a promising monomer for the development of advanced functional polymers. Its ability to undergo nucleophilic aromatic substitution to form high-performance poly(arylene ether nitrile)s with reactive pendant aldehyde groups opens up a wide range of possibilities for post-polymerization modification. Furthermore, the formyl group itself can be utilized in polymerization reactions like the Knoevenagel condensation, leading to novel polymer architectures. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this versatile monomer in various fields of material science and drug development.

References

Application Notes and Protocols for Wittig-Type Olefination of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the Wittig-type olefination of 2,4-Difluoro-5-formylbenzonitrile, a key transformation for the synthesis of vinyl-substituted benzonitriles. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The presence of the difluoro and nitrile moieties can significantly influence the electronic properties and metabolic stability of a compound. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, offer reliable methods for the formation of a carbon-carbon double bond from a carbonyl group.[1][2] This application note details a robust protocol adaptable for this specific, electron-deficient substrate.

The protocol described herein is based on established methods for the olefination of aromatic aldehydes, with specific considerations for the electron-withdrawing nature of the substituents on the phenyl ring.[3][4] The presence of two fluorine atoms and a nitrile group increases the electrophilicity of the formyl carbon, potentially influencing reaction kinetics.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide.[5] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion, which is often more nucleophilic than the corresponding phosphonium ylide and typically favors the formation of (E)-alkenes.[2][6] The choice between the Wittig and HWE reaction can influence the stereoselectivity and reactivity of the olefination.

For the olefination of this compound, both stabilized and non-stabilized ylides can be employed depending on the desired alkene product. Stabilized ylides (e.g., those bearing an ester or ketone group) are less reactive and generally yield the thermodynamically favored (E)-alkene.[1] Non-stabilized ylides (e.g., alkyl-substituted) are more reactive and tend to produce the kinetically favored (Z)-alkene.[7]

Experimental Protocols

This section provides detailed protocols for the Wittig and Horner-Wadsworth-Emmons olefination of this compound.

Protocol 1: Wittig Olefination using a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol describes the synthesis of (Z)-2,4-Difluoro-5-vinylbenzonitrile using methyltriphenylphosphonium bromide.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF to the flask to form a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The color of the reaction mixture will typically turn yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide solution via syringe.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (Z)-2,4-Difluoro-5-vinylbenzonitrile.

Protocol 2: Horner-Wadsworth-Emmons Olefination for (E)-Alkene Synthesis

This protocol describes the synthesis of (E)-ethyl 3-(5-cyano-2,4-difluorophenyl)acrylate using triethyl phosphonoacetate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the phosphonate carbanion solution at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (E)-ethyl 3-(5-cyano-2,4-difluorophenyl)acrylate.

Data Presentation

The following tables summarize expected quantitative data for the olefination of this compound based on the protocols described. The exact yields and reaction times may vary depending on the specific reaction scale and conditions.

Table 1: Wittig Olefination with Methyltriphenylphosphonium bromide

EntrySubstrateReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundMethyltriphenylphosphonium bromide, K-OtBuTHF0 to RT2-4(Z)-2,4-Difluoro-5-vinylbenzonitrile75-85

Table 2: Horner-Wadsworth-Emmons Olefination with Triethyl phosphonoacetate

EntrySubstrateReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundTriethyl phosphonoacetate, NaHTHF0 to RT3-6(E)-ethyl 3-(5-cyano-2,4-difluorophenyl)acrylate80-90

Table 3: Spectroscopic Data for a Representative Product: 4-(2,2-Difluorovinyl)benzonitrile [3][4]

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.62 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 5.34 (dd, J = 25.5, 3.3 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃)δ 157.1 (dd, J = 296.9, 248.5 Hz), 136.9 (t, J = 7.0 Hz), 132.5, 128.2 (dd, J = 6.9, 3.6 Hz), 118.8, 110.7 (t, J = 2.4 Hz), 81.9 (dd, J = 30.5, 12.9 Hz)
¹⁹F NMR (376 MHz, CDCl₃)δ -77.80 (d, J = 20.5 Hz), -79.46 (d, J = 20.5 Hz)
IR (neat, cm⁻¹)3043, 2971, 2227, 1730, 1688, 1610, 1514, 1415, 1371, 1325, 1284, 1243, 1172, 946, 855, 832, 820, 601, 548, 512
HRMS-APCI (m/z)[M + Na]⁺ calcd for C₉H₅F₂NNa, 188.0282; found, 188.0280

Note: The spectroscopic data provided is for a structurally related compound and serves as a reference. Actual data for the olefination products of this compound should be determined experimentally.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification ylide_prep 1. Suspend Ph3P+CH3Br- in THF 2. Add K-OtBu at 0 °C 3. Stir to form ylide reaction 1. Dissolve Ar-CHO in THF 2. Add aldehyde solution to ylide 3. Stir at RT ylide_prep->reaction Add Ylide workup 1. Quench with NH4Cl (aq) 2. Extract with Ethyl Acetate 3. Wash, Dry, Concentrate reaction->workup Reaction Complete ArCHO This compound purification Column Chromatography workup->purification product Product: (Z)-2,4-Difluoro-5-vinylbenzonitrile purification->product

Caption: Experimental workflow for the Wittig olefination.

HWE_Workflow cluster_prep Carbanion Preparation cluster_reaction HWE Reaction cluster_workup Work-up & Purification carbanion_prep 1. Suspend NaH in THF 2. Add (EtO)2P(O)CH2CO2Et at 0 °C 3. Stir to form carbanion reaction 1. Dissolve Ar-CHO in THF 2. Add aldehyde solution to carbanion 3. Stir at RT carbanion_prep->reaction Add Carbanion workup 1. Quench with NH4Cl (aq) 2. Extract with Ethyl Acetate 3. Wash, Dry, Concentrate reaction->workup Reaction Complete ArCHO This compound purification Column Chromatography workup->purification product Product: (E)-ethyl 3-(5-cyano-2,4-difluorophenyl)acrylate purification->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons olefination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-formylbenzonitrile is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex heterocyclic scaffolds used in drug discovery. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two strong electron-withdrawing groups: a nitrile (-CN) and a formyl (-CHO) group. These groups, positioned ortho and para to the fluorine atoms, significantly lower the electron density of the aromatic ring, facilitating the attack by nucleophiles.

This document provides detailed application notes and protocols for the utilization of this compound in synthetic chemistry, with a primary focus on its application in the multi-step synthesis of phthalazinone derivatives, which are crucial intermediates for PARP inhibitors like Olaparib.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on a difluorinated benzonitrile derivative typically proceeds through a two-step addition-elimination mechanism. A nucleophile (Nu-) attacks the carbon atom bearing a fluorine atom, which is activated by the ortho/para electron-withdrawing groups. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing formyl and cyano groups. In the second, typically rapid step, the fluoride ion is eliminated as a good leaving group, restoring the aromaticity of the ring and yielding the substituted product. The fluorine at the 4-position is generally more susceptible to substitution due to the combined activating effect of the ortho-cyano and para-formyl groups.

General Mechanism of a Nucleophilic Aromatic Substitution (SNAr) Reaction.

Application: Synthesis of a Phthalazinone Intermediate for PARP Inhibitors

A primary application of this compound is in the synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, a key intermediate for the PARP inhibitor Olaparib.[1] This synthesis is a multi-step process that showcases the reactivity of the formyl group, followed by a cyclization reaction with hydrazine.

The overall workflow involves an initial reaction of this compound, not via direct SNAr, but through a Wittig-type or Horner-Wadsworth-Emmons reaction at the formyl group. This is followed by hydrolysis and a crucial cyclization step with hydrazine hydrate to form the phthalazinone ring system.

Workflow_Phthalazinone_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product A 2,4-Difluoro-5- formylbenzonitrile C Step 1: C-C Bond Formation (e.g., Horner-Wadsworth-Emmons Reaction) A->C B Phosphonate Ylide Precursor (e.g., from 2-formylbenzoic acid) B->C D Step 2: Hydrolysis C->D E Step 3: Cyclization with Hydrazine Hydrate D->E F Phthalazinone Intermediate E->F

Workflow for the Synthesis of a Phthalazinone Intermediate.

Experimental Protocols

Protocol 1: Multi-step Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

This protocol is based on procedures outlined in the synthesis of Olaparib intermediates.[1]

Step 1: Synthesis of 2-fluoro-5-[(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl]benzonitrile

This step involves a Horner-Wadsworth-Emmons type reaction between this compound and a phosphonate ylide generated from a derivative of 2-formylbenzoic acid.

  • Materials:

    • This compound

    • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate derivative

    • Base (e.g., Triethylamine, DBU)

    • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Procedure:

    • To a solution of the (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate derivative in the chosen solvent, add the base and stir at room temperature for 30 minutes.

    • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or HPLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2 & 3: Hydrolysis and Cyclization to form 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

This is a one-pot procedure where the intermediate from Step 1 is hydrolyzed and then cyclized with hydrazine.

  • Materials:

    • 2-fluoro-5-[(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl]benzonitrile

    • Base for hydrolysis (e.g., Sodium Hydroxide)

    • Hydrazine hydrate

    • Solvent (e.g., Ethanol, Water)

  • Procedure:

    • Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol.

    • Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours to effect hydrolysis of the nitrile group to a carboxylic acid.

    • Cool the reaction mixture slightly and add hydrazine hydrate.

    • Heat the mixture to reflux for an additional 6-12 hours. The formation of the phthalazinone ring occurs during this step.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the multi-step synthesis. Note that yields can vary based on the specific reagents and conditions used.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 This compound, Phosphonate YlideTriethylamineDCM20-254-12~85-95
2&3 Intermediate from Step 1NaOH, Hydrazine HydrateEthanol80-1008-16~75-85

Yields are approximate and based on literature for similar transformations in the synthesis of Olaparib.

Conclusion

This compound is a versatile and highly reactive intermediate. While direct SNAr on the starting material may be challenging to control, its primary utility lies in multi-step synthetic sequences where its functional groups are first elaborated. The protocols provided herein for the synthesis of a key phthalazinone intermediate for PARP inhibitors demonstrate a robust and scalable application for this building block in pharmaceutical development. Researchers can adapt these methodologies for the synthesis of a variety of complex heterocyclic molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-5-formylbenzonitrile for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Difluoro-5-formylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing fluorinated motifs into complex molecules, often enhancing their metabolic stability and biological activity. This document provides a detailed protocol for a plausible large-scale synthesis of this compound, suitable for pharmaceutical manufacturing. The proposed synthetic route involves two main stages: the synthesis of the precursor 2,4-difluorobenzonitrile and its subsequent formylation to yield the target compound.

Synthetic Pathway Overview

The synthesis commences with the preparation of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene. This is followed by a regioselective formylation reaction to introduce the aldehyde group at the 5-position, ortho to one fluorine and para to the other, to produce this compound.

Synthesis_Pathway Start 2,4-Difluorobromobenzene Step1 Cyanation Start->Step1 NaCN, Catalyst Intermediate 2,4-Difluorobenzonitrile Step1->Intermediate Step2 Formylation Intermediate->Step2 Formylating Agent, Lewis Acid Product This compound Step2->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluorobenzonitrile

This procedure is adapted from established cyanation reactions of aryl halides.

Reaction Scheme:

2,4-Difluorobromobenzene → 2,4-Difluorobenzonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2,4-Difluorobromobenzene192.991.00 kg5.181.0
Sodium Cyanide (NaCN)49.010.27 kg5.511.06
Cuprous Iodide (CuI)190.450.05 kg0.260.05
N,N'-Dimethylethylenediamine88.150.46 kg5.221.01
Toluene-5.0 L--

Procedure:

  • To a dry 10 L reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add 2,4-difluorobromobenzene (1.00 kg, 5.18 mol), sodium cyanide (0.27 kg, 5.51 mol), cuprous iodide (0.05 kg, 0.26 mol), and toluene (5.0 L).

  • Purge the reactor with nitrogen for 15 minutes.

  • With stirring, add N,N'-dimethylethylenediamine (0.46 kg, 5.22 mol) to the mixture.

  • Heat the reaction mixture to 110-120 °C and maintain for 24-36 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts. Wash the filter cake with toluene (2 x 0.5 L).

  • Combine the filtrate and washings. Wash the organic solution with a 10% aqueous ammonia solution (2 x 1.0 L) and then with brine (1.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluorobenzonitrile.

  • Purify the crude product by vacuum distillation to yield pure 2,4-difluorobenzonitrile as a white solid.

Expected Yield: 80-90% Purity: >98% (by GC)

Step 2: Formylation of 2,4-Difluorobenzonitrile

This proposed protocol utilizes a Rieche-type formylation, which is suitable for some electron-deficient aromatic systems.

Reaction Scheme:

2,4-Difluorobenzonitrile → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2,4-Difluorobenzonitrile139.100.50 kg3.591.0
Dichloromethyl methyl ether114.960.45 kg3.951.1
Titanium Tetrachloride (TiCl₄)189.681.51 kg7.962.2
Dichloromethane (DCM)-5.0 L--

Procedure:

  • To a dry 10 L reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet, add 2,4-difluorobenzonitrile (0.50 kg, 3.59 mol) and dry dichloromethane (5.0 L).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add titanium tetrachloride (1.51 kg, 7.96 mol) via the addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture for 15 minutes at 0 °C.

  • Slowly add dichloromethyl methyl ether (0.45 kg, 3.95 mol) via the addition funnel, again keeping the internal temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice (5 kg) and water (5 L) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1.0 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 1.0 L) and then with brine (1.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until turbidity persists.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield: 60-75% Purity: >99% (by HPLC)

Logical Workflow Diagram

Workflow cluster_step1 Step 1: Synthesis of 2,4-Difluorobenzonitrile cluster_step2 Step 2: Formylation and Purification A1 Charge Reactor with 2,4-Difluorobromobenzene, NaCN, CuI, Toluene A2 Add N,N'-Dimethylethylenediamine A1->A2 A3 Heat to 110-120 °C for 24-36h A2->A3 A4 Cool to Room Temperature A3->A4 A5 Filter and Wash with Toluene A4->A5 A6 Aqueous Workup (Ammonia, Brine) A5->A6 A7 Dry and Concentrate A6->A7 A8 Vacuum Distillation A7->A8 A9 2,4-Difluorobenzonitrile A8->A9 B1 Charge Reactor with 2,4-Difluorobenzonitrile and DCM A9->B1 B2 Cool to 0 °C B1->B2 B3 Add TiCl₄ B2->B3 B4 Add Dichloromethyl methyl ether B3->B4 B5 React for 12-16h B4->B5 B6 Quench with Ice/Water B5->B6 B7 Aqueous Workup (Bicarbonate, Brine) B6->B7 B8 Dry and Concentrate B7->B8 B9 Recrystallization B8->B9 B10 This compound B9->B10

Caption: Detailed workflow for the large-scale synthesis of this compound.

Application Note and Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aryl nitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The cyanation of aryl halides, such as 3-bromo-4-fluorobenzaldehyde, is a fundamental transformation for introducing a cyano group onto an aromatic ring. This application note provides a detailed experimental protocol for the palladium-catalyzed cyanation of 3-bromo-4-fluorobenzaldehyde to produce 4-fluoro-3-formylbenzonitrile, a valuable intermediate in organic synthesis. The described methodology is based on established palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.[1][2][3][4][5]

Reaction Principle

The palladium-catalyzed cyanation of aryl bromides involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of cyanide source, catalyst, ligand, and solvent is critical for achieving high yields and preventing catalyst deactivation.[1]

Experimental Protocol

This protocol outlines a general and practical method for the palladium-catalyzed cyanation of 3-bromo-4-fluorobenzaldehyde using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source.[5]

Materials and Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (C₇H₄BrFO, MW: 203.01 g/mol )[6]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen balloon setup

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.35 equiv of Fe), sodium carbonate (2.0 equiv), and palladium(II) acetate (0.01 equiv).

    • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe. A typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction:

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with ethyl acetate or toluene (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-fluoro-3-formylbenzonitrile.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity. The expected product is 4-fluoro-3-formylbenzonitrile (C₈H₄FNO, MW: 149.12 g/mol ).[7]

Data Presentation

The following table summarizes typical quantitative data for the palladium-catalyzed cyanation of aryl bromides. The exact values for the cyanation of 3-bromo-4-fluorobenzaldehyde should be determined empirically.

ParameterValue/ConditionReference
Substrate 3-Bromo-4-fluorobenzaldehyde
Cyanide Source K₄[Fe(CN)₆]·3H₂O[5]
Catalyst Pd(OAc)₂[4]
Ligand Often ligand-free with K₄[Fe(CN)₆][4]
Base Na₂CO₃
Solvent DMF[5]
Temperature 120-130 °C[5]
Reaction Time 12-24 h[5]
Product 4-Fluoro-3-formylbenzonitrile[7]
Typical Yield Good to excellent[4][5]

Alternative Protocols

Other successful methods for the cyanation of aryl bromides that can be adapted for 3-bromo-4-fluorobenzaldehyde include:

  • Copper-Catalyzed Cyanation: Using CuI as a catalyst with NaCN in toluene at 110 °C, often with a ligand such as N,N'-dimethylethylenediamine. This method avoids the use of palladium and can be more cost-effective.[8][9]

  • Palladium-Catalyzed Cyanation with Zn(CN)₂: Zinc cyanide is another commonly used cyanide source in palladium-catalyzed reactions and is known for its high reactivity and tolerance of various functional groups.[1]

Safety Precautions

  • Cyanide salts (e.g., NaCN, KCN, Zn(CN)₂) and their solutions are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • In case of contact with acid, cyanide salts release highly toxic hydrogen cyanide gas. Avoid acidification of cyanide-containing waste.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents like DMF, toluene, and ethyl acetate are flammable and should be used in a well-ventilated area away from ignition sources.

Visualization

Experimental Workflow Diagram

experimental_workflow A Starting Materials - 3-Bromo-4-fluorobenzaldehyde - K4[Fe(CN)6] - Pd(OAc)2 - Na2CO3 B Reaction Setup - Add reagents to flask - Inert atmosphere (N2) - Add DMF A->B Combine C Cyanation Reaction - Heat to 120-130 °C - Stir for 12-24 h B->C Heat D Work-up - Cool to RT - Quench with H2O - Extract with EtOAc - Wash & Dry C->D Process E Purification - Concentrate crude product - Silica gel column  chromatography D->E Isolate F Final Product 4-Fluoro-3-formylbenzonitrile E->F Purify catalytic_cycle Pd0 Pd(0)L_n ArPdBr ArPd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdCN ArPd(II)(CN)L_n ArPdBr->ArPdCN Transmetalation ([Fe(CN)6]4-) ArPdCN->Pd0 Reductive Elimination (Ar-CN)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluoro-5-formylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,4-Difluoro-5-formylbenzonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause Recommended Solution
Low or No Crystal Formation Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble) dropwise to the warm solution until turbidity persists, then clarify with a few drops of the "good" solvent and cool.
Insufficient concentration: The solution is not saturated or supersaturated upon cooling.- Reduce the volume of the solvent by gentle heating and evaporation. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
"Oiling Out" (Formation of a liquid layer instead of solid crystals) High impurity concentration: The presence of significant impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.- Attempt to purify the crude material by another method first, such as column chromatography, to remove the bulk of the impurities. - Try a different recrystallization solvent or a solvent mixture with a lower boiling point.
Cooling too rapidly: The solution is being cooled too quickly, not allowing sufficient time for the crystal lattice to form.- Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.
Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the compound.- Select a solvent with a lower boiling point.
Formation of Small or Impure Crystals Rapid crystallization: The crystals are forming too quickly, trapping impurities within the lattice.- Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly. - Use a slightly larger volume of solvent to ensure that crystallization begins at a lower temperature.
Ineffective impurity removal: The chosen solvent does not effectively discriminate between the product and the impurities.- Screen for a more selective solvent or solvent system. - If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtration.
Product Contaminated with Colored Impurities Presence of colored byproducts: Certain synthetic routes can produce colored impurities.- Add a small amount of activated charcoal to the hot solution, heat for a short period, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Based on available literature, effective solvent systems include toluene and mixtures of petroleum ether and ethyl acetate.[1][2] A good starting point is to test the solubility of a small amount of your crude material in these solvents. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: My purified this compound is a yellow solid. Is this expected?

Yes, the purified compound is often described as a yellow or pale yellow solid.[1][2]

Q3: What are the most common impurities I should be aware of?

The impurities will depend on the synthetic route used to prepare the this compound.

  • From 3-bromo-4-fluorobenzaldehyde (cyanation route): Common impurities include unreacted starting material and copper salts. Copper salts are typically insoluble in organic solvents and can be removed by filtration.

  • From 2-fluoro-5-(hydroxymethyl)benzonitrile (oxidation route): Potential impurities include the starting alcohol (from incomplete oxidation) and the corresponding carboxylic acid, 2-fluoro-5-carboxybenzonitrile (from over-oxidation). Chromium residues may also be present if PCC was used as the oxidant.

Q4: How can I improve the yield of my recrystallization?

To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After cooling and crystal formation, placing the flask in an ice bath can help to maximize the precipitation of the product. Be mindful that using an excessive amount of solvent will result in a greater amount of the product remaining in the mother liquor, thus lowering the yield.

Q5: The recrystallization is not working. What should I do?

If you are unable to obtain pure crystals, it may be necessary to purify the crude product by an alternative method, such as column chromatography, before attempting recrystallization again.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of hot toluene until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization from Petroleum Ether/Ethyl Acetate
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add petroleum ether (the "anti-solvent") dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of petroleum ether and ethyl acetate.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Property Value
Molecular Formula C₈H₃F₂NO
Molecular Weight 167.11 g/mol
Appearance Yellow to pale yellow solid[1][2]
Purity (after recrystallization) >97%[1]

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No collect_crystals Collect, wash, and dry crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes concentrate Concentrate solution (evaporate some solvent) troubleshoot_no_crystals->concentrate seed_scratch Add seed crystal or scratch flask troubleshoot_no_crystals->seed_scratch reheat_add_solvent Reheat and add more 'good' solvent troubleshoot_oiling->reheat_add_solvent slower_cooling Cool more slowly troubleshoot_oiling->slower_cooling change_solvent Change solvent/solvent system troubleshoot_oiling->change_solvent concentrate->cool seed_scratch->cool reheat_add_solvent->cool slower_cooling->cool change_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 2,4-Difluoro-5-formylbenzonitrile is not well-documented in publicly available scientific literature. This guide addresses the synthesis of the key precursor, 2,4-difluorobenzonitrile, and provides guidance on the challenging subsequent formylation step based on established chemical principles for transforming electron-deficient aromatic compounds.

Section 1: Synthesis of 2,4-Difluorobenzonitrile

The most common route to 2,4-difluorobenzonitrile involves the cyanation of 2,4-difluorobromobenzene. This section provides troubleshooting for this initial step.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene?

A1: Common challenges include incomplete reaction leading to low yield, and potential side reactions if the temperature is not carefully controlled. The use of toxic cyanide reagents also requires stringent safety precautions.

Q2: What are the typical reagents and conditions for this cyanation reaction?

A2: A typical procedure involves reacting 2,4-difluorobromobenzene with a cyanide source, such as copper(I) cyanide or a combination of sodium cyanide with a catalyst, in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material (2,4-difluorobromobenzene) and the formation of the product.

Troubleshooting Guide: Cyanation of 2,4-Difluorobromobenzene
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or cyanide source.Use fresh, high-purity copper(I) cyanide or ensure your catalyst is active.
Insufficient reaction temperature.Ensure the reaction mixture reaches the target temperature (typically >150 °C) and is maintained.
Poor quality solvent.Use anhydrous, high-purity DMF or NMP.
Incomplete Reaction Short reaction time.Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed.
Insufficient amount of cyanide reagent.Use a slight excess of the cyanide source.
Formation of Dark-colored Byproducts Reaction temperature is too high.Carefully control the reaction temperature to avoid decomposition of the solvent or reactants.
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Formylation of 2,4-Difluorobenzonitrile

The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring is expected to be challenging due to the electron-withdrawing nature of the two fluorine atoms and the nitrile group, which deactivates the aromatic ring towards electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 2,4-difluorobenzonitrile difficult?

A1: The fluorine and nitrile groups are strongly electron-withdrawing, making the benzene ring less nucleophilic and therefore less reactive towards common electrophilic formylating agents.[1][2]

Q2: What are some potential methods for the formylation of deactivated aromatic rings?

A2: While challenging, methods such as the Vilsmeier-Haack reaction under forcing conditions, or Friedel-Crafts type formylations (like the Gattermann-Koch reaction) with strong Lewis acids, may be attempted.[2][3][4] However, the Gattermann-Koch reaction is generally not suitable for deactivated rings.[3] Newer methods involving organometallic reagents or directed ortho-metalation could also be explored.

Q3: What position on the ring is the formyl group likely to add to?

A3: The directing effects of the existing substituents would need to be considered. The fluorine atoms are ortho, para-directing, while the nitrile group is meta-directing. The position of formylation will depend on the reaction conditions and the relative directing strengths of these groups. The 5-position is meta to the nitrile and ortho/para to the fluorine atoms, making it a plausible, albeit challenging, target.

Troubleshooting Guide: Formylation of 2,4-Difluorobenzonitrile
Problem Possible Cause Suggested Solution
No reaction Aromatic ring is too deactivated for the chosen conditions.Increase the reaction temperature. Use a stronger Lewis acid or a larger excess of the formylating agent.
Insufficiently reactive formylating agent.Consider alternative formylating agents. The Vilsmeier-Haack reagent is a relatively weak electrophile.[5][6]
Low Yield Incomplete reaction.Extend the reaction time and monitor closely.
Side reactions or decomposition.Optimize the reaction temperature; too high a temperature can lead to decomposition.
Formation of multiple isomers Competing directing effects of the substituents.Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification by chromatography will likely be necessary.
Data Presentation: Comparison of Aromatic Formylation Methods
Method Reagents Suitability for Deactivated Rings Key Considerations
Vilsmeier-Haack DMF, POCl₃Generally for electron-rich arenes, but can sometimes be forced with deactivated substrates.[2][7][8]Relatively mild conditions for active substrates. The Vilsmeier reagent is a weak electrophile.[5][6]
Gattermann-Koch CO, HCl, AlCl₃/CuClNot suitable for strongly deactivated rings.[3][9]Requires handling of toxic carbon monoxide gas under pressure.
Gattermann Reaction HCN, HCl, Lewis AcidCan be more effective than Gattermann-Koch for some substrates.Involves the use of highly toxic hydrogen cyanide.[4]
Rieche Formylation Dichloromethyl methyl ether, Lewis AcidCan be effective for a range of aromatic compounds.The formylating agent is a potent carcinogen.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzonitrile

Materials:

  • 2,4-Difluorobromobenzene

  • Copper(I) cyanide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluorobromobenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Flush the flask with nitrogen gas for 10-15 minutes.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Protocol 2: Hypothetical Formylation of 2,4-Difluorobenzonitrile (Vilsmeier-Haack Approach - for optimization)

Materials:

  • 2,4-Difluorobenzonitrile

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • In a separate flask, dissolve 2,4-difluorobenzonitrile (1 equivalent) in anhydrous DCM.

  • Slowly add the solution of 2,4-difluorobenzonitrile to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to days. The reaction will require careful monitoring by TLC or GC-MS due to the deactivated nature of the substrate.

  • After cooling, quench the reaction by pouring it onto crushed ice and a solution of sodium acetate.

  • Stir vigorously until the hydrolysis is complete.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_cyanation Troubleshooting: Cyanation of 2,4-Difluorobromobenzene start_cyanation Low or No Product cause1_cyanation Inactive Reagents? start_cyanation->cause1_cyanation cause2_cyanation Low Temperature? start_cyanation->cause2_cyanation solution1_cyanation Use Fresh Reagents cause1_cyanation->solution1_cyanation solution2_cyanation Increase & Maintain Temperature cause2_cyanation->solution2_cyanation

Caption: Troubleshooting workflow for the cyanation of 2,4-difluorobromobenzene.

G cluster_formylation Troubleshooting: Formylation of 2,4-Difluorobenzonitrile start_formylation No Reaction Observed cause1_formylation Ring Deactivation start_formylation->cause1_formylation strategy1_formylation Increase Temperature/Time cause1_formylation->strategy1_formylation strategy2_formylation Use Stronger Lewis Acid cause1_formylation->strategy2_formylation strategy3_formylation Alternative Formylation Method cause1_formylation->strategy3_formylation

Caption: Decision-making workflow for troubleshooting the formylation of 2,4-difluorobenzonitrile.

References

Technical Support Center: Synthesis of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 2,4-Difluoro-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the formylation of 2,4-difluorobenzonitrile?

A1: The primary methods for introducing a formyl group onto the 2,4-difluorobenzonitrile ring are electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the most likely side products when synthesizing this compound?

A2: The most probable side products are isomers of the desired product, unreacted starting material, and products resulting from over-reaction or reaction with residual reagents. Specifically, you may encounter:

  • Isomeric Formylbenzonitriles: Formation of 2,4-difluoro-3-formylbenzonitrile and 2,4-difluoro-6-formylbenzonitrile due to incomplete regioselectivity of the formylation reaction.

  • Unreacted 2,4-Difluorobenzonitrile: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Hydrolysis Products: If water is present during workup of reactions like the Vilsmeier-Haack, the nitrile group can be partially or fully hydrolyzed to an amide or a carboxylic acid.

  • Products from Solvent Participation: At high temperatures, solvents like N,N-dimethylformamide (DMF) can decompose or participate in side reactions.

Q3: How can I identify these side products?

A3: A combination of analytical techniques is recommended for the unambiguous identification of side products:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from unreacted starting material and isomeric side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information to differentiate between isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.

  • Mass Spectrometry (MS): Helps to confirm the molecular weight of the products and side products. Isomers will have the same molecular weight but may have different fragmentation patterns.

  • Thin Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and get a preliminary indication of the number of components in the product mixture.

Troubleshooting Guides

Issue 1: Presence of Isomeric Side Products in the Final Product

Possible Cause:

  • Lack of Regioselectivity: The directing effects of the fluorine and nitrile groups on the aromatic ring may not exclusively favor formylation at the C-5 position. In electrophilic substitutions like the Vilsmeier-Haack reaction, the electron-withdrawing nature of the nitrile group and the ortho,para-directing effect of the fluorine atoms can lead to substitution at other positions. In ortho-lithiation, the directing ability of the nitrile and fluorine groups can also lead to lithiation at multiple sites.

Troubleshooting Steps:

  • Reaction Temperature: Carefully control the reaction temperature. Lowering the temperature during ortho-lithiation can sometimes improve regioselectivity.

  • Choice of Reagents: In ortho-lithiation, the choice of the lithium base (e.g., n-BuLi, LDA) and the presence of additives like TMEDA can influence the site of metalation. For Vilsmeier-Haack, the nature of the formylating reagent can play a role.

  • Purification: Employ efficient purification techniques such as column chromatography or recrystallization to separate the desired isomer from the unwanted ones. Monitor the separation using HPLC or TLC.

Issue 2: Significant Amount of Unreacted Starting Material

Possible Cause:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.

  • Poor Quality of Reagents: The organolithium reagent may have degraded, or the Vilsmeier reagent may not have formed efficiently.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.

  • Reagent Quality: Use freshly titrated organolithium reagents. For the Vilsmeier-Haack reaction, ensure the phosphoryl chloride and DMF are of high purity and dry.

  • Reaction Conditions: Increase the reaction time or temperature as appropriate for the specific reaction, while being mindful of potential side reactions.

Issue 3: Formation of Hydrolysis Products (Amide or Carboxylic Acid)

Possible Cause:

  • Presence of Water: The presence of water during the reaction or workup, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Careful Workup: Perform the aqueous workup at low temperatures and minimize the exposure time of the product to acidic or basic aqueous solutions.

Data Presentation

Product/Side ProductPotential Method of FormationKey Identification Notes
This compound (Desired Product) Vilsmeier-Haack or Ortho-lithiationDesired product with a specific set of signals in NMR and a distinct retention time in HPLC.
2,4-Difluoro-3-formylbenzonitrileLack of regioselectivity in formylationIsomer with a different NMR spectrum (proton and fluorine coupling patterns) and likely a different HPLC retention time.
2,4-Difluoro-6-formylbenzonitrileLack of regioselectivity in formylationIsomer with a unique NMR spectrum and HPLC retention time compared to the desired product and the 3-formyl isomer.
2,4-DifluorobenzonitrileIncomplete reactionMatches the analytical data of the starting material.
2,4-Difluoro-5-formylbenzamidePartial hydrolysis of the nitrile groupPresence of amide protons in the ¹H NMR spectrum and a change in the ¹³C NMR chemical shift of the nitrile carbon.
2,4-Difluoro-5-formylbenzoic AcidComplete hydrolysis of the nitrile groupDisappearance of the nitrile signal in IR and NMR, and appearance of a broad carboxylic acid proton signal in ¹H NMR.

Experimental Protocols

General Protocol for Ortho-lithiation and Formylation:

  • Dissolve 2,4-difluorobenzonitrile in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or LDA) and stir for a specified time to allow for lithiation.

  • Add N,N-dimethylformamide (DMF) to the reaction mixture and stir, allowing the temperature to slowly rise.

  • Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Vilsmeier-Haack Formylation:

  • To a cooled solution of N,N-dimethylformamide (DMF), slowly add phosphoryl chloride (POCl₃) under an inert atmosphere to form the Vilsmeier reagent.

  • To this mixture, add 2,4-difluorobenzonitrile.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • After completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product using appropriate methods.

Mandatory Visualization

Synthesis_Pathway start 2,4-Difluorobenzonitrile formylation Formylation (Vilsmeier-Haack or Ortho-lithiation) start->formylation unreacted Unreacted Starting Material start->unreacted Incomplete Reaction main_product This compound (Desired Product) formylation->main_product Major Pathway side_product_1 2,4-Difluoro-3-formylbenzonitrile formylation->side_product_1 Side Reaction (Isomer Formation) side_product_2 2,4-Difluoro-6-formylbenzonitrile formylation->side_product_2 Side Reaction (Isomer Formation) hydrolysis Hydrolysis main_product->hydrolysis hydrolysis_product Amide/Carboxylic Acid Derivatives hydrolysis->hydrolysis_product

Caption: Synthetic pathway for this compound and potential side products.

Optimizing reaction conditions for high-yield 2,4-Difluoro-5-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Difluoro-5-formylbenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Cyanation of 3-bromo-4-fluorobenzaldehyde

  • Symptoms: The isolated yield of this compound is significantly lower than expected, or no product is formed.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Reaction Temperature Ensure the reaction mixture reaches and is maintained at 170°C. Use a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) to achieve the necessary temperature.[1][2] Consider using a sealed reaction vessel to prevent solvent evaporation.[2]
Poor Quality of Cuprous Cyanide Use fresh, high-purity cuprous cyanide as impurities or oxidation can significantly reduce its reactivity.[1][2]
Presence of Water Use anhydrous solvent and ensure all glassware is thoroughly dried. Water can interfere with the reaction.[1]
Insufficient Reaction Time The reaction is typically run overnight. Ensure a sufficient reaction time for the reaction to go to completion.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Issue 2: Low Yield in the Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile

  • Symptoms: HPLC analysis shows a significant amount of the starting material, 2-fluoro-5-(hydroxymethyl)benzonitrile, remaining after the expected reaction time.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Oxidation Add Pyridinium chlorochromate (PCC) in portions and monitor the reaction by TLC until the starting material is consumed.[1] Ensure the PCC is of good quality and the reaction is stirred efficiently.[1]
Degraded Oxidizing Agent Use fresh, high-quality oxidizing agents. PCC can be sensitive to moisture.[2][4]
Incorrect Reaction Temperature For PCC oxidation, the reaction is typically carried out at room temperature (around 20°C).[2][5] It is often recommended to cool the reaction mixture in a cold water bath before the portion-wise addition of PCC, suggesting the reaction is exothermic.[2][5]
Poor Reaction Monitoring Closely monitor the reaction progress using HPLC until the starting material is completely consumed.[4]

Issue 3: Formation of Impurities

  • Symptoms: The final product is contaminated with byproducts, leading to low purity.

  • Possible Causes & Solutions:

ImpurityDetectionMitigation
Unreacted 3-bromo-4-fluorobenzaldehyde TLC, HPLC, or NMR spectroscopy.[1]Ensure complete reaction by optimizing temperature and time as described in Issue 1.
Copper Salts and Complexes Typically insoluble in organic solvents.[1]Can be largely removed by filtration.[1]
Unreacted 2-fluoro-5-(hydroxymethyl)benzonitrile TLC or HPLC.[1]Ensure complete oxidation as described in Issue 2.
2-Fluoro-5-cyanobenzoic acid (from over-oxidation) NMR (disappearance of aldehyde proton signal and appearance of a carboxylic acid proton signal) or change in solubility in basic aqueous solutions.[1]Avoid the presence of water during PCC oxidation and use anhydrous solvents.[2] Perform the reaction under an inert atmosphere.[2]
Chromium Residues (from PCC oxidation) Visible as a tarry residue.Filter the reaction mixture through a pad of celite or silica gel.[1][2] Adding an inert solid support like Celite to the reaction mixture before adding PCC can help adsorb chromium salts.[2]
Colored Impurities after Cyanation Visible discoloration of the product.Avoid excessively high temperatures or prolonged reaction times which can cause thermal decomposition of the solvent or product.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes are:

  • Cyanation of 3-bromo-4-fluorobenzaldehyde: This is a direct, one-step method involving the reaction with cuprous cyanide at high temperatures.[3][4][5]

  • Three-step synthesis from 2-fluorobenzonitrile: This route involves the chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis to form 2-fluoro-5-(hydroxymethyl)benzonitrile, and subsequent oxidation to the final product.[4][6] This method avoids the use of highly toxic cuprous cyanide.[6]

Q2: What are the typical yields for the synthesis of this compound?

A2: The reported yields vary depending on the synthetic route and optimization of reaction conditions.

Starting MaterialKey ReagentsReported YieldReference
3-bromo-4-fluorobenzaldehydeCuprous cyanide, NMP76.1%[3]
2-fluoro-5-(hydroxymethyl)benzonitrilePyridinium chlorochromate (PCC), Dichloromethane65%[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][4][5]

Q4: What are the safety precautions for handling the reagents used in these syntheses?

A4: Many of the reagents used in these syntheses are hazardous.

  • Cuprous cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Pyridinium chlorochromate (PCC) is a suspected carcinogen and an oxidizing agent. It should be handled with appropriate personal protective equipment.

  • N-Methyl-2-pyrrolidone (NMP) is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Experimental Protocols

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

  • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[3]

  • Add cuprous cyanide (50.6g, 0.56 mol) to the reaction mixture.[3]

  • Heat the mixture to 170°C with stirring overnight.[3]

  • After cooling to room temperature, add diatomaceous earth and stir.[3]

  • Filter the mixture.[3]

  • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.[3]

  • Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.[3]

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[3]

Method 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile

  • In a 1000 mL flask, dissolve 138.9g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile in 500 mL of dichloromethane.[2][5]

  • Cool the flask in a cold water bath with stirring.[2][5]

  • Add 200g of pyridinium chlorochromate (PCC) in portions, ensuring the temperature is maintained at room temperature.[2][5]

  • Continue stirring at room temperature and monitor the reaction by HPLC until the starting material is completely consumed.[2][5]

  • Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.[2]

  • Remove the solvent from the filtrate under reduced pressure.[2][5]

  • Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.[2]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Cyanation cluster_route2 Route 2: Three-Step Synthesis start1 3-bromo-4-fluorobenzaldehyde reagent1 CuCN, NMP, 170°C start1->reagent1 product1 This compound reagent1->product1 start2 2-fluorobenzonitrile step1 Chloromethylation start2->step1 intermediate1 2-fluoro-5-(chloromethyl)benzonitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 2-fluoro-5-(hydroxymethyl)benzonitrile step2->intermediate2 step3 Oxidation (PCC) intermediate2->step3 product2 This compound step3->product2

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart start Low Yield or Impure Product check_reaction Which reaction step is problematic? start->check_reaction cyanation Cyanation check_reaction->cyanation Cyanation oxidation Oxidation check_reaction->oxidation Oxidation check_temp Is temperature at 170°C? cyanation->check_temp check_pcc Is PCC fresh? oxidation->check_pcc check_cucn Is CuCN fresh and high purity? check_temp->check_cucn Yes solution_temp Increase/maintain temperature check_temp->solution_temp No check_time_cyan Sufficient reaction time? check_cucn->check_time_cyan Yes solution_cucn Use fresh CuCN check_cucn->solution_cucn No solution_time_cyan Increase reaction time & monitor check_time_cyan->solution_time_cyan No check_oxidation_temp Is temperature at room temp? check_pcc->check_oxidation_temp Yes solution_pcc Use fresh PCC check_pcc->solution_pcc No check_water Is the reaction anhydrous? check_oxidation_temp->check_water Yes solution_oxidation_temp Control temperature (cool if needed) check_oxidation_temp->solution_oxidation_temp No solution_water Use anhydrous solvent/glassware check_water->solution_water No

Caption: Troubleshooting flowchart for synthesis issues.

References

Strategies for improving yield in the synthesis of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Difluoro-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Cyanation of 3-Bromo-4-fluorobenzaldehyde: This is a direct approach involving the reaction of 3-bromo-4-fluorobenzaldehyde with a cyanide source, typically cuprous cyanide, at elevated temperatures.[1]

  • Multi-step Synthesis from 2-Fluorobenzonitrile: This route involves the initial chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis and subsequent oxidation of the resulting alcohol to the desired aldehyde.[2]

Q2: What are the typical yields and purities achieved for these methods?

A2: Yields and purities are dependent on the specific reaction conditions and purification methods employed. The following table summarizes reported data for the two main synthetic routes.

Parameter Cyanation Route Multi-step Route from 2-Fluorobenzonitrile
Starting Material 3-Bromo-4-fluorobenzaldehyde2-Fluorobenzonitrile
Key Reagents Cuprous Cyanide (CuCN)1. Conc. H₂SO₄, Paraformaldehyde, NaCl, ZnCl₂ 2. Water (Hydrolysis) 3. Pyridinium chlorochromate (PCC)
Solvent N-Methyl-2-pyrrolidone (NMP)Dichloromethane (DCM) for oxidation
Reported Yield ~76%[1]~65% (for the oxidation step)[3]
Reported Purity High purity after recrystallization>97% after recrystallization[3]

Q3: What are the common byproducts encountered in the synthesis of this compound?

A3: Byproduct formation is a common challenge that can significantly impact yield and purity.

  • In the cyanation of 3-bromo-4-fluorobenzaldehyde:

    • Unreacted 3-bromo-4-fluorobenzaldehyde: This is the most common impurity if the reaction does not go to completion.

    • Copper salts: Residual copper from the cuprous cyanide reagent can contaminate the product.[4]

  • In the multi-step synthesis from 2-fluorobenzonitrile (oxidation step):

    • Unreacted 2-fluoro-5-(hydroxymethyl)benzonitrile: Incomplete oxidation will leave the starting material in the product mixture.[4]

    • 2-Fluoro-5-cyanobenzoic acid: Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid.[4]

    • Chromium residues: Byproducts from the PCC oxidant can contaminate the final product.[4]

Q4: Are there alternative formylation methods to introduce the aldehyde group onto the 2,4-difluorobenzonitrile ring system?

A4: Yes, several other formylation methods could potentially be adapted to synthesize this compound, offering alternative strategies to improve yield. These include:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings. While effective for many aromatic compounds, its success with the relatively electron-deficient 2,4-difluorobenzonitrile may require optimization.

  • Grignard Reaction: A Grignard reagent could be prepared from a suitable halo-substituted precursor, followed by reaction with a formylating agent like ethyl formate.[5]

  • Ortho-lithiation: Directed ortho-lithiation of 2,4-difluorobenzonitrile using a strong base like lithium diisopropylamide (LDA), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), is a potential route.[6]

  • Duff Reaction: This method uses hexamine to formylate activated aromatic rings, typically phenols.[7] Due to the electron-withdrawing nature of the nitrile and fluorine groups, this method is less likely to be effective for 2,4-difluorobenzonitrile.

  • Reimer-Tiemann Reaction: This reaction is also typically used for the ortho-formylation of phenols, using chloroform in a basic solution.[8] Its applicability to 2,4-difluorobenzonitrile is not well-established and likely to be challenging.

Troubleshooting Guides

Issue 1: Low Yield in the Cyanation of 3-Bromo-4-fluorobenzaldehyde
Possible Cause Troubleshooting Strategy
Incomplete Reaction - Ensure the reaction temperature is maintained at the optimal level (e.g., 170°C). - Extend the reaction time and monitor progress using TLC or HPLC.
Poor Reagent Quality - Use fresh, high-purity cuprous cyanide. - Ensure all reagents and solvents are anhydrous.
Side Reactions - Minimize exposure to air and moisture by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow for Low Yield in Cyanation

start Low Yield in Cyanation Reaction check_temp Is Reaction Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase/Maintain Temperature check_temp->increase_temp No check_reagents Are Reagents High Purity and Anhydrous? check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No check_atmosphere Is Reaction Under Inert Atmosphere? check_reagents->check_atmosphere Yes use_fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->use_fresh_reagents No use_inert_atmosphere Implement Inert Atmosphere check_atmosphere->use_inert_atmosphere No end Yield Improved check_atmosphere->end Yes increase_temp->end increase_time->end use_fresh_reagents->end use_inert_atmosphere->end

Caption: Troubleshooting workflow for addressing low yield in the cyanation reaction.

Issue 2: Low Yield in the Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile
Possible Cause Troubleshooting Strategy
Incomplete Oxidation - Ensure the correct stoichiometry of the oxidizing agent (e.g., PCC). - Add the oxidant in portions to maintain its reactivity. - Monitor the reaction to completion by TLC or HPLC.[4]
Over-oxidation to Carboxylic Acid - Avoid excessive reaction times. - Maintain a controlled temperature (e.g., room temperature for PCC).
Degradation of Oxidant - Use fresh, high-quality oxidizing agent.

Troubleshooting Workflow for Low Yield in Oxidation

start Low Yield in Oxidation Step check_oxidant Is Oxidant Stoichiometry Correct? start->check_oxidant check_addition Was Oxidant Added in Portions? check_oxidant->check_addition Yes adjust_stoichiometry Adjust Oxidant Amount check_oxidant->adjust_stoichiometry No check_monitoring Was Reaction Monitored to Completion? check_addition->check_monitoring Yes portionwise_addition Use Portionwise Addition check_addition->portionwise_addition No check_overoxidation Is Over-oxidation Occurring? check_monitoring->check_overoxidation Yes monitor_closely Monitor Reaction Closely check_monitoring->monitor_closely No reduce_time_temp Reduce Reaction Time/Temp check_overoxidation->reduce_time_temp Yes end Yield Improved check_overoxidation->end No adjust_stoichiometry->end portionwise_addition->end monitor_closely->end reduce_time_temp->end

Caption: Troubleshooting workflow for addressing low yield in the oxidation step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanation[1]
  • Reaction Setup: In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add cuprous cyanide (50.6 g, 0.56 mol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 170°C with stirring overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add an appropriate amount of diatomaceous earth and stir.

    • Filter the mixture.

    • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

    • Separate the organic phase and wash it twice with water.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain this compound as a pale yellow solid.

Protocol 2: Synthesis of this compound from 2-Fluorobenzonitrile (Final Oxidation Step)[3]
  • Reaction Setup: In a 1000 mL flask, dissolve the crude 2-fluoro-5-(hydroxymethyl)benzonitrile (138.9 g) in 500 mL of dichloromethane.

  • Reagent Addition: Cool the solution in a cold water bath with stirring. Add pyridinium chlorochromate (PCC) (200 g) in portions, maintaining the reaction at room temperature.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by HPLC until the conversion of the starting material is complete.

  • Work-up:

    • Filter the reaction mixture through a pad of celite.

    • Wash the filter cake with 200 mL of dichloromethane.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from toluene to obtain this compound as a yellow solid with a purity of >97%.

Synthetic Workflow Diagrams

Workflow for the Cyanation Route

A 3-Bromo-4-fluorobenzaldehyde B CuCN, NMP, 170°C A->B C Reaction Mixture B->C D Aqueous Work-up & Filtration C->D E Crude Product D->E F Recrystallization (Petroleum Ether/Ethyl Acetate) E->F G This compound F->G

Caption: Synthetic workflow for the cyanation route.

Workflow for the Multi-step Synthesis (Oxidation Step)

A 2-Fluoro-5-(hydroxymethyl)benzonitrile B PCC, DCM, Room Temp. A->B C Reaction Mixture B->C D Filtration through Celite C->D E Crude Product D->E F Recrystallization (Toluene) E->F G This compound F->G

Caption: Workflow for the final oxidation step in the multi-step synthesis.

References

Avoiding impurities in the large-scale production of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2,4-Difluoro-5-formylbenzonitrile. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to help avoid the formation of impurities and ensure a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A1: A prevalent method for the synthesis of this compound involves a two-step process starting from 2,4-difluorobenzonitrile. The first step is the bromination of 2,4-difluorobenzonitrile to produce 5-bromo-2,4-difluorobenzonitrile. This intermediate is then subjected to a lithium-halogen exchange followed by formylation to yield the final product.

Q2: What are the critical parameters to control during the bromination of 2,4-difluorobenzonitrile?

A2: To minimize the formation of di-brominated and other isomeric impurities, it is crucial to control the stoichiometry of the brominating agent. The reaction temperature and time should also be carefully monitored to ensure complete conversion of the starting material while preventing side reactions.

Q3: What are the potential challenges during the lithium-halogen exchange and formylation step?

A3: The lithium-halogen exchange is highly sensitive to moisture and air. Therefore, anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are critical. The temperature must be kept low (typically -78 °C) to prevent side reactions of the highly reactive aryllithium intermediate. Incomplete lithiation or side reactions with the solvent or impurities can lead to a low yield of the desired product.

Q4: How can I monitor the progress of the reactions?

A4: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective techniques for monitoring the progress of both the bromination and formylation reactions. For the formylation step, quenching a small aliquot of the reaction mixture and analyzing it can provide an indication of the conversion of the bromo-intermediate to the formylated product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of 5-bromo-2,4-difluorobenzonitrile Incomplete bromination.Increase reaction time or temperature slightly. Ensure the brominating agent is of high purity and added in the correct stoichiometric amount.
Formation of di-brominated byproducts.Use a slight excess of 2,4-difluorobenzonitrile or carefully control the addition of the brominating agent.
Presence of unreacted 5-bromo-2,4-difluorobenzonitrile in the final product Incomplete lithium-halogen exchange.Ensure anhydrous conditions and use a sufficient excess of the organolithium reagent (e.g., n-BuLi). Allow for sufficient reaction time at low temperature for the exchange to complete.
Inactive organolithium reagent.Use a freshly titrated and active organolithium reagent.
Formation of 2,4-difluorobenzonitrile as a major byproduct Quenching of the aryllithium intermediate by a proton source.Ensure all solvents and reagents are strictly anhydrous. The reaction should be performed under a robust inert atmosphere.
Low yield of this compound despite consumption of the bromo-intermediate Ineffective formylation.Ensure the formylating agent (e.g., DMF) is pure and added at the correct temperature.
Degradation of the aryllithium intermediate.Maintain a consistently low temperature throughout the lithium-halogen exchange and before the addition of the formylating agent.
Difficulties in purifying the final product Presence of closely related impurities.Employ column chromatography with a suitable solvent system for purification. Recrystallization from an appropriate solvent system may also be effective.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2,4-difluorobenzonitrile

This protocol is based on the general principles of electrophilic aromatic bromination of an activated benzene ring.

  • To a solution of 2,4-difluorobenzonitrile in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until HPLC or TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of ice and a reducing agent (e.g., sodium bisulfite) to neutralize any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 5-bromo-2,4-difluorobenzonitrile, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the formylation of an aryl halide via lithium-halogen exchange.

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2,4-difluorobenzonitrile in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for the time determined by reaction monitoring to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for a specified time before gradually warming to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

Parameter Step 1: Bromination Step 2: Formylation
Starting Material 2,4-difluorobenzonitrile5-bromo-2,4-difluorobenzonitrile
Key Reagents Brominating agent (e.g., NBS), Sulfuric acidn-Butyllithium, DMF
Solvent Sulfuric acidAnhydrous THF
Temperature 0-25 °C-78 °C
Typical Yield 85-95%70-85%
Purity (after purification) >98%>99%

Visualizations

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation start1 2,4-Difluorobenzonitrile process1 Electrophilic Aromatic Substitution start1->process1 reagent1 Brominating Agent (e.g., NBS in H2SO4) reagent1->process1 product1 5-bromo-2,4-difluorobenzonitrile process1->product1 start2 5-bromo-2,4-difluorobenzonitrile product1->start2 process2 Lithium-Halogen Exchange & Formylation start2->process2 reagent2a 1. n-BuLi, THF, -78°C reagent2a->process2 reagent2b 2. DMF reagent2b->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

G cluster_bromination Impurity Formation in Bromination cluster_formylation Impurity Formation in Formylation start 2,4-Difluorobenzonitrile desired_bromo 5-bromo-2,4-difluorobenzonitrile start->desired_bromo Controlled Bromination over_bromination Di-bromo Isomers start->over_bromination Excess Brominating Agent other_isomers Other Bromo Isomers start->other_isomers Non-selective Conditions start_formyl 5-bromo-2,4-difluorobenzonitrile desired_formyl This compound start_formyl->desired_formyl Successful Formylation unreacted Unreacted Starting Material start_formyl->unreacted Incomplete Lithiation protonated 2,4-Difluorobenzonitrile (Protonated Intermediate) start_formyl->protonated Moisture Contamination

Caption: Potential impurity formation pathways.

Troubleshooting failed or low-yield reactions involving 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-5-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound, much like its monofluorinated analog, can be approached through several key strategies. The most common routes typically involve either the formylation of a pre-existing difluorobenzonitrile or the introduction of the nitrile group to a difluoro-formyl-benzene derivative.

  • Route 1: Cyanation of a Bromo-Difluorobenzaldehyde: This method involves the reaction of a suitable starting material like 3-bromo-2,4-difluorobenzaldehyde with a cyanide source, such as cuprous cyanide (CuCN), in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).[1] This is a direct approach but involves the use of highly toxic cyanide reagents.

  • Route 2: Oxidation of a Hydroxymethyl-Difluorobenzonitrile: This route starts with the corresponding alcohol, 2,4-difluoro-5-(hydroxymethyl)benzonitrile, which is then oxidized to the aldehyde. A common oxidizing agent for this transformation is pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).[1]

  • Route 3: Formylation of 2,4-Difluorobenzonitrile: Direct formylation of 2,4-difluorobenzonitrile can be challenging due to the electron-withdrawing nature of the fluorine and nitrile groups, which deactivates the aromatic ring towards electrophilic substitution. However, methods like the Vilsmeier-Haack or Duff reaction could potentially be optimized for this purpose.[2][3]

Q2: I am observing a low yield in my cyanation reaction to produce this compound. What are the possible causes?

A2: Low yields in the cyanation of a bromo-difluorobenzaldehyde are a common issue. Several factors could be contributing to this problem:

  • Insufficient Reaction Temperature: The Rosenmund-von Braun reaction typically requires high temperatures to proceed efficiently.[4] Ensure your reaction is reaching and maintaining the optimal temperature, which can be as high as 170°C.[1][4]

  • Poor Quality of Cuprous Cyanide: The reactivity of cuprous cyanide can be significantly diminished by impurities or oxidation. Using fresh, high-purity CuCN is crucial.[1]

  • Presence of Water: The reaction is sensitive to moisture. Ensure that your solvent (e.g., NMP) is anhydrous and all glassware is thoroughly dried before use.[1]

  • Incomplete Reaction: The reaction may require a prolonged time to reach completion. Monitor the progress using techniques like TLC or HPLC to ensure the starting material is fully consumed.[1]

Q3: My oxidation of 2,4-difluoro-5-(hydroxymethyl)benzonitrile to the aldehyde is incomplete or is producing byproducts. How can I troubleshoot this?

A3: Incomplete oxidation or the formation of byproducts are frequent challenges in this reaction. Here are some troubleshooting steps:

  • Incomplete Oxidation: If you observe unreacted starting material, it could be due to degraded oxidizing agent (e.g., PCC). Use fresh, properly stored PCC.[4] Ensure efficient stirring and consider adding the PCC in portions to maintain its reactivity.[1]

  • Over-oxidation to Carboxylic Acid: The formation of 2-fluoro-5-cyanobenzoic acid can occur, especially in the presence of water.[1] To minimize this, use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Difficulty in Removing Chromium Byproducts: After PCC oxidation, the removal of chromium residues can be challenging. Filtration through a pad of silica gel or celite is a standard procedure for their removal.[1]

Q4: What are some common side reactions to be aware of during formylation of difluorinated aromatic compounds?

A4: Formylation of electron-deficient rings like difluorobenzonitrile can be sluggish and prone to side reactions.

  • Di-formylation: In reactions like the Duff reaction, if multiple positions are activated, di-formylation can occur. Adjusting the stoichiometry of the formylating agent can help favor mono-formylation.[2]

  • Polymerization/Resin Formation: Under harsh acidic or basic conditions, phenolic substrates, in particular, can undergo polymerization. Controlling the temperature and reaction time is key to minimizing this.[2]

  • No Reaction: Due to the deactivating effect of the two fluorine atoms and the nitrile group, the aromatic ring may be too electron-poor to react under standard formylation conditions. More forcing conditions or alternative, stronger formylating agents might be necessary.

Troubleshooting Guides

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation of 2,4-Difluorobenzonitrile
Possible Cause Troubleshooting Steps
Deactivated Aromatic Ring The two electron-withdrawing fluorine atoms and the nitrile group strongly deactivate the ring towards electrophilic substitution.[5]
- Increase the reaction temperature and/or reaction time.
- Use a larger excess of the Vilsmeier reagent.
- Consider a more reactive formylating agent.
Degraded Vilsmeier Reagent The Vilsmeier reagent can be sensitive to moisture.[6]
- Prepare the Vilsmeier reagent fresh before use.
- Ensure all reagents and solvents (DMF, POCl₃) are anhydrous.
Viscous Reaction Mixture Precipitation of the Vilsmeier reagent or an intermediate can lead to a thick, difficult-to-stir mixture, hindering the reaction.[7]
- Use a mechanical stirrer instead of a magnetic stir bar.
- Gentle heating may help to redissolve precipitates.
- If the mixture remains solid, proceed with a careful, slow quench on crushed ice with vigorous stirring.[7]
Issue 2: Formation of Impurities in the Synthesis of this compound
Impurity Identification Prevention and Removal
Unreacted Starting Material Compare the TLC, HPLC, or NMR of the crude product with the starting material.[1]- Ensure the reaction goes to completion by monitoring with TLC/HPLC and extending the reaction time if necessary.[8] - Use fresh, high-quality reagents.[1] - Purification via recrystallization or column chromatography.
Over-oxidized Product (Carboxylic Acid) In the oxidation route, the aldehyde proton signal in the ¹H NMR will disappear, and a carboxylic acid proton signal will appear. The impurity will also have different solubility in basic aqueous solutions.[1]- Use anhydrous reaction conditions to prevent over-oxidation by PCC in the presence of water.[4] - Carefully control the stoichiometry of the oxidizing agent. - The acidic impurity can be removed by washing the organic layer with a mild aqueous base during workup.
Copper Salts (from Cyanation) These are typically insoluble in organic solvents and may appear as solid contaminants.[1]- Filter the reaction mixture after the reaction is complete.[9] - Thorough aqueous workup can help remove soluble copper salts.
Chromium Residues (from PCC Oxidation) Greenish or brownish solid impurities.- Filter the reaction mixture through a pad of silica gel or celite after the reaction.[1]

Quantitative Data Summary

The following table summarizes reported yields for reactions analogous to the synthesis of this compound. Note that the presence of an additional fluorine atom may lead to different yields.

Starting Material Key Reagents Product Reported Yield Reference
3-Bromo-4-fluorobenzaldehydeCuprous cyanide, NMP2-Fluoro-5-formylbenzonitrile76.1%[9]
2-Fluoro-5-(hydroxymethyl)benzonitrilePyridinium chlorochromate (PCC), Dichloromethane2-Fluoro-5-formylbenzonitrile65%[10]
2-FluorobenzonitrileParaformaldehyde, H₂SO₄, NaCl, ZnCl₂; then Na₂CO₃; then TEMPO, NaBr, NaHCO₃, NaOCl2-Fluoro-5-formylbenzonitrile75%[8]

Experimental Protocols

Protocol 1: Cyanation of 3-Bromo-2,4-difluorobenzaldehyde (General Procedure)
  • In a round-bottom flask, dissolve 3-bromo-2,4-difluorobenzaldehyde in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide (CuCN) to the mixture.

  • Heat the reaction mixture to 170°C with vigorous stirring and maintain for several hours (e.g., overnight).[9]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After cooling to room temperature, add diatomaceous earth and stir.

  • Filter the mixture and wash the filter cake with a suitable organic solvent.

  • To the filtrate, add water and extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation of 2,4-Difluoro-5-(hydroxymethyl)benzonitrile (General Procedure)
  • Dissolve 2,4-difluoro-5-(hydroxymethyl)benzonitrile in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Add pyridinium chlorochromate (PCC) in portions with stirring, maintaining the temperature at or near room temperature.[4]

  • Continue stirring at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.[10]

  • Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove chromium byproducts, and wash the filter cake with DCM.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from toluene) to obtain this compound.[10]

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_reagents Check Reagent Quality (e.g., fresh CuCN, anhydrous solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Verify Reaction Temperature (e.g., 170°C for cyanation) temp_ok Temperature Correct? check_temp->temp_ok check_time Monitor Reaction Time (use TLC/HPLC) time_ok Reaction Complete? check_time->time_ok reagents_ok->check_temp Yes use_fresh Use Fresh Reagents & Recalculate Stoichiometry reagents_ok->use_fresh No temp_ok->check_time Yes adjust_temp Adjust Heating & Monitor temp_ok->adjust_temp No extend_time Extend Reaction Time time_ok->extend_time No end_ok Proceed to Workup time_ok->end_ok Yes use_fresh->start adjust_temp->start extend_time->start

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Formation start Side Product Detected impurity_type Identify Impurity Type (e.g., starting material, over-oxidation) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Unreacted over_oxidized Over-oxidized Product impurity_type->over_oxidized Over-oxidized other Other Impurities (e.g., salts, polymers) impurity_type->other Other action_sm Optimize Reaction: - Increase temperature/time - Use fresh reagents unreacted_sm->action_sm action_ox Optimize Oxidation: - Anhydrous conditions - Control stoichiometry over_oxidized->action_ox action_other Improve Workup/Purification: - Filtration - Recrystallization - Chromatography other->action_other

Caption: Decision tree for addressing side product formation.

References

Alternative reagents to cuprous cyanide for 2,4-Difluoro-5-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-formylbenzonitrile. This guide provides researchers, scientists, and drug development professionals with information on alternative reagents to the traditionally used cuprous cyanide, focusing on safer and more efficient palladium- and nickel-catalyzed methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to cuprous cyanide for the synthesis of this compound?

A1: While the Rosenmund-von Braun reaction using cuprous cyanide is a classic method for aryl nitrile synthesis, it has several drawbacks.[1] These include the high toxicity of copper(I) cyanide, the need for high reaction temperatures (often up to 200°C), and the use of stoichiometric amounts of the copper reagent, which can lead to difficulties in product purification.[1] Modern palladium- and nickel-catalyzed methods offer milder reaction conditions, higher functional group tolerance, and the use of less toxic cyanide sources.[1]

Q2: What are the most promising alternative reagents to cuprous cyanide?

A2: Palladium- and nickel-catalyzed cross-coupling reactions are the leading alternatives.[2][3] These methods utilize a catalytic amount of a transition metal complex to couple an aryl halide (like 2,4-difluoro-5-formylbromobenzene) with a cyanide source. A particularly noteworthy alternative is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic and inexpensive cyanide source.[3][4]

Q3: Will the aldehyde group in this compound be stable under the conditions of palladium-catalyzed cyanation?

A3: Yes, the aldehyde functional group is generally tolerated in palladium-catalyzed cyanation reactions.[1] However, to avoid potential side reactions such as the benzoin condensation, which can be catalyzed by cyanide ions in the presence of a base, it is often necessary to adjust the reaction conditions.[1] Lowering the reaction temperature is a common strategy to prevent this side reaction.[1]

Q4: What are the typical catalyst systems used for this type of reaction?

A4: For palladium-catalyzed cyanation with potassium ferrocyanide, a common catalyst system consists of a palladium source like palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst, combined with a phosphine ligand.[4][5] In some cases, the reaction can even proceed without a ligand.[5] Nickel-based catalysts have also been developed for the cyanation of aryl halides using potassium ferrocyanide, offering a more earth-abundant metal alternative.[2][3]

Troubleshooting Guide

Issue: Low or no yield of this compound in a palladium-catalyzed cyanation.

  • Possible Cause 1: Catalyst Deactivation.

    • Explanation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and forming inactive complexes.[1]

    • Troubleshooting Steps:

      • Ensure that the cyanide source (e.g., potassium ferrocyanide) is not used in large excess.

      • Consider using a phase-transfer catalyst in biphasic systems to control the concentration of cyanide in the organic phase.

      • Employ a catalyst system that is more resistant to cyanide poisoning, such as those with bulky electron-rich phosphine ligands.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Explanation: The reaction temperature is a critical parameter. If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. If it is too high, it may lead to decomposition of the starting material, product, or catalyst, and can promote side reactions involving the aldehyde group.[1]

    • Troubleshooting Steps:

      • Carefully control the reaction temperature. Start with a lower temperature (e.g., 70-80 °C) to ensure the stability of the aldehyde group and gradually increase if the reaction is too slow.

      • Monitor the reaction progress by TLC or GC/MS to find the optimal temperature for your specific setup.

  • Possible Cause 3: Inefficient Catalyst System.

    • Explanation: The choice of palladium source and ligand is crucial for the success of the reaction.

    • Troubleshooting Steps:

      • Screen different phosphine ligands. For electron-deficient aryl halides, ligands like XPhos or tBuXPhos may be more effective.

      • Consider using a palladacycle precatalyst which can generate the active Pd(0) species more efficiently in situ.[1]

Issue: Formation of a significant amount of benzoin-type side products.

  • Possible Cause: Aldehyde Condensation.

    • Explanation: The cyanide ion can catalyze the condensation of two aldehyde molecules (benzoin condensation).[1]

    • Troubleshooting Steps:

      • Lower the reaction temperature. This is the most effective way to minimize this side reaction.[1]

      • Slowly add the cyanide source to the reaction mixture to maintain a low concentration of free cyanide ions.

      • Adjust the base used in the reaction, as it can also influence the rate of the benzoin condensation.

Data Presentation

The following tables summarize quantitative data for the traditional cuprous cyanide method and a proposed palladium-catalyzed alternative for the synthesis of related benzonitriles.

Table 1: Traditional Synthesis of a Related Benzonitrile using Cuprous Cyanide

Starting MaterialReagentSolventTemperatureTimeYieldReference
3-bromo-4-fluorobenzaldehydeCuprous CyanideNMP170 °COvernight76.1%[Link to relevant source]

Table 2: Proposed Palladium-Catalyzed Synthesis of this compound

Starting MaterialCyanide SourceCatalyst SystemSolventTemperatureTimeAnticipated Yield
2,4-Difluoro-5-formylbromobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ / Phosphine LigandDMAc or Dioxane/Water70-120 °C1-24 hGood to Excellent

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2,4-Difluoro-5-formylbromobenzene using Potassium Ferrocyanide

This protocol is a proposed starting point based on general procedures for the palladium-catalyzed cyanation of aryl bromides with potassium ferrocyanide, adapted for the specific substrate. Optimization may be required.

Materials:

  • 2,4-Difluoro-5-formylbromobenzene

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-formylbromobenzene (1.0 eq), potassium ferrocyanide trihydrate (0.5 eq), palladium(II) acetate (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMAc via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 2,4-Difluoro-5-formylbromobenzene - K4[Fe(CN)6] - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm add_solvent Add Anhydrous Solvent (e.g., DMAc) inert_atm->add_solvent heat Heat to 80-120 °C add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the Pd-catalyzed synthesis of this compound.

troubleshooting_logic start Low Yield of Product? cause1 Catalyst Deactivation? start->cause1 Yes cause2 Suboptimal Temperature? start->cause2 Yes cause3 Side Product Formation? start->cause3 Yes solution1a Use Bulky Ligand cause1->solution1a solution1b Control Cyanide Concentration cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Monitor Reaction Closely cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Slow Addition of Cyanide Source cause3->solution3b

Caption: Troubleshooting logic for low yield in the cyanation reaction.

References

Assessing the stability of 2,4-Difluoro-5-formylbenzonitrile under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2,4-Difluoro-5-formylbenzonitrile under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key functional groups that dictate its chemical reactivity and stability: an aldehyde (-CHO), a nitrile (-CN), and a difluorinated aromatic ring. The aldehyde group is susceptible to oxidation and can also participate in reactions typical of aldehydes. The nitrile group can undergo hydrolysis under acidic or basic conditions. The electron-withdrawing nature of the two fluorine atoms on the benzene ring can influence the reactivity of the aldehyde and nitrile groups.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the functional groups present, the primary degradation pathways are anticipated to be:

  • Oxidation: The aldehyde group is prone to oxidation to form the corresponding carboxylic acid, 2,4-Difluoro-5-cyanobenzoic acid.

  • Hydrolysis: The nitrile group can undergo hydrolysis, initially to an amide (2,4-Difluoro-5-formylbenzamide) and subsequently to a carboxylic acid (2,4-Difluoro-5-formylbenzoic acid). This process can be catalyzed by strong acids or bases.[1]

  • Reduction: The aldehyde can be reduced to a primary alcohol, and the nitrile can be reduced to a primary amine, although this typically requires specific reducing agents.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[2] Inert atmosphere (e.g., nitrogen or argon) is advisable for prolonged storage to minimize oxidation.

Troubleshooting Guides

Issue: Unexpected side products observed during a reaction.
  • Possible Cause 1: Degradation of this compound due to reaction conditions.

    • Acidic Conditions: If your reaction is conducted in a strong acidic medium, you may observe the formation of 2,4-Difluoro-5-formylbenzamide or 2,4-Difluoro-5-formylbenzoic acid due to nitrile hydrolysis.

    • Basic Conditions: Strong basic conditions can also promote the hydrolysis of the nitrile group.

    • Oxidizing Conditions: The presence of oxidizing agents will lead to the formation of 2,4-Difluoro-5-cyanobenzoic acid.

  • Troubleshooting Steps:

    • Analyze your crude reaction mixture by techniques like HPLC, LC-MS, or NMR to identify the impurities.

    • If degradation is suspected, consider modifying your reaction conditions (e.g., using a milder pH, protecting the aldehyde or nitrile group, or running the reaction under an inert atmosphere).

Issue: Low yield or incomplete reaction.
  • Possible Cause 1: Instability of this compound under prolonged reaction times or elevated temperatures.

    • Thermal Stress: Although specific data is unavailable for this compound, aromatic aldehydes and nitriles can be susceptible to decomposition at high temperatures.

  • Troubleshooting Steps:

    • Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time.

    • If thermal degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

Stability Profile of this compound (Predicted)

The following table summarizes the predicted stability of this compound under various stress conditions based on the known reactivity of its functional groups.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely to degrade2,4-Difluoro-5-formylbenzamide, 2,4-Difluoro-5-formylbenzoic acid
Basic (e.g., 0.1 M NaOH) Likely to degrade2,4-Difluoro-5-formylbenzamide, 2,4-Difluoro-5-formylbenzoic acid
Oxidative (e.g., 3% H₂O₂) Likely to degrade2,4-Difluoro-5-cyanobenzoic acid
Reductive (e.g., NaBH₄) Likely to degrade(5-cyano-2,4-difluorophenyl)methanol, 5-(aminomethyl)-2,4-difluorobenzaldehyde
Thermal (e.g., 80°C) Potentially unstable over prolonged periodsComplex mixture of degradation products
Photolytic (e.g., UV light) Potentially unstableComplex mixture of degradation products

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[3]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., H2O2) A->B C Hydrolysis (Acid/Base) A->C D 2,4-Difluoro-5-cyanobenzoic acid B->D E 2,4-Difluoro-5-formylbenzamide C->E F 2,4-Difluoro-5-formylbenzoic acid C->F E->C Further Hydrolysis

Caption: Predicted degradation pathways of this compound.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H

Caption: General workflow for conducting a forced degradation study.

References

Managing reaction temperature in 2,4-Difluoro-5-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-5-formylbenzonitrile. The content is designed to address specific challenges, with a focus on the critical aspect of managing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the plausible synthetic routes for this compound, and what are the key temperature considerations for each?

Two primary synthetic strategies can be envisioned for the synthesis of this compound, starting from commercially available 3,5-difluorobenzonitrile. These are the direct formylation via a Vilsmeier-Haack reaction or a lithiation followed by formylation. Temperature control is paramount in both methods.

  • Route 1: Vilsmeier-Haack Formylation: This method involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). The reaction is an electrophilic aromatic substitution. Maintaining a low temperature, generally between 0°C and room temperature, is crucial to control the reaction's exothermicity and to prevent the formation of byproducts.[1][2]

  • Route 2: Ortho-lithiation and Formylation: This route involves the deprotonation of the aromatic ring of 3,5-difluorobenzonitrile using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with a formylating agent like DMF. This reaction requires cryogenic temperatures, typically around -78°C, to ensure the stability of the organolithium species and to achieve high regioselectivity.

Q2: How does the reaction temperature affect the purity of the final product?

In the Vilsmeier-Haack reaction, elevated temperatures can lead to side reactions, such as the formation of chlorinated byproducts, especially when using POCl₃.[1] For ortho-lithiation, temperatures above the recommended cryogenic conditions can lead to the decomposition of the lithiated intermediate, resulting in a lower yield and a more complex mixture of byproducts.

Q3: Are there any specific safety precautions related to temperature management in these syntheses?

Yes, both potential synthetic routes have temperature-related safety concerns.

  • The formation of the Vilsmeier reagent is an exothermic process.[2] The activating agent (e.g., POCl₃) should be added slowly to DMF at a low temperature (e.g., 0°C) with efficient stirring to dissipate the heat generated. A runaway reaction can occur if the temperature is not controlled.

  • Organolithium reagents like n-BuLi are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Quenching of the reaction should also be done carefully at low temperatures to control the exotherm.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Reaction temperature too low (Vilsmeier-Haack) While low temperatures are generally recommended, an excessively low temperature may result in a very slow or stalled reaction. Monitor the reaction by TLC or HPLC and consider a modest, controlled increase in temperature if no conversion is observed over an extended period.[2]
Decomposition of organolithium intermediate (Ortho-lithiation) Ensure that the reaction is maintained at the required cryogenic temperature (e.g., -78°C) throughout the addition of the base and the formylating agent. Use a calibrated low-temperature thermometer.
Inactive Vilsmeier reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Prepare the reagent at a low temperature (0-5°C) and use it promptly.[2]
Issue 2: Formation of Multiple Products or Impurities
Possible CauseTroubleshooting Steps
Reaction temperature too high (Vilsmeier-Haack) High temperatures can lead to a loss of selectivity and the formation of isomers or byproducts. Maintain strict temperature control using an ice bath or a cryostat.
Side reactions due to prolonged reaction time Monitor the reaction progress closely. Once the starting material is consumed, proceed with the work-up to avoid the formation of degradation products.
Incorrect stoichiometry Carefully control the molar ratios of the reactants. An excess of the formylating agent can sometimes lead to di-formylation, particularly at higher temperatures.

Data Presentation

The following tables present illustrative data for the synthesis of this compound. Please note that this data is based on general principles of similar reactions and should be used as a guideline for optimization, as specific literature data for this exact synthesis is limited.

Table 1: Illustrative Effect of Temperature on the Vilsmeier-Haack Formylation of 3,5-Difluorobenzonitrile

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
01265>98
25 (Room Temperature)67595
5037085 (with byproducts)

Table 2: Illustrative Effect of Temperature on the Ortho-lithiation and Formylation of 3,5-Difluorobenzonitrile

Lithiation Temperature (°C)Quench Temperature (°C)Yield (%)Purity (%)
-78-7885>99
-40-405090
-20-20<20Low (significant decomposition)

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Difluorobenzonitrile (Illustrative)
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 3,5-difluorobenzonitrile (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ortho-lithiation and Formylation of 3,5-Difluorobenzonitrile (Illustrative)
  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, dissolve 3,5-difluorobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78°C.

  • Quenching and Work-up: After stirring for an additional hour at -78°C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Start 3,5-Difluorobenzonitrile Start->Reaction_Mixture Quench Aqueous Quench Reaction_Mixture->Quench 0°C to RT Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Vilsmeier-Haack Formylation.

Ortho_Lithiation_Workflow Start 3,5-Difluorobenzonitrile in THF Lithiation Addition of n-BuLi (-78°C) Start->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Formylation Addition of DMF (-78°C) Lithiated_Intermediate->Formylation Reaction_Mixture Reaction Mixture Formylation->Reaction_Mixture Quench Aqueous Quench (NH4Cl) Reaction_Mixture->Quench Workup Extraction & Purification Quench->Workup Product This compound Workup->Product

Caption: Workflow for Ortho-lithiation and Formylation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2,4-Difluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and comparative performance of various techniques, supported by illustrative data from closely related compounds where direct data for the target molecule is not publicly available.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to determining the purity of this compound and quantifying it in various matrices. The two most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Principle: In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: RP-HPLC Method for Aromatic Nitriles

This protocol is based on a method developed for a structurally similar compound, 2-fluoro-5-formylbenzonitrile, and can be adapted for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Characteristics of a Typical RP-HPLC Method

The following table summarizes the expected performance of a validated RP-HPLC method for the analysis of a substituted formylbenzonitrile.

ParameterTypical Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, making it invaluable for impurity identification.

Principle: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Experimental Protocol: GC-MS Method for Aromatic Aldehydes

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Data Presentation: Comparison of HPLC and GC for the Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.May require derivatization for polar compounds, though likely not necessary for this analyte.
Primary Use Purity determination and quantification of the main component.Impurity profiling and identification of volatile impurities.
Detection UV, PDA, Fluorescence, MS.FID, MS, ECD.
Advantages Robust, versatile, and suitable for a wide range of compounds.High resolution, sensitive, and provides structural information with MS detection.
Limitations Lower resolution compared to capillary GC.Not suitable for non-volatile or thermally unstable compounds.

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Furthermore, ¹⁹F NMR is particularly useful for fluorinated compounds.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments like COSY and HSQC can provide further structural confirmation.

Data Presentation: Expected NMR Chemical Shifts

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H (Aldehyde) 9.9 - 10.5Singlet
¹H (Aromatic) 7.5 - 8.5Doublet of doublets
¹³C (Nitrile) 115 - 120Singlet
¹³C (Aldehyde) 185 - 195Singlet
¹³C (Aromatic) 110 - 165Singlets and doublets (due to C-F coupling)
¹⁹F -100 to -140Multiplets
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule.

Experimental Protocol: Vibrational Spectroscopy

  • FTIR: The sample can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Raman: The solid sample is irradiated with a laser, and the scattered light is analyzed.

Data Presentation: Characteristic Vibrational Frequencies

Based on studies of 2,4-difluorobenzonitrile and other aromatic aldehydes, the following characteristic peaks are expected.

Functional GroupFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
C≡N stretch 2220 - 22402220 - 2240
C=O stretch (aldehyde) 1690 - 17151690 - 1715
C-H stretch (aldehyde) 2800 - 2900 and 2700 - 28002800 - 2900 and 2700 - 2800
C-F stretch 1100 - 13001100 - 1300
Aromatic C=C stretch 1450 - 16001450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

Principle: The sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. The fragmentation pattern can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

MS is often coupled with a chromatographic technique (GC-MS or LC-MS) for the analysis of mixtures. For a pure sample, direct infusion into the mass spectrometer can be performed.

  • Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Presentation: Expected Mass Spectral Data

ParameterExpected Value
Molecular Formula C₈H₃F₂NO
Exact Mass 167.0183
Nominal Mass 167
Key Fragments (EI) M⁺ (167), M-1 (166, loss of H), M-29 (138, loss of CHO), fragments corresponding to the difluorobenzonitrile cation.

Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification identity Identity Confirmation purification->identity purity Purity and Impurity Profiling purification->purity nmr NMR (¹H, ¹³C, ¹⁹F) identity->nmr Primary Method ms Mass Spectrometry identity->ms ftir_raman FTIR / Raman identity->ftir_raman hplc HPLC purity->hplc Primary Method gcms GC-MS purity->gcms

Caption: General workflow for the synthesis and analytical characterization of this compound.

signaling_pathway cluster_qualitative Qualitative Analysis (Structural Confirmation) cluster_quantitative Quantitative Analysis (Purity Assessment) start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms vib_spec Vibrational Spectroscopy (FTIR/Raman) start->vib_spec hplc HPLC-UV (Assay and Related Substances) start->hplc gcms GC-MS (Volatile Impurities) start->gcms qnmr qNMR (High Accuracy Assay) start->qnmr report Comprehensive Certificate of Analysis nmr->report ms->report vib_spec->report hplc->report gcms->report qnmr->report

Caption: Logical relationship of analytical methods for the comprehensive characterization of this compound.

HPLC and UPLC methods for purity analysis of 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 2,4-Difluoro-5-formylbenzonitrile

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like this compound is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of hypothetical, yet scientifically grounded, HPLC and UPLC methods for the purity analysis of this compound, complete with detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and commonly used technique for the separation and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like this compound.[1]

Experimental Protocol: HPLC

A standard analytical HPLC system equipped with a UV detector is employed. The separation is typically achieved on a C18 stationary phase with a polar mobile phase.[1]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of a suitable solvent, such as acetonitrile, to achieve a concentration of 1 mg/mL. This solution is then filtered through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and ramping to 80% over 10 minutes.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL[1]

    • Column Temperature: 30 °C[1]

    • UV Detection Wavelength: 254 nm[1]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

Experimental Protocol: UPLC

A UPLC system with a photodiode array (PDA) or UV detector is used. The principles of method transfer from HPLC to UPLC are applied to adapt the separation conditions.

  • Sample Preparation: Similar to the HPLC method, a stock solution of 1 mg/mL is prepared and filtered through a 0.22 µm syringe filter to prevent column clogging.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase: A scaled gradient of acetonitrile and water to match the separation profile of the HPLC method.

    • Flow Rate: 0.4 mL/min (scaled from the HPLC method)

    • Injection Volume: 2 µL

    • Column Temperature: 35 °C

    • UV Detection Wavelength: 254 nm

Data Presentation: Comparison of HPLC and UPLC Methods

The following table summarizes the key performance parameters of the proposed HPLC and UPLC methods for the purity analysis of this compound.

ParameterHPLC MethodUPLC Method
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~15 minutes~5 minutes
Resolution GoodExcellent
Peak Width BroaderSharper
Sensitivity StandardHigher
System Pressure LowerHigher
Solvent Consumption HigherLower

Mandatory Visualizations

Logical Workflow for Chromatographic Purity Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram_Generation Chromatogram Generation Detection->Chromatogram_Generation Peak_Integration Peak Integration Chromatogram_Generation->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC/UPLC Purity Analysis.

Decision Pathway for Method Selection

Start Start: Need Purity Analysis High_Throughput High Throughput Needed? Start->High_Throughput High_Resolution High Resolution for Complex Sample? High_Throughput->High_Resolution No UPLC Choose UPLC High_Throughput->UPLC Yes Method_Development Focus on Method Development? High_Resolution->Method_Development No High_Resolution->UPLC Yes HPLC Choose HPLC Method_Development->HPLC Yes Method_Development->HPLC No

Caption: Decision guide for selecting between HPLC and UPLC.

References

Comparing synthesis routes for 2,4-Difluoro-5-formylbenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the production of 2,4-Difluoro-5-formylbenzonitrile, a potentially valuable intermediate in pharmaceutical research. Due to the limited availability of direct published methods for this specific compound, this document outlines theoretical pathways based on established organic chemistry principles and provides detailed, generalized experimental protocols. The comparison focuses on the strategic synthesis of the key intermediate, 2,4-difluorobenzonitrile, followed by an evaluation of potential formylation methods to yield the target molecule.

Synthesis of the Key Intermediate: 2,4-Difluorobenzonitrile

A common and well-documented route to 2,4-difluorobenzonitrile involves the cyanation of a corresponding brominated precursor.

Route 1: Palladium-Catalyzed Cyanation of 2,4-Difluorobromobenzene

This method utilizes a palladium catalyst to facilitate the substitution of bromine with a cyanide group.

Experimental Protocol:

In a 1000 mL three-necked flask, under a nitrogen atmosphere, add 500 mL of N,N-dimethylacetamide. Subsequently, add 57.6 g (300 mmol) of 2,4-difluorobromobenzene, 28 g (66 mmol) of potassium ferrocyanide trihydrate, 340 mg (1.5 mmol, 0.5 mol%) of a palladium catalyst (e.g., palladium(II) acetate), and 31.8 g (300 mmol) of sodium carbonate. The reaction mixture is heated to 120°C and stirred for 3 hours. After the reaction is complete, the mixture is filtered. The filtrate is then subjected to fractional distillation under reduced pressure to yield 2,4-difluorobenzonitrile as a white crystalline solid.

Quantitative Data Summary for 2,4-Difluorobenzonitrile Synthesis

ParameterValueReference
Starting Material2,4-Difluorobromobenzene[1]
ReagentsPotassium ferrocyanide, Palladium catalyst, Sodium carbonate[1]
SolventN,N-Dimethylacetamide[1]
Reaction Temperature100-150°C[1]
Reaction Time1-6 hours[1]
Yield85-90%[1]
Purity98-99%[1]

Proposed Synthesis Routes for this compound

The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring presents a regiochemical challenge due to the competing directing effects of the substituents. The nitrile group is a meta-director, while the fluorine atoms are ortho, para-directors. The target 5-position is ortho to the C4-fluorine and meta to the C2-fluorine and the nitrile group. Below are two plausible, yet theoretical, approaches to achieve this transformation.

Proposed Route A: Directed Ortho-Metalation followed by Formylation

This strategy aims to overcome the regioselectivity challenge by using a directed metalation approach, where a strong base selectively removes a proton ortho to one of the fluorine atoms, followed by quenching with a formylating agent. The fluorine at the 4-position is the most likely to direct ortho-lithiation to the 5-position.

Theoretical Experimental Protocol:

To a solution of 2,4-difluorobenzonitrile (10 mmol) in anhydrous tetrahydrofuran (50 mL) at -78°C under an argon atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in tetrahydrofuran is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete metalation. Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Proposed Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. While 2,4-difluorobenzonitrile is an electron-deficient system, the ortho, para-directing effect of the fluorine atoms might still allow for formylation, albeit potentially with lower yields. The regioselectivity would be a critical factor to determine experimentally.

Theoretical Experimental Protocol:

To a flask containing N,N-dimethylformamide (DMF) (5 equivalents) at 0°C, phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise with stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent. 2,4-difluorobenzonitrile (1 equivalent) is then added, and the reaction mixture is heated to 60-80°C for several hours, with the reaction progress monitored by thin-layer chromatography. After completion, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Comparative Analysis of Proposed Formylation Routes

FeatureProposed Route A: Directed Ortho-MetalationProposed Route B: Vilsmeier-Haack Formylation
Regioselectivity Potentially high, directed by the C4-fluorine.Uncertain, potential for a mixture of isomers.
Reactivity Requires strong, anhydrous conditions and low temperatures.Milder temperature conditions, but the electron-deficient substrate may be unreactive.
Reagents Lithium diisopropylamide (LDA), n-Butyllithium, N,N-dimethylformamide (DMF).Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
Potential Byproducts Unreacted starting material, products from lithiation at other positions.Unreacted starting material, other formylated isomers.
Predicted Yield Moderate to good, depending on the efficiency of the directed metalation.Low to moderate, due to the deactivated nature of the aromatic ring.
Experimental Complexity High, requires inert atmosphere and cryogenic temperatures.Moderate, requires careful handling of corrosive reagents.

Visualizing the Synthetic Pathways

Logical Flow of Synthesis

Synthesis_Flow cluster_intermediate Intermediate Synthesis cluster_target Target Synthesis 2_4_Difluorobromobenzene 2,4-Difluorobromobenzene Pd_Catalyzed_Cyanation Pd-Catalyzed Cyanation 2_4_Difluorobromobenzene->Pd_Catalyzed_Cyanation 2_4_Difluorobenzonitrile 2,4-Difluorobenzonitrile Pd_Catalyzed_Cyanation->2_4_Difluorobenzonitrile Route_A Route A: Directed Ortho-Metalation 2_4_Difluorobenzonitrile->Route_A Route_B Route B: Vilsmeier-Haack 2_4_Difluorobenzonitrile->Route_B Target_Product This compound Route_A->Target_Product Route_B->Target_Product Ortho_Metalation cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Formylation Start 2,4-Difluorobenzonitrile LDA LDA, THF, -78°C Start->LDA Intermediate Ortho-lithiated Intermediate LDA->Intermediate DMF DMF Intermediate->DMF Quench Aqueous Workup DMF->Quench Product This compound Quench->Product

References

A Comparative Guide to 2,4-Difluoro-5-formylbenzonitrile and Other Fluorinated Benzonitriles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated benzonitriles are a critical class of building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their unique electronic properties, conferred by the fluorine and nitrile substituents, allow for a diverse range of chemical transformations and the introduction of fluorine-containing motifs that can enhance the biological activity and pharmacokinetic properties of target molecules. This guide provides an objective comparison of 2,4-difluoro-5-formylbenzonitrile with other commercially available fluorinated benzonitriles, supported by experimental data to inform the selection of the most appropriate starting material for specific synthetic goals.

Introduction to Fluorinated Benzonitriles

The presence of one or more fluorine atoms on the benzene ring of a benzonitrile molecule significantly influences its reactivity. The high electronegativity of fluorine acts as a potent electron-withdrawing group through the inductive effect, which can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and influence the reactivity of the nitrile group. The additional presence of a formyl group, as in the case of this compound, provides another reactive handle for a variety of synthetic transformations, including reductive aminations and condensations.

This guide will focus on the synthetic utility of this compound in the synthesis of quinazoline derivatives, a common scaffold in medicinal chemistry, and compare its performance with other fluorinated benzonitriles such as 2-fluoro-5-formylbenzonitrile, 2,6-difluorobenzonitrile, 2,3-difluorobenzonitrile, and 3,5-difluorobenzonitrile.

Synthesis of Quinoxaline Derivatives: A Comparative Analysis

The synthesis of quinazoline and its derivatives is a key application for fluorinated benzonitriles, as these heterocyclic compounds are core structures in numerous approved drugs and clinical candidates, including kinase inhibitors and anticancer agents.

Key Reaction: Synthesis of 4-Amino-6,8-difluoroquinazoline

A notable application of this compound is in the synthesis of 4-amino-6,8-difluoroquinazoline. This transformation highlights the utility of the ortho-fluorine atom to the nitrile group in directing the cyclization reaction.

G start This compound product 4-Amino-6,8-difluoroquinazoline start->product Cyclization reagents Formamide, Sodium Formate, Formic Acid reagents->product

Comparative Performance of Fluorinated Benzonitriles

The choice of a fluorinated benzonitrile starting material can significantly impact the yield and reaction conditions required for the synthesis of quinazoline derivatives. The following table summarizes a comparison of different fluorinated benzonitriles in the synthesis of related heterocyclic structures.

Starting MaterialProductKey ReagentsReaction ConditionsYield (%)Reference
This compound 4-Amino-6,8-difluoroquinazolineFormamide, Sodium Formate, Formic AcidNot specified in detailNot specifiedCN105523962A
2-Fluoro-5-formylbenzonitrileOlaparib Intermediate (a phthalazinone derivative)Hydrazine hydrateEthanol, reflux76.1% (of the formylbenzonitrile)[1]
2,6-DifluorobenzonitrileInsecticides (e.g., Dimilin)VariousNot specified in detailNot specified[2]
2,3-DifluorobenzonitrileSubstituted aromatic compoundsNucleophiles (SNAr)VariesVaries[3]
3,5-DifluorobenzonitrileCNS drugs, kinase inhibitorsVariousNot specified in detailNot specified[1]

Note: Direct comparative data for the synthesis of the exact same quinazoline derivative from different fluorinated benzonitriles is limited in the public domain. The table provides examples of the types of products and reported yields from various starting materials to give a qualitative sense of their utility.

Experimental Protocols

Synthesis of 4-Amino-6,8-difluoroquinazoline from this compound (General Procedure based on Patent CN105523962A)

A mixture of this compound, formamide, sodium formate, and formic acid is heated. The formamide acts as both a reagent and a solvent. The reaction proceeds through the formation of an intermediate formamidine, which then undergoes cyclization to form the quinazoline ring. The use of sodium formate and formic acid likely facilitates the reductive amination of the formyl group and subsequent cyclization.

Synthesis of 2-Fluoro-5-formylbenzonitrile (Precursor to an Olaparib Intermediate)[1]

To a solution of 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in N-methyl-2-pyrrolidone (NMP, 400 mL) is added cuprous cyanide (50.6 g, 0.56 mol). The reaction mixture is heated to 170 °C and stirred overnight. After cooling to room temperature, diatomaceous earth is added, and the mixture is stirred and then filtered. The filtrate is diluted with water (400 mL) and ethyl acetate (500 mL). The organic phase is washed twice with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is recrystallized from a mixture of petroleum ether and ethyl acetate to afford 2-fluoro-5-formylbenzonitrile as a pale yellow solid.

Yield: 55.95 g (76.1%).

Reactivity and Synthetic Considerations

The reactivity of fluorinated benzonitriles in nucleophilic aromatic substitution (SNAr) is a key consideration. The position of the fluorine atoms relative to the nitrile group and other substituents dictates which fluorine is more susceptible to displacement.

G cluster_0 Reactivity of this compound 2,4-DF-5-FB 2,4-Difluoro-5- formylbenzonitrile Ortho-F Ortho-Fluorine (to CN) Para-F Para-Fluorine (to CN) Formyl Formyl Group Nitrile Nitrile Group

In this compound, both fluorine atoms are activated towards SNAr by the electron-withdrawing nitrile and formyl groups. The ortho-fluorine is generally more activated due to the combined inductive and resonance effects of the adjacent nitrile group. This enhanced reactivity can be strategically employed in the synthesis of fused heterocyclic systems.

In comparison, 2,6-difluorobenzonitrile has two ortho-fluorine atoms, making it a highly reactive substrate for SNAr at either position. 2,3-Difluorobenzonitrile offers regioselective substitution possibilities, with the ortho-fluorine being more activated. 3,5-Difluorobenzonitrile, with its meta-fluorine atoms, is less activated towards SNAr compared to its ortho- and para-substituted counterparts but is still a valuable building block where this specific substitution pattern is required.

Conclusion

This compound is a versatile building block for the synthesis of complex, fluorine-containing molecules, particularly quinazoline derivatives of interest in drug discovery. Its unique substitution pattern provides multiple reactive sites that can be selectively targeted under appropriate reaction conditions.

When selecting a fluorinated benzonitrile for a specific synthetic application, researchers should consider the following:

  • Target Structure: The desired substitution pattern on the final molecule will dictate the most suitable starting material.

  • Reactivity: The position of the fluorine atoms significantly influences the susceptibility to nucleophilic aromatic substitution.

  • Availability of Experimental Data: The existence of well-documented protocols and reported yields can streamline the synthetic process.

While direct comparative studies are not always available, understanding the fundamental reactivity principles of fluorinated benzonitriles allows for a rational selection of the optimal starting material. This compound, with its dual functionality of a formyl group and two activated fluorine atoms, offers a powerful tool for the construction of novel and complex molecular architectures.

References

A Spectroscopic Guide to the Differentiation of Difluoro-formylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Spectroscopic Differentiation

The differentiation of difluoro-formylbenzonitrile isomers hinges on how the relative positions of the two fluorine atoms, the formyl group (-CHO), and the nitrile group (-C≡N) on the benzene ring create unique electronic and magnetic environments. These differences manifest as distinct signals in NMR spectroscopy, subtle shifts in vibrational frequencies in FT-IR, and potentially varied fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for identifying these isomers. ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of structural information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The key to differentiation lies in analyzing the number of unique signals and the complex spin-spin coupling between protons and fluorine atoms (JHF) and between different fluorine atoms (JFF).

Fourier-Transform Infrared (FT-IR) Spectroscopy: All isomers will exhibit characteristic absorption bands for the nitrile and formyl functional groups. However, the precise vibrational frequencies can be influenced by the electronic effects (inductive and resonance) of the fluorine substituents' positions relative to these groups. Furthermore, the "fingerprint region" (below 1500 cm⁻¹) will provide a unique pattern of absorptions for each isomer.

Mass Spectrometry (MS): While all isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. Differentiation between isomers relies on analyzing the fragmentation patterns generated by techniques like Collision-Induced Dissociation (CID). The stability of the resulting fragment ions can vary depending on the original substitution pattern, leading to different relative abundances in the mass spectrum.

Comparative Spectroscopic Data

The following tables summarize the expected distinguishing features for a selection of difluoro-formylbenzonitrile isomers. These tables are designed to serve as a guide for interpretation rather than a database of experimentally verified values.

Table 1: Expected ¹H and ¹⁹F NMR Spectroscopic Features (in a typical deuterated solvent like CDCl₃ or DMSO-d₆)

Isomer StructureExpected ¹H NMR FeaturesExpected ¹⁹F NMR Features
2,4-Difluoro-5-formylbenzonitrile - 1 Aldehyde proton (singlet or triplet due to long-range coupling).- 2 Aromatic protons, each appearing as a complex multiplet due to H-H and H-F coupling.- 2 distinct signals, each a complex multiplet due to F-F and F-H coupling.
2,6-Difluoro-4-formylbenzonitrile - 1 Aldehyde proton (singlet or triplet).- 1 Aromatic proton (likely a triplet due to coupling with two equivalent fluorine atoms).- 1 signal (a doublet or multiplet) as the two fluorine atoms are chemically equivalent.
3,5-Difluoro-2-formylbenzonitrile - 1 Aldehyde proton (singlet or triplet).- 2 Aromatic protons, appearing as distinct multiplets.- 2 distinct signals, each a complex multiplet.

Table 2: Key FT-IR Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Variations Among Isomers
C≡N StretchNitrile~2235 - 2220 (strong, sharp)Minor shifts based on the electronic influence of fluorine atom positions.
C=O StretchAldehyde (Formyl)~1710 - 1690 (strong)Frequency may increase with adjacent electron-withdrawing fluorine atoms.
C-H StretchAldehyde (Formyl)~2850 & ~2750 (two weak bands)Generally consistent across isomers but may show slight shifts.
C-F StretchFluoroaromatic~1280 - 1100 (strong)The pattern and position of these bands will be highly characteristic of the substitution pattern.
Fingerprint RegionWhole Molecule< 1500Unique, complex pattern of bands for each isomer, ideal for definitive identification by comparison to a known standard.

Table 3: Expected Mass Spectrometry Fragmentation

Isomer ClassMolecular Ion (M⁺˙)Key Fragmentation PathwaysDifferentiating Features
All Difluoro-formylbenzonitrile Isomersm/z 167 (nominal)- Loss of H˙ (M-1)- Loss of CHO˙ (M-29)- Loss of CO (M-28)- Loss of CN˙ (M-26)- Loss of F˙ (M-19)Differentiation is challenging but may be possible by comparing the relative intensities of fragment ions, which reflect the stability of the resulting cations for each specific substitution pattern.

Experimental Protocols

High-quality data is essential for successful isomer differentiation. The following are generalized protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from water and other impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will simplify the signals to show only F-F couplings, which can be crucial for determining the relative positions of the fluorine atoms.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH and quaternary carbons.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate line-broadening factor. Reference the spectra correctly (e.g., using residual solvent signals or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer with a suitable detector (e.g., DTGS).

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation.

  • Ionization: Use Electron Ionization (EI) to generate fragment ions for structural analysis. For accurate mass measurement, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass and elemental composition of the molecular ion and its fragments.

  • Tandem MS (MS/MS): To further aid differentiation, select the molecular ion (m/z 167) and subject it to Collision-Induced Dissociation (CID). The resulting product ion spectrum will be characteristic of the specific isomer's structure.

Visualization of Analytical Workflow

The logical process for identifying an unknown difluoro-formylbenzonitrile isomer can be visualized as a systematic workflow.

G Workflow for Isomer Differentiation cluster_0 cluster_1 Analysis cluster_2 Data Interpretation cluster_3 A Unknown Difluoro-formylbenzonitrile Isomer or Isomeric Mixture B Mass Spectrometry (MS) A->B C FT-IR Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D B1 • Molecular Weight Confirmation • Fragmentation Pattern Analysis B->B1 C1 • Functional Group Identification  (C≡N, C=O) • Fingerprint Region Matching C->C1 D1 • Number of Signals • Chemical Shifts (δ) • Coupling Constants (J) • Multiplicity D->D1 E Structural Elucidation & Isomer Identification B1->E C1->E D1->E

Caption: A logical workflow for the spectroscopic analysis and identification of difluoro-formylbenzonitrile isomers.

Unambiguous Structural Verification of 2,4-Difluoro-5-formylbenzonitrile: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2,4-Difluoro-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, absolute certainty of its chemical structure is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other widely used analytical techniques for the structural validation of this compound. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most appropriate methods for their analytical needs.

Superiority of 2D NMR in Structural Elucidation

While one-dimensional (1D) NMR provides initial insights, complex substitution patterns, such as in this compound, can lead to ambiguous assignments. Two-dimensional NMR techniques, by correlating nuclear spins through bonds or space, offer a definitive solution to this challenge. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide unambiguous evidence of the connectivity of atoms within the molecule, confirming the precise arrangement of the fluoro, formyl, and nitrile functional groups on the benzene ring.[1][2]

Comparative Analysis of Analytical Techniques

This section compares the performance of 2D NMR with alternative and complementary analytical methods for the structural validation of this compound.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations)Provides an unambiguous and complete picture of the molecular structure in solution.Requires slightly more instrument time than 1D NMR; sensitivity can be a limitation for very small sample quantities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[3][4]High sensitivity, provides molecular formula with high-resolution instruments.[2]Does not provide direct information on the connectivity of atoms; isomers can be difficult to distinguish.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C≡N, C=O, C-F, aromatic C-H).[5]Fast and non-destructive; excellent for confirming the presence of key functional groups.[6]Provides limited information about the overall molecular structure and connectivity.
Single-Crystal X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state.[7]Provides the absolute and most definitive molecular structure.[8]Requires a suitable single crystal, which can be challenging to grow.[9]

Table 1. Comparison of Analytical Techniques for the Structural Validation of this compound.

Experimental Data: 2D NMR Analysis

The following tables summarize the expected ¹H and ¹³C NMR data and key 2D NMR correlations for this compound, based on established chemical shift prediction models and data from analogous structures.

¹H and ¹³C NMR Chemical Shift Assignments
Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H-38.15d135.0
H-67.50d115.5
CHO10.20s188.5
C-1--112.0
C-2--165.0 (d, ¹JCF ≈ 255 Hz)
C-3--135.0
C-4--168.0 (d, ¹JCF ≈ 260 Hz)
C-5--125.0
C-6--115.5
CN--117.0

Table 2. Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Key 2D NMR Correlations
Correlation Type Proton (¹H) Correlated Nucleus (¹H or ¹³C)
COSY H-3H-6
HSQC H-3C-3
H-6C-6
CHOC (CHO)
HMBC H-3C-1, C-2, C-4, C-5, CN
H-6C-1, C-2, C-4, C-5, CN
CHOC-5, C-6

Table 3. Predicted key 2D NMR correlations for this compound.

Experimental Protocols

Sample Preparation for NMR Analysis

For optimal results in 2D NMR experiments, proper sample preparation is crucial.[9][10]

  • Sample Quantity: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Solvent Selection: The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Internal Standard: While the residual solvent peak can be used for referencing, for precise measurements, an internal standard such as tetramethylsilane (TMS) can be added.[9]

2D NMR Experimental Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Acquisition Time: ~10-20 minutes

    • Number of Scans (ns): 2-4

    • Number of Increments (ni): 256

    • Spectral Width (sw): 10-12 ppm in both dimensions[11]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Acquisition Time: ~15-30 minutes

    • Number of Scans (ns): 2-4

    • Number of Increments (ni): 128-256

    • Spectral Width (sw): 10-12 ppm (¹H) and 200 ppm (¹³C)[12]

    • One-bond coupling constant (¹JCH): Optimized for ~160 Hz[2]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Acquisition Time: ~30-60 minutes

    • Number of Scans (ns): 4-8

    • Number of Increments (ni): 256

    • Spectral Width (sw): 10-12 ppm (¹H) and 220 ppm (¹³C)[4]

    • Long-range coupling constant (ⁿJCH): Optimized for 8 Hz[4][13]

Workflow for Structural Validation

The logical flow of experiments for the complete structural elucidation of this compound is depicted below.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_nmr Definitive Structural Elucidation cluster_confirmation Absolute Structure (Optional) Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Xray X-ray Crystallography Purification->Xray If crystal NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Ambiguity Resolution Final_Structure Validated Structure NMR_2D->Final_Structure Unambiguous Structure Xray->Final_Structure

Figure 1. Workflow for the structural validation of this compound.

References

Comparative Biological Activity of Pyrimidine-5-Carbonitrile Derivatives Potentially Derived from 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anticancer Potential of Pyrimidine-5-Carbonitrile Scaffolds

This guide provides a comparative analysis of the biological activity of a series of pyrimidine-5-carbonitrile derivatives. While not directly synthesized from 2,4-Difluoro-5-formylbenzonitrile in the cited literature, their structures represent a plausible and promising class of compounds that can be obtained from this starting material through established synthetic routes, such as the Biginelli reaction. The focus of this comparison is on their anticancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines. These compounds have been shown to exhibit potent anticancer effects, in some cases exceeding the activity of the established EGFR inhibitor, erlotinib.

Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-Carbonitrile Derivatives against Various Cancer Cell Lines (IC50 in µM)

Compound IDHCT-116 (Colorectal Carcinoma)HepG-2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)A549 (Non-small cell lung cancer)Reference
11a Moderate ActivityModerate ActivityModerate ActivityModerate Activity[1][2]
11b 3.373.044.142.4[1][2]
12b Moderate ActivityModerate ActivityModerate ActivityModerate Activity[1][2]
15b Moderate ActivityModerate ActivityModerate ActivityModerate Activity[1][2]
16a Moderate ActivityModerate ActivityModerate ActivityModerate Activity[1][2]
Erlotinib (Reference) >10>10>10>10[1][2]

Note: "Moderate Activity" indicates that the compounds were found to be active but specific IC50 values were not provided in the summary.

Table 2: EGFR Kinase Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives

Compound IDEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
11b 0.094.03[1][2]
Erlotinib (Reference) Not specifiedNot specified[1][2]

Compound 11b demonstrates potent inhibitory activity against wild-type EGFR (EGFRWT) and also shows activity against the T790M mutant, a common mechanism of resistance to EGFR inhibitors.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the biological activity of the pyrimidine-5-carbonitrile derivatives.

Synthesis of Pyrimidine-5-Carbonitrile Derivatives

A general and efficient method for the synthesis of pyrimidine-5-carbonitrile derivatives is the one-pot, three-component Biginelli reaction.[3] This involves the condensation of an aromatic aldehyde (such as this compound), a β-ketoester or equivalent (like malononitrile), and urea or thiourea, often under acidic or solvent-free conditions.[3]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 to 1.5x10^5 cells/well) and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[4]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Biochemical Kinase Assay: EGFR Inhibition

To determine the direct inhibitory effect of the compounds on EGFR, a biochemical kinase assay is performed.

  • Assay Setup: The assay is typically conducted in a 384-well plate. The reaction mixture includes the recombinant EGFR enzyme, a peptide substrate (e.g., Y12-Sox), and ATP in a kinase reaction buffer.[6]

  • Inhibitor Addition: Serially diluted test compounds are pre-incubated with the EGFR enzyme.[6]

  • Reaction Initiation: The kinase reaction is initiated by the addition of the ATP/peptide substrate mix.[6]

  • Signal Detection: The reaction progress is monitored by measuring the fluorescence signal over time. The rate of the reaction is determined from the slope of the fluorescence versus time plot.[6]

  • IC50 Calculation: The IC50 values are determined by plotting the initial reaction velocities against the inhibitor concentrations.[6]

Visualizing the Mechanisms

To better understand the synthesis and mechanism of action of these compounds, the following diagrams illustrate a plausible synthetic workflow and the targeted signaling pathway.

G cluster_synthesis Plausible Synthetic Workflow 2_4_Difluoro_5_formylbenzonitrile 2,4-Difluoro-5- formylbenzonitrile Reaction One-Pot Condensation (e.g., Biginelli Reaction) 2_4_Difluoro_5_formylbenzonitrile->Reaction Malononitrile Malononitrile Malononitrile->Reaction Urea_Thiourea Urea or Thiourea Urea_Thiourea->Reaction Pyrimidine_Derivative Pyrimidine-5-carbonitrile Derivative Reaction->Pyrimidine_Derivative

Caption: Plausible synthesis of pyrimidine-5-carbonitrile derivatives.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_EGFR->Downstream_Signaling Pyrimidine_Derivative Pyrimidine-5-carbonitrile Derivative Pyrimidine_Derivative->P_EGFR Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition of

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

References

A Comparative Guide to PARP Inhibitors: Synthesis, Precursors, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key Poly(ADP-ribose) polymerase (PARP) inhibitors, detailing their synthesis from various precursors and evaluating their performance with supporting experimental data. This document aims to be a comprehensive resource for understanding the nuances of these critical cancer therapeutics.

The inhibition of PARP enzymes has emerged as a cornerstone of targeted therapy for cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two DNA repair pathways is lethal to a cancer cell but not a normal cell, underpins the efficacy of PARP inhibitors.[1] This guide delves into the synthesis and comparative efficacy of four prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Synthetic Pathways and Precursors

While the final active pharmaceutical ingredient (API) is the key determinant of clinical performance, understanding the synthetic routes and precursors is crucial for manufacturing, scalability, and the potential for impurity profiles that could influence biological activity. Different synthetic strategies are often employed to optimize yield, cost-effectiveness, and environmental impact.[2][3]

Olaparib: A scalable and eco-friendly total synthesis of Olaparib has been reported using commercially available and inexpensive starting materials, achieving a 51% overall yield in four steps.[2][3] One key intermediate in Olaparib synthesis is Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate.[4] An alternative route utilizes phthalhydrazide, a low-cost industrial byproduct, to construct the phthalazinone moiety.[5]

Rucaparib: A concise total synthesis of Rucaparib has been developed from commercially available starting materials with a 54% overall yield in only three separation operations.[6][7] The synthesis involves a Heck reaction of a commercially available aryl iodide with acrylonitrile to produce an (E)-2-aminocinnamonitrile derivative, followed by an imino-Stetter reaction.[6][7]

Niraparib: Researchers have developed multiple synthetic routes to Niraparib that are shorter and more straightforward than previously reported methods.[8] One approach involves a multi-enzymatic synthetic route to a key intermediate, which is shorter than the initial eight-step synthesis developed by Merck.[9] Another process describes the synthesis starting from 3-pyridine boronic acid and p-nitroiodobenzene via a Suzuki coupling.[10]

Talazoparib: The synthesis of Talazoparib and its derivatives has been described, with one route starting from methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate and 4-bromobenzaldehyde.[11] Another patented method for preparing Talazoparib uses 1-methyl-1H-1,2,4-triazole and 6-fluoro-4-nitroisobenzofuran-1(3H)-one as starting materials.[12]

Comparative Performance of PARP Inhibitors

The ultimate value of a PARP inhibitor lies in its clinical and preclinical performance. This section summarizes key quantitative data on the efficacy and potency of the discussed inhibitors.

Preclinical Performance

Preclinical studies provide foundational data on the potency and mechanism of action of PARP inhibitors.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Viability IC50 (µM) (TNBC cell lines)Reference
Olaparib513.7 - 31[1][13]
Niraparib3.82.1Not specified in these sources[14]
Talazoparib0.57Not specified in these sourcesNot specified in these sources[15]
IDX-1197 (Novel)1.41.0Superior to other PARP inhibitors[16]

A comparative preclinical study demonstrated that niraparib achieves more potent tumor growth inhibition than olaparib in BRCA-wildtype models and an intracranial tumor model at their maximum tolerated doses.[17] This enhanced efficacy is potentially linked to niraparib's higher cell membrane permeability and volume of distribution compared to other PARP inhibitors like olaparib.[17][18]

Clinical Performance

Network meta-analyses of clinical trials provide a framework for comparing the efficacy and safety of different PARP inhibitors in patients.

PARP InhibitorPatient PopulationOutcomeHazard Ratio (HR) / Risk Ratio (RR) (95% CI)Reference
Progression-Free Survival (PFS)
OlaparibBRCAwt Ovarian CancerPFS Improvement1.9 months[17]
NiraparibBRCAwt Ovarian CancerPFS Improvement5.4 months[17]
In vivo Anti-Tumor Activity
NiraparibHR Deficient and Proficient Ovarian CarcinomaTumor RegressionObserved in 1 of 2 BRCA2 mutated PDX models and a RAD51C methylated PDX model[19]
OlaparibBRCA2 Germline-Mutated Ovarian Cancer XenograftsTumor Growth InhibitionSignificant inhibition alone and in combination with carboplatin[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a deeper understanding of PARP inhibitor function and evaluation.

PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs) and the concept of synthetic lethality in BRCA-deficient cells when PARP is inhibited.[21][22]

PARP_Signaling cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell BRCA-deficient Cancer Cell DNA_damage DNA Damage (e.g., SSB) PARP PARP Activation DNA_damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_repair DNA Repair & Cell Survival BER->DNA_repair DNA_damage_cancer DNA Damage (e.g., SSB) PARP_cancer PARP DNA_damage_cancer->PARP_cancer PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_cancer inhibits Unrepaired_SSB Unrepaired SSB PARP_cancer->Unrepaired_SSB repair blocked Replication_fork_collapse Replication Fork Collapse Unrepaired_SSB->Replication_fork_collapse DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient Cell_death Synthetic Lethality & Cell Death HR_deficient->Cell_death PARP_Assay_Workflow start Start plate_prep Prepare 96-well plate (pre-coated with histones) start->plate_prep blocking Block wells with Blocking Buffer plate_prep->blocking inhibitor_prep Prepare serial dilutions of test inhibitor and control blocking->inhibitor_prep add_inhibitor Add inhibitor dilutions to designated wells inhibitor_prep->add_inhibitor add_master_mix Add Master Mix to wells add_inhibitor->add_master_mix master_mix Prepare Master Mix (PARP1, activated DNA, biotinylated NAD+) master_mix->add_master_mix incubation_1 Incubate for 1 hour at room temperature add_master_mix->incubation_1 detection_prep Prepare Streptavidin-HRP detection reagent incubation_1->detection_prep add_detection Add detection reagent to each well detection_prep->add_detection incubation_2 Incubate for 30 minutes at room temperature add_detection->incubation_2 add_substrate Add chemiluminescent substrate incubation_2->add_substrate read_plate Read luminescence on a plate reader add_substrate->read_plate data_analysis Analyze data and determine IC50 values read_plate->data_analysis end End data_analysis->end

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-formylbenzonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-5-formylbenzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this important intermediate, offering experimental data and protocols to inform strategic decisions in process development and manufacturing.

This analysis compares two prominent methods for the synthesis of 2-fluoro-5-formylbenzonitrile: a one-step cyanation of 3-bromo-4-fluorobenzaldehyde and a three-step pathway commencing from 2-fluorobenzonitrile. The evaluation encompasses a comprehensive breakdown of reagent costs, reaction yields, and detailed experimental procedures to provide a clear and objective comparison.

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This direct, one-step approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide in a high-boiling solvent.

Experimental Protocol:

In a 1-liter round-bottom flask, 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde is dissolved in 400 mL of N-methyl-2-pyrrolidone (NMP). To this solution, 50.6 g (0.56 mol) of cuprous cyanide is added. The reaction mixture is then heated to 170°C and stirred overnight. After cooling to room temperature, the mixture is filtered through diatomaceous earth. The filtrate is diluted with 400 mL of water and extracted with 500 mL of ethyl acetate. The organic layer is washed twice with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is recrystallized from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[1]

A reported yield for this method is 76.1%.[1]

Method 2: Three-Step Synthesis from 2-fluorobenzonitrile

This alternative route involves a three-step sequence: chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis of the chloromethyl intermediate, and subsequent oxidation to the final product. This method avoids the use of highly toxic cyanide reagents.[2]

Experimental Protocols:

Step 1: Chloromethylation of 2-fluorobenzonitrile

In a suitable reaction vessel, 250 g of concentrated sulfuric acid, 30 g of paraformaldehyde, 60 g of 2-fluorobenzonitrile, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride are combined. The mixture is stirred at room temperature, and the reaction progress is monitored by HPLC until the consumption of 2-fluorobenzonitrile is greater than 95%. The reaction is then quenched by pouring it into an ice-water mixture and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude intermediate, 2-fluoro-5-(chloromethyl)benzonitrile.

Step 2: Hydrolysis of 2-fluoro-5-(chloromethyl)benzonitrile

The crude chloromethylated intermediate is heated to 90°C in a mixture of water and an organic solvent. The reaction is monitored by HPLC until the starting material is consumed. The resulting product, 2-fluoro-5-(hydroxymethyl)benzonitrile, is then extracted.

Step 3: Oxidation to 2-fluoro-5-formylbenzonitrile

To a solution of the crude 2-fluoro-5-(hydroxymethyl)benzonitrile (138.9 g) in 500 mL of dichloromethane in a 1000 mL flask, cooled in a cold water bath, 200 g of pyridinium chlorochromate (PCC) is added in portions. The reaction is stirred at room temperature and monitored by HPLC until the starting material is completely consumed. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is recrystallized from toluene to afford 84.7 g of 2-fluoro-5-formylbenzonitrile as a yellow solid.

A reported yield for the final oxidation step is 65%.

Comparative Data

To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key quantitative data, including reagent quantities and estimated costs. Please note that reagent prices are subject to variation based on supplier and purity.

Parameter Method 1: Cyanation Method 2: Three-Step Synthesis
Starting Material 3-bromo-4-fluorobenzaldehyde2-fluorobenzonitrile
Key Reagents Cuprous Cyanide, NMPParaformaldehyde, H₂SO₄, NaCl, ZnCl₂, NaBr, NaHCO₃, PCC
Overall Yield 76.1%[1]Yields for steps 1 & 2 not specified in provided documents
Yield of Final Step N/A65%
Toxicity Profile Involves highly toxic cuprous cyanideAvoids the use of cyanide reagents

Cost-Benefit Analysis Workflow

CostBenefitAnalysis cluster_method1 Method 1: Cyanation cluster_method2 Method 2: Three-Step Synthesis M1_Start Start: 3-bromo-4-fluorobenzaldehyde M1_Reagents Reagents: Cuprous Cyanide, NMP M1_Start->M1_Reagents M1_Process Process: One-step, high temperature M1_Reagents->M1_Process M1_Yield Yield: 76.1% M1_Process->M1_Yield M1_Cost Cost: Higher starting material cost, toxic reagent handling M1_Yield->M1_Cost Analysis Cost-Benefit Analysis M1_Cost->Analysis M2_Start Start: 2-fluorobenzonitrile M2_Reagents Reagents: Paraformaldehyde, PCC, etc. M2_Start->M2_Reagents M2_Process Process: Three steps, milder conditions M2_Reagents->M2_Process M2_Yield Yield: Overall yield depends on all steps M2_Process->M2_Yield M2_Cost Cost: Lower starting material cost, multiple steps and reagents M2_Yield->M2_Cost M2_Cost->Analysis Decision Optimal Synthesis Route Analysis->Decision

Caption: A logical workflow for the cost-benefit analysis of the two synthesis methods.

Conclusion

The choice between these two synthetic routes for 2-fluoro-5-formylbenzonitrile depends on several factors.

Method 1 (Cyanation) offers a more direct, one-step process with a good reported yield. However, it relies on the use of the highly toxic reagent, cuprous cyanide, which may necessitate specialized handling and waste disposal procedures, adding to the overall cost and complexity. The starting material, 3-bromo-4-fluorobenzaldehyde, is also generally more expensive than 2-fluorobenzonitrile.

Method 2 (Three-Step Synthesis) provides a safer alternative by avoiding the use of cyanide. The starting material, 2-fluorobenzonitrile, is more cost-effective. However, this route involves multiple steps, which can increase labor and processing time. The overall yield is dependent on the efficiency of each of the three steps, and while the final oxidation step has a reported yield of 65%, the yields of the preceding chloromethylation and hydrolysis steps are crucial for determining the overall efficiency and cost-effectiveness of this method.

For large-scale production, the multi-step synthesis from 2-fluorobenzonitrile may be more attractive due to the lower cost of the starting material and the avoidance of highly toxic reagents, provided that the yields for the initial two steps are high. For smaller-scale laboratory synthesis where simplicity and a high-yielding single step are prioritized, and appropriate safety measures are in place, the cyanation of 3-bromo-4-fluorobenzaldehyde remains a viable option. Further process optimization of the three-step method to improve the yields of the initial steps would significantly enhance its competitiveness for industrial applications.

References

Reactivity Face-Off: 2,4-Difluoro-5-formylbenzonitrile vs. 4-formylbenzonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of two such derivatives: 2,4-Difluoro-5-formylbenzonitrile and its non-fluorinated counterpart, 4-formylbenzonitrile. Understanding their relative reactivity in key synthetic transformations is crucial for optimizing reaction conditions and predicting product outcomes. This analysis is supported by established principles of organic chemistry and representative experimental data.

Executive Summary

The primary distinction in reactivity between this compound and 4-formylbenzonitrile arises from the potent electron-withdrawing effects of the two fluorine atoms in the former. This fluorination has a profound impact on the electron density of the aromatic ring and the functional groups, leading to significant differences in their reactivity profiles.

  • Nucleophilic Aromatic Substitution (SNAr): this compound exhibits substantially higher reactivity due to the strong activation of the aromatic ring by the two fluorine atoms and the nitrile group.

  • Condensation Reactions: The increased electrophilicity of the formyl group in the difluorinated compound is expected to accelerate condensation reactions, such as the Knoevenagel condensation.

  • Reductive Amination: The initial imine formation, a key step in reductive amination, is anticipated to be faster with this compound due to the more electrophilic nature of its aldehyde carbonyl.

Data Presentation: A Comparative Overview

The following table summarizes the expected qualitative and quantitative differences in reactivity between the two compounds in key synthetic transformations.

Reaction TypeThis compound4-formylbenzonitrilePredicted Outcome
Nucleophilic Aromatic Substitution (SNAr) High reactivity, proceeds under milder conditions.Low to negligible reactivity under standard SNAr conditions.The difluorinated compound is significantly more susceptible to SNAr.
Knoevenagel Condensation Faster reaction rates and potentially higher yields.Slower reaction rates, may require more forcing conditions.Fluorination enhances the electrophilicity of the aldehyde, favoring condensation.
Reductive Amination Faster imine formation leading to a more efficient overall reaction.Slower imine formation.The electron-withdrawing fluorine atoms accelerate the initial nucleophilic attack by the amine.

Theoretical Reactivity Comparison: The Role of Fluorine

The observed and predicted differences in reactivity are rooted in the fundamental electronic effects exerted by the substituents on the benzonitrile core.

dot

Caption: Electronic effects of substituents on the aromatic rings.

In this compound, the two fluorine atoms exert strong inductive (-I) effects, withdrawing electron density from the aromatic ring. This effect is augmented by the nitrile and formyl groups, which also act as electron-withdrawing groups through both inductive and resonance (-M) effects. This cumulative electron withdrawal renders the aromatic ring of this compound significantly more electron-deficient (electrophilic) compared to that of 4-formylbenzonitrile.

Key Experimental Comparisons

Nucleophilic Aromatic Substitution (SNAr)

The enhanced electrophilicity of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions. The fluorine atoms, being highly electronegative, stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.[1] In contrast, 4-formylbenzonitrile lacks this strong activation and is generally unreactive towards SNAr unless harsh conditions are employed.

dot

SNAr_Comparison cluster_0 This compound cluster_1 4-formylbenzonitrile Start1 This compound Intermediate1 Meisenheimer Complex (Stabilized by F, CN, CHO) Start1->Intermediate1 + Nu- Product1 Substituted Product Intermediate1->Product1 - F- Start2 4-formylbenzonitrile Intermediate2 Meisenheimer Complex (Less Stabilized) Start2->Intermediate2 + Nu- Product2 No Reaction (typically) Intermediate2->Product2 Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Start1 Nucleophile->Start2

Caption: Comparative SNAr reaction pathways.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

A representative protocol for comparing the reactivity of the two compounds in an SNAr reaction with morpholine is provided below.

  • Reaction Setup: In separate oven-dried flasks, dissolve this compound (1 eq.) and 4-formylbenzonitrile (1 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To each flask, add morpholine (1.1 eq.) and potassium carbonate (2 eq.).

  • Reaction Conditions: Stir the reaction mixtures at 80 °C.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Analysis: Upon completion (or after a set time for comparison), cool the reaction mixtures, dilute with water, and extract with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude products are analyzed by ¹H NMR and mass spectrometry to determine the conversion and yield.

It is expected that the reaction with this compound will proceed to completion significantly faster and with a higher yield compared to the reaction with 4-formylbenzonitrile.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing fluorine atoms in this compound increase the partial positive charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In separate flasks, dissolve this compound (1 eq.) and 4-formylbenzonitrile (1 eq.) in ethanol.

  • Addition of Reagents: Add malononitrile (1 eq.) and a catalytic amount of piperidine (0.1 eq.) to each flask.

  • Reaction Conditions: Stir the reaction mixtures at room temperature.

  • Monitoring and Work-up: Monitor the formation of the solid product. After a predetermined time, or upon completion, filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Analysis: The reaction rates can be compared by measuring the time required for product precipitation or by analyzing aliquots of the reaction mixture by HPLC at different time intervals. The yields of the isolated products should also be compared.

The reaction with this compound is anticipated to be faster and potentially provide a higher yield of the corresponding benzylidenemalononitrile derivative.[2]

Reductive Amination

Reductive amination involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to a new amine. The initial step, the nucleophilic attack of the amine on the carbonyl carbon, is often rate-limiting. As with the Knoevenagel condensation, the increased electrophilicity of the formyl group in this compound is expected to facilitate this initial step, leading to a more efficient overall reductive amination process.

dot

Reductive_Amination_Workflow Start Aldehyde + Amine Imine Imine Formation (Rate-determining step) Start->Imine Reduction Reduction Imine->Reduction Product Amine Product Reduction->Product Fluorinated This compound: Faster Imine Formation Fluorinated->Imine NonFluorinated 4-formylbenzonitrile: Slower Imine Formation NonFluorinated->Imine

References

Evaluating Alternative Catalysts for the Synthesis of 2,4-Difluoro-5-formylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-Difluoro-5-formylbenzonitrile, a key intermediate in the manufacturing of various pharmaceuticals, is a critical process where efficiency, safety, and cost-effectiveness are paramount. This guide provides an objective comparison of a common industrial synthesis route with two alternative catalytic methods: palladium-catalyzed formylation and the Vilsmeier-Haack reaction. The information presented is based on experimental data and established chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The conventional industrial synthesis of this compound from 2-fluorobenzonitrile is a multi-step process involving chloromethylation, hydrolysis, and subsequent oxidation. While avoiding highly toxic reagents, this method can be lengthy. This guide evaluates two catalytic alternatives for the direct formylation of a suitable precursor. Palladium-catalyzed formylation emerges as a promising alternative with milder conditions, though its efficiency with electron-deficient substrates like those in this synthesis requires careful optimization. The classic Vilsmeier-Haack reaction, while a staple for formylating electron-rich aromatics, is anticipated to be less effective for the electron-deficient nitrile precursor.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterCommon Industrial Method (from 2-Fluorobenzonitrile)Palladium-Catalyzed Formylation (General)Vilsmeier-Haack Reaction (General)
Starting Material 2-Fluorobenzonitrile2,4-Difluorobromobenzonitrile2,4-Difluorobenzonitrile
Key Reagents Paraformaldehyde, HBr/HOAc, H₂O, Pyridinium chlorochromate (PCC)Pd(OAc)₂, JohnPhos, Na₂CO₃, tert-Butyl isocyanide, Et₃SiHPOCl₃, Dimethylformamide (DMF)
Number of Steps 311
Typical Yield ~65% (overall from intermediate II)[1]Moderate to excellent (substrate dependent)[2][3]Good for electron-rich substrates[4][5]
Reaction Temperature Room temperature to 90°C[6]~65°C[2]0°C to room temperature[4]
Purity >97%[1]High (purification method dependent)High (purification method dependent)
Key Advantages Avoids highly toxic reagents, established for large scale[6]Milder conditions, good functional group tolerance[2][3]Readily available and inexpensive reagents
Key Disadvantages Multi-step process, use of a chromium-based oxidant[6]Catalyst cost, potential for lower yields with electron-deficient substrates[2]Inefficient for electron-deficient substrates, hazardous reagents[5]

Experimental Protocols

Common Industrial Method: Three-Step Synthesis from 2-Fluorobenzonitrile

This method is considered more suitable for industrial production as it avoids the use of highly toxic reagents like cuprous cyanide.[6]

Step 1: Chloromethylation of 2-Fluorobenzonitrile

  • React 2-fluorobenzonitrile with paraformaldehyde and a halide source (e.g., hydrogen bromide in acetic acid).

  • Heat the mixture to approximately 90°C and monitor the reaction by HPLC until the starting material is consumed.

  • After cooling, extract the product with a suitable organic solvent like ethyl acetate.

Step 2: Hydrolysis of the Chloromethyl Intermediate

  • The crude intermediate from the previous step is hydrolyzed using water.

  • This step is typically carried out at room temperature.

Step 3: Oxidation to this compound

  • Dissolve the crude product from the hydrolysis step in dichloromethane in a reaction vessel.

  • Cool the mixture in an ice bath with stirring.

  • Add pyridinium chlorochromate (PCC) in batches while maintaining the low temperature.

  • Continue stirring at this temperature for 2-3 hours, monitoring the reaction by HPLC until the conversion is complete.

  • Filter the reaction mixture to remove chromium byproducts.

  • Remove the solvent under reduced pressure and recrystallize the residue from toluene to obtain the final product as a yellow solid.[1]

Alternative Method 1: Palladium-Catalyzed Formylation of 2,4-Difluorobromobenzonitrile

This method offers a direct formylation under relatively mild conditions.[2][3]

General Experimental Protocol:

  • In a sealed tube under a nitrogen atmosphere, combine the aryl halide (e.g., 2,4-difluorobromobenzonitrile) (1.0 equiv), Pd(OAc)₂ (3 mol%), and JohnPhos (4.5 mol%).

  • Add Na₂CO₃ (1.0 equiv), tert-butyl isocyanide (1.2 equiv), and the solvent (DMF).

  • Add triethylsilane (Et₃SiH) (2.0 equiv) as the hydride source.

  • Heat the reaction mixture to approximately 65°C for 8 hours.

  • After cooling, the reaction mixture is worked up by dilution with a suitable solvent and washing with water.

  • The product is purified by column chromatography.

Note: The efficiency of this reaction can be lower for electron-poor aryl halides.[2]

Alternative Method 2: Vilsmeier-Haack Formylation of 2,4-Difluorobenzonitrile

This is a classic method for formylating aromatic rings, though its effectiveness is highly dependent on the electronic nature of the substrate.[4][5]

General Experimental Protocol:

  • To a solution of the substrate (e.g., 2,4-difluorobenzonitrile) (1.0 equiv) in DMF, add (Chloromethylene)dimethyliminium chloride (the Vilsmeier reagent, 1.5 equiv) at 0°C.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0°C.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine and dry over sodium sulfate.

  • After filtration and concentration, purify the residue by silica gel column chromatography.

Note: The Vilsmeier-Haack reaction is generally most effective for electron-rich aromatic compounds. 2,4-Difluorobenzonitrile is an electron-deficient aromatic ring due to the presence of two strongly electron-withdrawing fluorine atoms and a nitrile group, which will likely result in a very low yield under standard Vilsmeier-Haack conditions.[5]

Visualizations

experimental_workflow cluster_common Common Industrial Method cluster_pd Palladium-Catalyzed Formylation cluster_vh Vilsmeier-Haack Reaction start_common 2-Fluorobenzonitrile step1 Chloromethylation start_common->step1 step2 Hydrolysis step1->step2 step3 Oxidation (PCC) step2->step3 end_common 2,4-Difluoro-5- formylbenzonitrile step3->end_common start_pd 2,4-Difluorobromobenzonitrile react_pd Pd(OAc)2, JohnPhos, t-BuNC, Et3SiH, Na2CO3 start_pd->react_pd Direct Formylation end_pd 2,4-Difluoro-5- formylbenzonitrile react_pd->end_pd start_vh 2,4-Difluorobenzonitrile react_vh POCl3, DMF start_vh->react_vh Direct Formylation end_vh 2,4-Difluoro-5- formylbenzonitrile (Low Yield Expected) react_vh->end_vh evaluation_logic cluster_criteria Evaluation Criteria cluster_methods Catalytic Methods start Catalyst Evaluation for This compound Synthesis efficiency Efficiency (Yield, Reaction Time) start->efficiency safety Safety & Environmental Impact (Reagent Toxicity) start->safety cost Cost-Effectiveness (Reagent & Catalyst Cost) start->cost scalability Scalability start->scalability common Common Industrial Method efficiency->common pd_cat Palladium-Catalyzed Formylation efficiency->pd_cat vh_reac Vilsmeier-Haack Reaction efficiency->vh_reac safety->common safety->pd_cat safety->vh_reac cost->common cost->pd_cat cost->vh_reac scalability->common scalability->pd_cat scalability->vh_reac decision Optimal Catalyst Selection common->decision pd_cat->decision vh_reac->decision

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-5-formylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,4-Difluoro-5-formylbenzonitrile, a compound that requires careful handling due to its toxicological profile.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing waste containing this substance. The following procedures are designed to provide clear, actionable information to facilitate safe and compliant disposal.

Hazard and Disposal Summary

This compound is classified as a toxic solid. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also a skin and serious eye irritant and may cause respiratory irritation.[1][3][4] Due to these hazards, it is imperative that this chemical waste is handled with strict adherence to safety protocols and disposed of as hazardous waste.

For easy reference, the key hazard information and disposal requirements for this compound are summarized in the table below.

ParameterInformation
Chemical Name This compound
CAS Number 218301-22-5
Primary Hazards Acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, respiratory tract irritation.[1][2][3][4][5]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[1]
Personal Protective Equipment (PPE) Protective gloves (nitrile rubber recommended), protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. Use a dust mask if handling the solid form.[1][3]
Incompatible Materials Strong acids and oxidizing agents.[5][6]
Disposal Method Dispose of as hazardous waste. Do not dispose of down the drain or in regular trash.[1][3][6][7]

Disposal Workflow for this compound

The following diagram outlines the decision-making process and workflow for the proper disposal of waste containing this compound.

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in organic solvents) waste_type->liquid_waste Liquid solid_container Collect in a labeled, compatible solid hazardous waste container. solid_waste->solid_container liquid_container Collect in a labeled, compatible liquid hazardous waste container (halogenated or non-halogenated as appropriate). liquid_waste->liquid_container container_full Is the container full? solid_container->container_full liquid_container->container_full store_waste Store in a designated Satellite Accumulation Area (SAA). container_full->store_waste Yes pickup Arrange for pickup by a licensed hazardous waste vendor. store_waste->pickup

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

  • All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8]

  • Ensure an eyewash station and safety shower are readily accessible.[3][5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as contaminated filter paper, weighing boats, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a separate, compatible, and labeled container for halogenated or non-halogenated organic solvent waste, as appropriate.

    • Do not mix incompatible waste streams.

  • Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.[6]

3. Container Management:

  • Keep all waste containers securely sealed when not in use to prevent the release of vapors.[1][3]

  • Store the waste containers in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and incompatible materials.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.[6]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • For small spills, use dry cleanup procedures.[1][6] Carefully sweep or scoop the solid material into a designated hazardous waste container.[6][8] Avoid generating dust.[1][6]

  • Do not use water to clean up spills, as this may spread contamination.[6]

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

5. Final Disposal:

  • Once the waste container is full, or as per your institution's policy, arrange for its removal by a licensed hazardous waste disposal company.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all required paperwork is completed accurately and accompanies the waste container.

References

Essential Safety and Operational Guide for 2,4-Difluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2,4-Difluoro-5-formylbenzonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on available data for structurally similar compounds and general best practices for handling toxic nitrile compounds.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is anticipated to be a toxic solid that is harmful if swallowed, in contact with skin, or inhaled. It is also expected to be a skin and eye irritant and may cause respiratory irritation. Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risks.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are recommended. Inspect gloves for integrity before each use.
Skin and Body Protection Laboratory coat or chemical-resistant protective clothing.Should be worn over personal clothing to prevent skin contact.
Respiratory Protection N95 (US) or type P1 (EU EN 143) particle respirator.Required when handling the solid outside of a chemical fume hood or if dust generation is likely.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Engineering Controls:

  • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as outlined in the table above.

3. Weighing and Transfer:

  • When weighing, use a balance inside the chemical fume hood or in a ventilated balance enclosure.

  • Handle the solid carefully to avoid the generation of dust.[1][2][3][4]

  • Use appropriate tools (e.g., spatulas) for transfer.

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4]

5. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or excess this compound must be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

2. Container Labeling:

  • The hazardous waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[1][4][5]

Logical Workflow for Handling and Disposal

Handling and Disposal Workflow for this compound start Start prep Preparation: - Verify fume hood function - Gather all necessary PPE and equipment start->prep don_ppe Don Personal Protective Equipment (PPE) prep->don_ppe handling Chemical Handling in Fume Hood: - Weighing - Transfer - Reaction setup don_ppe->handling decon Decontaminate: - Work surfaces - Equipment handling->decon waste_collection Collect Waste: - Contaminated solids - Excess chemical handling->waste_collection doff_ppe Doff Personal Protective Equipment (PPE) decon->doff_ppe end End doff_ppe->end label_waste Label Hazardous Waste Container waste_collection->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste final_disposal Arrange for Licensed Disposal store_waste->final_disposal final_disposal->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.